molecular formula C17H32N2O4 B128285 (2S)-4-carbamoyl-2-dodecanamidobutanoic acid CAS No. 109570-04-9

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Cat. No.: B128285
CAS No.: 109570-04-9
M. Wt: 328.4 g/mol
InChI Key: USMCNVFGYLZLGM-AWEZNQCLSA-N
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Description

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid is a specialized synthetic derivative of L-glutamine, where the dodecanoyl moiety is conjugated to the amino acid's alpha-amino group. This structural modification is designed to enhance cell membrane permeability, making it a valuable tool for probing intracellular glutamine-dependent processes. In research settings, this compound is primarily used to investigate the role of glutamine metabolism in cellular functions. Its applications include studies on nutrient signaling pathways, particularly those involving the mTORC1 complex, which is sensitive to intracellular amino acid availability. Researchers also utilize it to explore glutaminolysis in rapidly proliferating cells, such as in cancer metabolism, where it can serve as a precursor for biosynthetic reactions and energy production. Furthermore, its potential interaction with and inhibition of specific glutamine-utilizing enzymes can help elucidate their function in both health and disease states, contributing to the development of novel therapeutic strategies.

Properties

IUPAC Name

(2S)-5-amino-2-(dodecanoylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-16(21)19-14(17(22)23)12-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMCNVFGYLZLGM-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584156
Record name N~2~-Dodecanoyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109570-04-9
Record name N~2~-Dodecanoyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (2S)-4-carbamoyl-2-dodecanamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the known and predicted physical properties of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, a derivative of L-glutamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the characterization of N-acyl amino acids.

Introduction: Understanding the Molecular Landscape

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid, also known as N-dodecanoyl-L-glutamine, belongs to the growing class of N-acyl amino acids (NAAs). These amphiphilic molecules, comprising a fatty acid linked to an amino acid via an amide bond, are emerging as significant players in various physiological processes.[1][2] The unique structure of N-dodecanoyl-L-glutamine, featuring a 12-carbon acyl chain (dodecanoyl) attached to the alpha-amino group of L-glutamine, imparts specific physicochemical characteristics that are crucial for its behavior in both chemical and biological systems.

The glutamine component provides a polar head group with a carboxylic acid and a carbamoyl (amide) functional group, while the dodecanoyl chain introduces a long, nonpolar hydrocarbon tail. This duality governs its solubility, aggregation behavior, and potential interactions with biological membranes and proteins. This guide will delve into the specific physical properties of this molecule, offering a foundational understanding for its application in research and development.

Core Physical and Chemical Properties

While specific experimental data for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid is not extensively documented in publicly accessible literature, we can infer and predict its properties based on its chemical structure and the known behavior of similar N-acyl amino acids.

Molecular Structure and Identity

The fundamental identity of a molecule is defined by its structure and composition.

PropertyValueSource
IUPAC Name (2S)-4-carbamoyl-2-dodecanamidobutanoic acid-
Molecular Formula C₁₇H₃₂N₂O₄-
Molecular Weight 328.4 g/mol -
CAS Number 109570-04-9-
SMILES CCCCCCCCCCCC(=O)NC(=O)O-
Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted through computational models. These values provide valuable estimates for experimental design.

PropertyPredicted ValueNotes
Melting Point Data not available. Expected to be a solid at room temperature. The melting point of N-acyl L-amino acids generally increases with the size of the amino acid residue.[3]
Boiling Point Data not available. Likely to decompose at high temperatures before boiling under atmospheric pressure.
Solubility Poorly soluble in water. Soluble in organic solvents like methanol, ethanol, and DMSO. The long acyl chain significantly reduces aqueous solubility compared to L-glutamine.[4]
LogP (Octanol-Water Partition Coefficient) Data not available. Expected to have a positive LogP value, indicating a preference for lipophilic environments.

Experimental Characterization: A Methodological Approach

The characterization of a novel or sparsely studied compound like (2S)-4-carbamoyl-2-dodecanamidobutanoic acid requires a systematic experimental workflow. The following protocols are based on standard methodologies for N-acyl amino acids and serve as a robust starting point for researchers.

Synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic Acid

The synthesis of N-acyl amino acids can be achieved through several routes. A common and effective method involves the acylation of the parent amino acid using an acyl chloride.

Protocol: N-Acylation of L-Glutamine

  • Dissolution: Dissolve L-glutamine in an appropriate aqueous alkaline solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the amino group, enhancing its nucleophilicity.

  • Acylation: Slowly add dodecanoyl chloride to the chilled reaction mixture with vigorous stirring. The reaction is typically performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side product formation.

  • pH Maintenance: Throughout the addition of dodecanoyl chloride, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the dropwise addition of a base. This ensures the amino group remains deprotonated and reactive.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC), to observe the consumption of L-glutamine and the formation of the product.

  • Acidification and Precipitation: Upon completion of the reaction, acidify the mixture to a pH of approximately 2 using a strong acid (e.g., hydrochloric acid). This protonates the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (2S)-4-carbamoyl-2-dodecanamidobutanoic acid.

Diagram: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 L-Glutamine reaction N-Acylation in Aqueous Alkaline Solution start1->reaction start2 Dodecanoyl Chloride start2->reaction acidification Acidification reaction->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product (2S)-4-carbamoyl-2- dodecanamidobutanoic acid recrystallization->product

Caption: Synthetic workflow for N-dodecanoyl-L-glutamine.

Spectroscopic and Chromatographic Analysis

Confirmation of the chemical structure and purity of the synthesized compound is paramount.

Table: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR (Proton Nuclear Magnetic Resonance) Signals corresponding to the protons of the dodecanoyl chain (a complex multiplet in the aliphatic region), the glutamine backbone, and the amide protons. The chemical shifts will confirm the connectivity of the molecule.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid, and the carbons of the aliphatic chain.
FTIR (Fourier-Transform Infrared Spectroscopy) Characteristic absorption bands for N-H stretching of the amides, C=O stretching of the carboxylic acid and amides, and C-H stretching of the aliphatic chain.
Mass Spectrometry (MS) Determination of the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺ or [M-H]⁻).
HPLC (High-Performance Liquid Chromatography) Assessment of purity by observing a single major peak corresponding to the product.

Biological Context and Potential Significance

While the specific biological functions of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid are not yet well-defined, the broader class of N-acyl amino acids is known to be involved in various signaling pathways.[1] They can act as signaling lipids, modulating the activity of G-protein coupled receptors (GPCRs), ion channels, and other cellular targets.[2]

Glutamine itself is a crucial amino acid involved in a multitude of metabolic processes, including nitrogen transport, gluconeogenesis, and as an energy source for rapidly dividing cells.[5][6] The acylation of glutamine with a fatty acid like dodecanoic acid could potentially alter its metabolic fate and cellular uptake, and may imbue it with novel signaling properties.

Diagram: Potential Biological Roles of N-Acyl Amino Acids

G cluster_targets Cellular Targets cluster_responses Cellular Responses NAA N-Acyl Amino Acid ((2S)-4-carbamoyl-2- dodecanamidobutanoic acid) GPCR GPCRs NAA->GPCR Activation/ Modulation IonChannel Ion Channels NAA->IonChannel Gating/ Modulation Enzymes Enzymes NAA->Enzymes Inhibition/ Activation Signaling Intracellular Signaling (e.g., cAMP, Ca²⁺) GPCR->Signaling IonChannel->Signaling Metabolism Metabolic Regulation Enzymes->Metabolism GeneExpression Gene Expression Changes Signaling->GeneExpression

Caption: Potential cellular targets and responses of N-acyl amino acids.

Conclusion and Future Directions

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid represents an intriguing molecule at the intersection of amino acid metabolism and lipid signaling. While a detailed experimental characterization is still needed, this guide provides a solid framework for its synthesis, purification, and analysis based on established principles for N-acyl amino acids. Future research should focus on obtaining precise experimental data for its physical properties and exploring its biological activities to unlock its full potential in fields such as pharmacology and materials science. The methodologies and insights presented here serve as a valuable resource for scientists embarking on the study of this and related compounds.

References

  • Study on foaming properties of N-acyl amino acid surfactants: Sodium N-acyl glycinate and Sodium N-acyl phenylalaninate. (2025). ResearchGate. [Link]

  • (2S)-2-amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid. PubChem. [Link]

  • (2S)-4-carbamoyl-2-(ethylamino)butanoic acid. PubChem. [Link]

  • The synthesis, properties, and applications of N-acyl-α-aminoacids. (2025). ResearchGate. [Link]

  • Function and therapeutic potential of N-acyl amino acids. (2021). PubMed. [Link]

  • (2S)-2-amino-4-(carbamoylamino)butanoic acid. PubChem. [Link]

  • Unlocking the mysteries of Poly(L-glutamine): A novel approach to synthesizing Poly(L-glutamine) for investigating poly(Q) diseases. (2024). American Chemical Society. [Link]

  • N-Acylamides. Wikipedia. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2018). MDPI. [Link]

  • L-Glutamine. PubChem. [Link]

  • Organic Synthesis and Characterization of Poly(L-glutamine). (2021). LOUIS. [Link]

  • Process for synthesis of L-glutamine.
  • Preparation of D-glutamine from glutamic acid. (2025). ResearchGate. [Link]

  • Glutamine. Military Strategies for Sustainment of Nutrition and Immune Function in the Field. [Link]

  • Glutamine: A Conditionally Essential Amino Acid with Multiple Biological Functions. (2017). IntechOpen. [Link]

  • Glutamine catabolism supports amino acid biosynthesis and suppresses the integrated stress response to promote photoreceptor survival. (2025). PubMed. [Link]

  • (4S)-4-amino-4-{[(1S)-1-{[(1S)-2-carbamoyl-1-{[(1R,3S,4S) - PubChem. PubChem. [Link]

  • Isolation and characterization of glutamine synthetase genes in Chlamydomonas reinhardtii. PubMed. [Link]

  • N-acetyl-L-glutaminyl-L-glutamine. PubChem. [Link]/90658871)

Sources

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Executive Summary

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid is a lipoamino acid derivative of L-asparagine. Its synthesis is of interest to researchers in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the combination of a polar amino acid headgroup and a lipophilic fatty acid tail. This guide provides a comprehensive overview of a robust and scalable synthesis pathway for this molecule. We will delve into the retrosynthetic logic, the underlying reaction mechanism, a detailed experimental protocol, and critical considerations for ensuring high purity and yield. This document is intended for professionals with a background in organic chemistry, serving as a practical manual for laboratory synthesis and a foundation for further derivatization and application studies.

Introduction and Strategic Overview

The target molecule, (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, integrates two key structural motifs: the naturally occurring amino acid L-asparagine and the 12-carbon saturated fatty acid, lauric acid (dodecanoic acid). The core synthetic challenge lies in the chemoselective formation of an amide bond between the α-amino group of L-asparagine and the carboxyl group of dodecanoic acid, without affecting the other reactive functional groups—namely, the side-chain amide and the carboxylic acid of asparagine.

The most direct and industrially scalable approach is the N-acylation of L-asparagine. This strategy leverages the differential nucleophilicity of the α-amino group compared to the side-chain amide. By carefully selecting the acylating agent and controlling the reaction conditions, a highly selective and efficient synthesis can be achieved.

Compound Name (2S)-4-carbamoyl-2-dodecanamidobutanoic acid
Molecular Formula C₁₇H₃₂N₂O₄[1]
Molecular Weight 328.4 g/mol [1]
CAS Number 109570-04-9[1]
SMILES CCCCCCCCCCCC(=O)NC(=O)O[1]

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis simplifies the synthesis plan by disconnecting the target molecule into readily available starting materials. The primary disconnection is at the newly formed amide bond, revealing L-asparagine and a dodecanoyl synthon.

G target (2S)-4-carbamoyl-2-dodecanamidobutanoic acid disconnection Amide Disconnection (C-N Bond) target->disconnection intermediates L-Asparagine + Dodecanoyl Cation Synthon disconnection->intermediates Retrosynthesis reagents L-Asparagine + Dodecanoyl Chloride intermediates->reagents Practical Reagents

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to the selection of L-asparagine as the chiral backbone and an activated form of dodecanoic acid as the acylating agent. Dodecanoyl chloride is the ideal choice due to its high reactivity, commercial availability, and straightforward reaction profile. The proposed forward synthesis is a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction, which is well-suited for acylating amino acids in an aqueous basic medium.[2]

Mechanistic Insights: The Schotten-Baumann Reaction

The synthesis proceeds via a nucleophilic acyl substitution mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Deprotonation: The reaction is performed in a basic aqueous solution (e.g., using NaOH). The base deprotonates the α-ammonium group of L-asparagine, generating the more nucleophilic free amino group (-NH₂). Maintaining a pH above 10 is often preferable to ensure a sufficient concentration of the free amine.[2]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the α-amino group attacks the electrophilic carbonyl carbon of dodecanoyl chloride. This forms a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The chloride ion, being an excellent leaving group, is expelled, and the carbonyl double bond is reformed, resulting in the desired N-acylated product.

  • Acidification: The product initially exists as its carboxylate salt in the basic solution. Upon completion of the reaction, the mixture is acidified. This protonates the carboxylate group, causing the final product, which is sparingly soluble in water, to precipitate.

Key Causality: The success of this reaction hinges on the superior nucleophilicity of the α-amino group compared to water or the hydroxide ion under controlled conditions. While hydrolysis of the acyl chloride is a competing side reaction, the rapid and irreversible acylation of the amine makes it the dominant pathway when the acyl chloride is added slowly to a well-stirred solution of the amino acid.[3]

G cluster_0 Reaction Pathway A L-Asparagine in Aqueous Base (NaOH) C Nucleophilic Attack & Tetrahedral Intermediate Formation A->C B Dodecanoyl Chloride (Slow Addition) B->C D Chloride Expulsion & Product Salt Formation C->D Collapse E Acidification (HCl) D->E F Precipitation & Isolation E->F G Purification (Recrystallization) F->G H Final Product G->H

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checks and rationales to ensure the reaction proceeds as expected.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityPuritySupplier
L-Asparagine monohydrateC₄H₈N₂O₃·H₂O150.1315.0 g (0.1 mol)≥99%Standard
Dodecanoyl chlorideC₁₂H₂₃ClO218.7724.1 g (0.11 mol)≥98%Standard
Sodium Hydroxide (NaOH)NaOH40.00~8.8 g (0.22 mol)≥97%Standard
Hydrochloric Acid (HCl)HCl36.46As needed (~18 mL)37% (conc.)Standard
Deionized WaterH₂O18.02~500 mL--
AcetoneC₃H₆O58.08As neededACS GradeStandard
Step-by-Step Synthesis Procedure
  • Preparation of Asparagine Solution:

    • In a 1 L beaker equipped with a magnetic stirrer, dissolve 15.0 g (0.1 mol) of L-asparagine monohydrate in 200 mL of deionized water. Gentle heating may be required to fully dissolve the solid.

    • Cool the solution to room temperature, then place it in an ice bath to cool to approximately 5-10 °C.

    • Slowly add a solution of 8.8 g (0.22 mol) of NaOH in 100 mL of cold deionized water. The addition of excess base ensures the amino acid remains deprotonated throughout the reaction. Monitor the pH to ensure it is >10.

  • Acylation Reaction:

    • While stirring the asparagine solution vigorously in the ice bath, add 24.1 g (0.11 mol) of dodecanoyl chloride dropwise over a period of 30-45 minutes. A slight molar excess of the acyl chloride ensures complete consumption of the starting amino acid.

    • Causality Check: Vigorous stirring is critical to disperse the water-insoluble acyl chloride and maximize the interfacial area for reaction, minimizing its hydrolysis. Maintaining a low temperature controls the exothermic reaction and reduces side reactions.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. A white precipitate of the sodium salt of the product may form.

  • Work-up and Product Isolation:

    • Remove the reaction mixture from the ice bath and allow it to warm to room temperature.

    • Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with pH paper or a meter.

    • Trustworthiness Check: A dense, white precipitate will form as the solution becomes acidic (target pH ~2-3). This precipitation is the primary indicator of successful product formation.

    • Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Purification:

    • Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove inorganic salts (NaCl).

    • Press the solid as dry as possible on the funnel, then transfer it to a watch glass and dry in a vacuum oven at 50 °C overnight.

    • For further purification, recrystallize the crude product from an acetone-water mixture. Dissolve the solid in a minimal amount of hot acetone, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone-water (1:1), and dry under vacuum.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White crystalline solid
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to the dodecanoyl chain (-(CH₂)₁₀-, -CH₃), and the asparagine backbone (-CH-, -CH₂-), with the disappearance of the α-amino proton signal and appearance of an amide N-H proton.
¹³C NMR Signals for the carbonyls of the carboxylic acid, side-chain amide, and the newly formed amide, along with aliphatic carbons.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (~3300), C=O stretching of carboxylic acid (~1710), and amide carbonyls (~1640).
Mass Spec (ESI-) [M-H]⁻ ion at m/z ≈ 327.4

Concluding Remarks

The synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid via the Schotten-Baumann acylation of L-asparagine is a reliable and efficient method. The protocol described herein is designed to be robust, with clear checkpoints and rationales rooted in established chemical principles. By carefully controlling key parameters such as temperature, pH, and stirring rate, researchers can consistently obtain high yields of a pure product suitable for advanced applications in drug development and materials science.

References

  • Jungermann, E., et al. (1959). The preparation of N-acylamino acids. Journal of the American Chemical Society. Available at: [Link]

  • Leclerc, M., & Benoiton, L. (1968). N-Acylation of Amino Acids. Canadian Journal of Chemistry, 46(7), 1047-1051. Available at: [Link]

  • Arctom, (2S)-4-carbamoyl-2-dodecanamidobutanoic acid. Available at: [Link]

  • U.S. Patent 4,126,628. (1978). Acylation of amino acids.
  • Pearson Education. (2024). Reactions of Amino Acids: Acylation. Available at: [Link]

  • PubChem. (2S)-4-carbamoyl-2-(ethylamino)butanoic acid. Available at: [Link]

Sources

(2S)-4-Carbamoyl-2-dodecanamidobutanoic Acid: A Technical Guide to its Putative Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid, also known as N-dodecanoyl-L-glutamine, is a fascinating molecule that merges the well-established metabolic and signaling properties of L-glutamine with the lipophilic characteristics of a twelve-carbon fatty acid (dodecanoic acid). While direct experimental data on this specific compound is limited in publicly accessible literature, its biological activities can be inferred from the extensive knowledge of its constituent parts. This technical guide synthesizes the known biological roles of L-glutamine and the emerging understanding of N-acyl amino acids to present a comprehensive overview of the putative biological activities of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid. We will explore its potential mechanisms of action, suggest robust experimental protocols for its characterization, and provide a framework for researchers and drug development professionals to investigate its therapeutic potential.

Introduction: Unveiling a Hybrid Molecule

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid is an N-acylated derivative of the proteinogenic amino acid L-glutamine. The covalent attachment of a dodecanoyl group to the alpha-amino group of L-glutamine fundamentally alters its physicochemical properties, most notably increasing its lipophilicity. This modification is expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological membranes and protein targets.

L-glutamine is the most abundant amino acid in the human body and plays a central role in a myriad of physiological processes.[1] It is a crucial metabolic fuel for rapidly dividing cells, a key nitrogen shuttle, and a precursor for the synthesis of nucleotides, glutathione, and other amino acids.[1][2] N-acyl amino acids, a growing class of lipid signaling molecules, have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[3][4][5] The specific effects are largely determined by the nature of both the acyl chain and the amino acid headgroup.[5]

This guide will therefore explore the biological activity of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid through the lens of these two well-characterized components.

The Biological Landscape of L-Glutamine: The Core Engine

The biological activities of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid are likely to be fundamentally rooted in the diverse functions of L-glutamine.

Metabolic Hub and Energy Source

L-glutamine is a primary respiratory fuel for many cell types, including enterocytes, lymphocytes, and certain cancer cells.[1] Through a process called glutaminolysis, glutamine is converted to glutamate and then to the TCA cycle intermediate α-ketoglutarate, providing a significant source of cellular energy (ATP).[1]

Nitrogen Shuttle and Biosynthetic Precursor

Containing two nitrogen atoms, L-glutamine is the primary carrier of nitrogen between tissues.[1] It is a vital precursor for the biosynthesis of:

  • Nucleotides (Purines and Pyrimidines): Essential for DNA and RNA synthesis.[6]

  • Glutathione (GSH): The body's master antioxidant, crucial for cellular protection against oxidative stress.

  • Other Amino Acids: Such as glutamate and proline.

Immune System Modulation

L-glutamine is critical for the function of immune cells. Lymphocytes and macrophages utilize glutamine at high rates during proliferation and for the production of cytokines.[2]

Cell Signaling

L-glutamine has been shown to activate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[7] This activation is crucial for processes such as enterocyte growth.[7]

The Impact of N-Dodecanoylation: A Lipophilic Modification with Signaling Potential

The addition of the 12-carbon dodecanoyl chain transforms the hydrophilic L-glutamine into an amphipathic molecule. This structural change is predicted to have several significant consequences:

Enhanced Membrane Interaction and Cellular Uptake

The increased lipophilicity of N-dodecanoyl-L-glutamine may facilitate its passage across cellular membranes, potentially leading to higher intracellular concentrations compared to unmodified L-glutamine. Studies on other N-dodecanoyl-L-amino acids have demonstrated their ability to act as dermal penetration enhancers, highlighting their interaction with lipid bilayers.[8]

Novel Signaling Properties

N-acyl amino acids are an emerging class of signaling lipids with diverse biological functions.[3][5] For instance, N-arachidonoyl serine exhibits vasodilatory and neuroprotective effects, while N-arachidonoyl glycine has antinociceptive properties.[3][4] It is plausible that N-dodecanoyl-L-glutamine could function as a signaling molecule in its own right, potentially interacting with G-protein coupled receptors (GPCRs) or other cellular targets that are not recognized by L-glutamine alone.

Altered Metabolic Fate

The dodecanoyl group may influence the metabolic processing of the L-glutamine moiety. It could potentially be a substrate for different enzymes than those that metabolize free L-glutamine, leading to a modified pharmacokinetic profile and the generation of novel metabolites.

Putative Mechanisms of Action: A Synthesis of Function

Based on the properties of its components, we can propose several putative mechanisms of action for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid.

Enhanced Glutamine-Based Cellular Support

By potentially increasing the intracellular delivery of a glutamine precursor, N-dodecanoyl-L-glutamine could provide enhanced support for cellular processes that are highly dependent on glutamine, such as:

  • Rapidly Proliferating Tissues: Supporting the growth of intestinal mucosa, immune cells, and wound healing.

  • Conditions of Metabolic Stress: Replenishing glutamine levels during critical illness or after intense physical exercise.

Direct Signaling through Receptor Interactions

N-dodecanoyl-L-glutamine may act as a ligand for specific receptors, such as orphan GPCRs, thereby initiating intracellular signaling cascades. This could lead to a range of physiological responses, potentially including anti-inflammatory or metabolic regulatory effects.

Modulation of Inflammatory Pathways

Given the anti-inflammatory properties of some N-acyl amino acids, N-dodecanoyl-L-glutamine could potentially modulate inflammatory responses. This could occur through the inhibition of pro-inflammatory signaling pathways or the promotion of anti-inflammatory processes.

Experimental Protocols for Characterization

To elucidate the biological activity of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, a systematic experimental approach is required.

In Vitro Cellular Assays

A battery of in vitro assays will be crucial to determine the cellular effects of the compound.

Table 1: In Vitro Experimental Plan

Assay Cell Line(s) Purpose Key Parameters
Cell Viability/Proliferation Caco-2 (intestinal), Jurkat (T-lymphocyte), RAW 264.7 (macrophage)To assess the effect on cell growth and proliferation.IC50/EC50 values, cell cycle analysis.
Metabolic Activity Same as aboveTo determine its role as a metabolic substrate.Oxygen consumption rate (OCR), extracellular acidification rate (ECAR).
Glutathione (GSH) Synthesis HepG2 (liver)To evaluate its contribution to antioxidant defense.Intracellular GSH levels.
Cytokine Production LPS-stimulated RAW 264.7To assess its immunomodulatory effects.Levels of TNF-α, IL-6, IL-10.
mTOR Pathway Activation Caco-2To investigate its impact on cell signaling.Phosphorylation of mTOR, S6K, and 4E-BP1.
GPCR Screening Commercially available GPCR panelsTo identify potential receptor targets.Binding affinity (Ki), functional activation (EC50).

Step-by-Step Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Models

Based on the in vitro findings, appropriate in vivo models can be selected to assess the physiological effects of the compound.

Table 2: In Vivo Experimental Plan

Model Species Purpose Key Parameters
Dextran Sulfate Sodium (DSS)-induced Colitis MouseTo evaluate its potential to ameliorate intestinal inflammation.Disease Activity Index (DAI), colon length, histological scoring, cytokine levels in colon tissue.
Lipopolysaccharide (LPS)-induced Systemic Inflammation MouseTo assess its anti-inflammatory effects in a systemic model.Serum levels of pro-inflammatory cytokines (TNF-α, IL-6), survival rate.
Wound Healing Model RatTo investigate its effect on tissue repair.Wound closure rate, histological analysis of granulation tissue.

Step-by-Step Protocol: DSS-Induced Colitis Model

  • Induction of Colitis: Administer 2-3% DSS in the drinking water of mice for 5-7 days.

  • Compound Administration: Treat a group of mice with (2S)-4-carbamoyl-2-dodecanamidobutanoic acid via oral gavage or intraperitoneal injection daily. Include a vehicle-treated control group.

  • Monitoring: Monitor the mice daily for weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

  • Tissue Collection: At the end of the experiment, euthanize the mice and collect the colons.

  • Analysis: Measure colon length, and process a section for histological analysis (H&E staining). Homogenize the remaining colon tissue to measure cytokine levels by ELISA.

Visualizing the Pathways

To better understand the potential biological roles of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, we can visualize its relationship with key cellular pathways.

Compound (2S)-4-carbamoyl-2- dodecanamidobutanoic acid Membrane Cell Membrane Compound->Membrane Enhanced Permeation GPCR GPCR Signaling Compound->GPCR Direct Binding L_Glutamine Intracellular L-Glutamine Pool Membrane->L_Glutamine Metabolic Conversion Glutaminolysis Glutaminolysis L_Glutamine->Glutaminolysis GSH_Synthesis Glutathione Synthesis L_Glutamine->GSH_Synthesis Nucleotide_Synthesis Nucleotide Synthesis L_Glutamine->Nucleotide_Synthesis TCA_Cycle TCA Cycle Glutaminolysis->TCA_Cycle ATP ATP Production TCA_Cycle->ATP Antioxidant Antioxidant Defense GSH_Synthesis->Antioxidant Proliferation Cell Proliferation Nucleotide_Synthesis->Proliferation Signaling_Cascade Downstream Signaling GPCR->Signaling_Cascade

Figure 1: Putative cellular fates and downstream effects of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid.

Start Start: Synthesize and Purify Compound In_Vitro In Vitro Cellular Assays (Viability, Metabolism, Signaling) Start->In_Vitro Mechanism Mechanism of Action Studies (Receptor Screening, Pathway Analysis) In_Vitro->Mechanism In_Vivo In Vivo Efficacy Models (e.g., Colitis, Inflammation) Mechanism->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Toxicology Preclinical Toxicology PK_PD->Toxicology End Lead Optimization / Clinical Development Toxicology->End

Figure 2: A proposed experimental workflow for the characterization of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid.

Conclusion and Future Directions

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid represents a molecule of significant interest at the intersection of metabolism and lipid signaling. By leveraging the well-understood biological roles of L-glutamine and the emerging importance of N-acyl amino acids, we can formulate a strong hypothesis for its potential therapeutic applications. The increased lipophilicity conferred by the dodecanoyl chain may enhance the delivery and efficacy of the glutamine moiety, while also potentially introducing novel signaling properties.

Future research should focus on the systematic in vitro and in vivo characterization of this compound as outlined in this guide. A thorough investigation into its mechanism of action, including the identification of any specific protein targets, will be crucial for its development as a potential therapeutic agent. The exploration of its efficacy in models of intestinal disorders, inflammatory conditions, and metabolic stress holds particular promise. The synthesis and evaluation of analogs with varying acyl chain lengths could further refine our understanding of the structure-activity relationship and lead to the development of optimized therapeutic candidates.

References

  • Babenko, N. A., & Shakhova, E. D. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381-388. [Link][3][4]

  • Maccarrone, M., & Finazzi-Agrò, A. (2003). N-acyl-amino acids: a new class of signalling lipids. Trends in Pharmacological Sciences, 24(9), 453-457.
  • Piscitelli, F., & Di Marzo, V. (2020). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 10(1), 123. [Link][5]

  • Fincher, T. K., Yoo, S. D., Player, M. R., Sowell, J. W., & Michniak, B. B. (1996). In vitro evaluation of a series of N-dodecanoyl-L-amino acid methyl esters as dermal penetration enhancers. Journal of Pharmaceutical Sciences, 85(9), 920-923. [Link][8]

  • Lacey, J. M., & Wilmore, D. W. (1990). Is glutamine a conditionally essential amino acid? Nutrition Reviews, 48(8), 297-309.
  • Newsholme, P. (2001). Why is L-glutamine metabolism important to cells of the immune system in health, postinjury, surgery or infection? The Journal of Nutrition, 131(9 Suppl), 2515S-22S.
  • Ardawi, M. S., & Newsholme, E. A. (1985). Fuel utilization in colonocytes of the rat. Biochemical Journal, 231(3), 713-719.
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  • Wang, B., Wu, G., Zhou, Z., & Dai, Z. (2015). Glutamine and intestinal barrier function. Amino Acids, 47(10), 2143-2154.
  • Curi, R., Lagranha, C. J., Doi, S. Q., Sellitti, D. F., & Procopio, J. (2005). Molecular mechanisms of glutamine action. Journal of Cellular Physiology, 204(2), 392-401.
  • Rhoads, J. M., & Wu, G. (2009). Glutamine, arginine, and leucine signaling in the intestine. Amino Acids, 37(1), 111-122.
  • Blachier, F., Boutry, C., Bos, C., & Tomé, D. (2009). Metabolism and functions of L-glutamate in the epithelial cells of the small and large intestines. The American Journal of Clinical Nutrition, 90(3), 814S-821S.
  • O'Riordan, K. J., & Board, M. (2009). The emerging role of N-acyl-amino acids in physiological and pathological processes. British Journal of Pharmacology, 156(7), 1047-1058.
  • Wellner, D., & Meister, A. (1981). A survey of inborn errors of amino acid metabolism and transport in man. Annual Review of Biochemistry, 50, 911-968.
  • Windmueller, H. G., & Spaeth, A. E. (1974). Uptake and metabolism of plasma glutamine by the small intestine. Journal of Biological Chemistry, 249(16), 5070-5079.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5961, L-Glutamine. Retrieved from [Link].

  • Tárkányi, K., & Guttman, A. (2019). Analysis of N-acyl amino acids by capillary electrophoresis-mass spectrometry.
  • Tsuboi, K., & Wada, M. (2012). N-acyl amino acids: physiological and pharmacological roles. Journal of Pharmacological Sciences, 118(2), 119-125.
  • Yi, D., Hou, Y., Wang, L., Ouyang, W., Long, M., Zhao, D., ... & Wu, G. (2015). l-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK. Amino Acids, 47(1), 65-78. [Link][7]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92191, (2S)-4-carbamoyl-2-(ethylamino)butanoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733979, (2S)-2-amino-4-(carbamoylamino)butanoic acid. Retrieved from [Link].

  • Miller, A. L. (1999). Therapeutic considerations of L-glutamine: a review of the literature.
  • Roth, E., Oehler, R., & Z-llner, N. (1988). Glutamine: a new player in the immune system. Klinische Wochenschrift, 66(22), 1088-1094.
  • Cruzat, V., Macedo Rogero, M., Noel Keane, K., Curi, R., & Newsholme, P. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Nutrients, 10(11), 1564. [Link]

Sources

Discovery and Isolation of Novel N-Acylated Amino Acids: A High-Resolution Workflow

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Proteome

In the post-genomic era, the scientific community's gaze is increasingly turning to the vast, unexplored territories of the metabolome. Among the myriad of small molecules that orchestrate the symphony of life, N-acylated amino acids (NAAAs) have emerged as a class of lipids with profound and diverse biological activities. These molecules, once considered mere metabolic intermediates, are now recognized as critical signaling agents in a range of physiological and pathological processes, including inflammation, pain perception, and energy homeostasis. The discovery of novel NAAAs, therefore, represents a frontier in drug development, offering the potential for new therapeutic agents with novel mechanisms of action.

This guide is engineered to serve as a comprehensive, field-proven manual for the discovery and isolation of novel N-acylated amino acids. It moves beyond simplistic protocols to provide the "why" behind the "how," grounding every step in rigorous scientific principles and hard-won experimental wisdom.

Chapter 1: The Strategic Framework for NAAA Discovery

The successful discovery of novel bioactive molecules is not a matter of serendipity; it is the result of a meticulously planned and executed strategy. The workflow for NAAA discovery can be conceptualized as a multi-stage funnel, designed to progressively enrich for and identify compounds of interest from complex biological matrices.

G A Biological Matrix Selection (e.g., Tissue, Biofluid) B Optimized Lipid Extraction A->B Sample Prep C High-Throughput LC-MS/MS Screening B->C Crude Extract D Multi-Modal Chromatography (e.g., SPE, HPLC) C->D E Bioassay-Guided Fractionation D->E Iterative Refinement F High-Resolution Mass Spectrometry (HRMS) E->F Isolated Bioactive G Nuclear Magnetic Resonance (NMR) F->G Purity >95% H Chemical Synthesis & Validation G->H Confirmation

Figure 1: The NAAA Discovery-to-Validation Workflow.

The Critical First Step: Biological Matrix Selection

The choice of biological source material is paramount and should be hypothesis-driven. Are you searching for NAAAs involved in neuro-inflammation? Brain tissue or cerebrospinal fluid would be logical choices. Investigating metabolic disorders? Adipose tissue, liver, or plasma are promising starting points. The concentration of NAAAs can vary by orders of magnitude between different tissues, making this initial decision a critical determinant of success.

The Philosophy of Extraction: Maximizing Recovery, Minimizing Degradation

The goal of lipid extraction is to efficiently liberate NAAAs from the cellular milieu while preventing enzymatic or chemical degradation. The classic methods of Folch and Bligh-Dyer, while effective for bulk lipids, can be suboptimal for the often low-abundance NAAAs. A more refined, two-phase extraction using methyl-tert-butyl ether (MTBE) has gained prominence for its ability to provide a cleaner lipid fraction and improve the recovery of diverse lipid species.

Expert Insight: The inclusion of antioxidants (e.g., butylated hydroxytoluene, BHT) and a cocktail of enzyme inhibitors during homogenization is not optional; it is essential for preserving the integrity of the target molecules, particularly those with unsaturated acyl chains susceptible to oxidation.

Chapter 2: High-Resolution Isolation Protocols

Isolation is a process of progressive enrichment. The key is to employ orthogonal separation techniques that exploit different physicochemical properties of the molecules.

Solid-Phase Extraction (SPE): The First Pass Enrichment

SPE serves as the initial, coarse-purification step to separate NAAAs from bulk lipids and other interfering substances. A mixed-mode SPE cartridge, combining both reversed-phase and anion-exchange functionalities, is particularly powerful.

Protocol 2.1: Mixed-Mode SPE for NAAA Enrichment

  • Cartridge Conditioning: Sequentially wash a mixed-mode anion exchange/reversed-phase SPE cartridge (e.g., 500 mg) with 5 mL of hexane, 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of 5% NH4OH in 80% methanol/water. Finally, equilibrate with 10 mL of water. Causality: This sequence ensures the stationary phase is properly solvated and the ion-exchange sites are activated.

  • Sample Loading: Dissolve the dried lipid extract in a minimal volume of the loading solvent (e.g., 1 mL of 80% methanol) and load it onto the conditioned cartridge.

  • Wash Step 1 (Neutral & Basic Lipids): Elute interfering neutral and basic lipids with 10 mL of methanol. Causality: This removes non-acidic compounds that do not interact with the anion exchanger.

  • Wash Step 2 (Phospholipids): Elute phospholipids and other complex lipids with 10 mL of water followed by 10 mL of acetonitrile.

  • Elution of NAAAs: Elute the target N-acylated amino acids with 10 mL of 5% NH4OH in methanol. This protonates the anion exchange sites, releasing the acidic NAAAs.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a suitable solvent for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC): The Path to Purity

Following SPE, reversed-phase HPLC (RP-HPLC) is the workhorse for high-resolution separation. The choice of column chemistry and mobile phase gradient is critical.

Table 1: Recommended RP-HPLC Parameters for NAAA Separation

Parameter Specification Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Provides excellent resolving power for hydrophobic molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure NAAAs are in their neutral, protonated state, improving peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for eluting hydrophobic NAAAs.
Gradient 5% B to 95% B over 20 min A broad gradient is necessary to elute the wide range of NAAAs, from N-acetylglycine to N-arachidonoyl-serine.
Flow Rate 0.3 mL/min Optimal for analytical-scale columns to ensure efficient separation.

| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |

Bioassay-Guided Fractionation: For discovering novel bioactive NAAAs, HPLC fractions can be collected and screened in a relevant biological assay (e.g., measuring cytokine release from immune cells). The activity profile across the fractions provides a "map" that guides further purification of the specific bioactive peaks.

G A SPE Eluate B Analytical RP-HPLC A->B Injection C Fraction Collection (e.g., 96-well plate) B->C Time-based D Solvent Evaporation C->D E Bioassay Screening D->E F Activity 'Heat Map' E->F G Identify Bioactive Fractions F->G Analysis H Semi-Preparative HPLC of Active Fractions G->H Scale-up I Pure Bioactive NAAA H->I Isolation

Figure 2: Workflow for Bioassay-Guided Fractionation.

Chapter 3: Structure Elucidation with Certainty

Identifying a "peak" is not the same as identifying a molecule. Unambiguous structure elucidation is a non-negotiable requirement.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Modern Orbitrap or TOF mass spectrometers can provide mass accuracy within 1-2 ppm, which is essential for determining the elemental composition of a novel NAAA.

Tandem MS (MS/MS) for Structural Clues: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the parent ion generates a fragmentation pattern that is a structural fingerprint. For NAAAs, characteristic fragmentation patterns include:

  • Loss of the amino acid headgroup: A neutral loss corresponding to the amino acid (e.g., loss of 75 Da for glycine).

  • Cleavage of the amide bond: Generating fragments corresponding to the acyl chain and the amino acid.

  • Fragments from the acyl chain: Providing information about its length and degree of unsaturation.

Table 2: Key MS/MS Fragments for NAAA Identification

Ion Type Description Structural Information
[M-H]⁻ Parent Ion (Negative Mode) Provides the accurate mass and molecular formula.
[M-H-H₂O]⁻ Loss of Water Common fragment, especially for hydroxy-acylated NAAAs.
[AA-H]⁻ Amino Acid Anion Confirms the identity of the amino acid headgroup.

| RCOO⁻ | Acyl Chain Carboxylate | Confirms the identity of the fatty acid moiety. |

Nuclear Magnetic Resonance (NMR): The Definitive Structure

While MS provides the formula and fragmentation, only NMR spectroscopy can definitively establish the complete covalent structure, including the precise location of double bonds and stereochemistry. Obtaining high-quality NMR data requires a pure sample (>95% purity, >1 mg). Key NMR experiments include:

  • ¹H NMR: Provides information on the number and type of protons.

  • ¹³C NMR: Shows the number and type of carbon atoms.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to piece together the acyl chain and amino acid backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for connecting the acyl chain to the amino acid nitrogen.

The Final Validation: Chemical Synthesis

The gold standard for structural confirmation is the total chemical synthesis of the proposed structure. The synthetic compound must be chemically and biologically indistinguishable from the isolated natural product. This includes co-elution in chromatography, identical mass spectra, and identical activity in biological assays. This final step provides an unassailable validation of the discovery.

Conclusion: From Peak to Preclinical Candidate

The discovery and isolation of novel N-acylated amino acids is a challenging but rewarding endeavor. It requires a multidisciplinary approach that combines sophisticated analytical chemistry, rigorous biological screening, and meticulous structural elucidation. The methodologies outlined in this guide provide a robust framework for navigating this complex process. By adhering to these principles of causality, self-validation, and authoritative grounding, researchers can move with confidence from a promising peak in a mass spectrum to a fully characterized molecule with the potential to become a next-generation therapeutic.

References

  • Kaczocha, M., & Rebecchi, M. J. (2020). N-acyl amino acids: novel lipid signaling molecules. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(11), 158782. [Link]

  • Wellner, N., Diep, T. A., Janfelt, C., & Hansen, H. S. (2013). N-acyl-amino acids: from chemical curiosities to bioactive molecules. Trends in Pharmacological Sciences, 34(5), 281-290. [Link]

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of Biological Chemistry, 226(1), 497-509. [Link]

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. [Link]

An In-depth Technical Guide to the Characterization of Long-Chain Fatty Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Long-chain fatty acid amides (LCFAAs) represent a burgeoning class of lipid signaling molecules with profound physiological and pathological significance. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the characterization of these diverse molecules. Moving beyond a mere recitation of protocols, this document delves into the causal reasoning behind experimental design, offering a self-validating framework for robust and reproducible characterization. We will explore the synergistic application of chromatographic and spectroscopic techniques, underpinned by authoritative methodologies, to enable unambiguous identification and precise quantification of LCFAAs in complex biological matrices.

Introduction: The Expanding Universe of Long-Chain Fatty Acid Amides

Long-chain fatty acid amides are structurally simple yet functionally diverse lipids, generally conforming to the structure R-CO-NH-R'. The acyl group (R-CO-) is derived from a fatty acid, while the amine moiety (-NH-R') originates from a variety of biogenic amines.[1][2][3][4] This family includes the well-studied N-acylethanolamines (NAEs), such as the endocannabinoid anandamide (AEA), and other significant members like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[5][6] Their roles in appetite regulation, inflammation, pain perception, and neuroprotection are just a few examples of their broad biological activities.[5][6][7] Given their low endogenous concentrations and critical signaling functions, the accurate characterization and quantification of LCFAAs are paramount for advancing our understanding of their roles in health and disease.[5][7]

The biosynthesis of many LCFAAs, such as OEA, is a two-step enzymatic process. It begins with the N-acylation of a phospholipid, like phosphatidylethanolamine (PE), by an N-acyltransferase (NAT) to form an N-acylphosphatidylethanolamine (NAPE). Subsequently, a phospholipase D (PLD) hydrolyzes NAPE to yield the corresponding NAE.[8][9][10]

Foundational Analytical Strategy: A Multi-modal Approach

A robust characterization of LCFAAs necessitates a multi-pronged analytical strategy, leveraging the strengths of various techniques to build a comprehensive profile of these lipids. The low endogenous levels of many LCFAAs demand highly sensitive and selective analytical methods.[7] A typical workflow involves sample preparation, chromatographic separation, and detection and identification by mass spectrometry, often complemented by spectroscopic methods for detailed structural elucidation.

cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis & Identification cluster_output Data Output a Biological Matrix (e.g., tissue, plasma) b Lipid Extraction (e.g., Folch, Bligh-Dyer) a->b c Solid-Phase Extraction (SPE) (for cleanup and enrichment) b->c d Liquid Chromatography (LC) (Reversed-Phase) c->d e Gas Chromatography (GC) (with derivatization) c->e g Spectroscopy (NMR, FTIR) c->g f Mass Spectrometry (MS) (MS, MS/MS) d->f e->f h Identification & Quantification f->h i Structural Elucidation g->i cluster_synthesis Synthesis of Oleoylethanolamide (OEA) a Oleic Acid b Oleoyl Chloride a->b Thionyl Chloride d Oleoylethanolamide (OEA) b->d c Ethanolamine c->d Base (e.g., Triethylamine)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid is an N-acylated derivative of the amino acid L-asparagine. N-acyl amino acids are a class of compounds with significant interest in various fields, including their use as surfactants, and as intermediates in the synthesis of more complex biologically active molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, designed for researchers in organic chemistry and drug development. The protocol is structured to ensure reproducibility and high purity of the final product, with detailed explanations for the experimental choices and methodologies.

Synthetic Strategy Overview

The synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid from L-asparagine requires a strategic approach to selectively acylate the α-amino group while leaving the side-chain amide and the carboxylic acid functionalities intact. A direct acylation of L-asparagine would lead to a mixture of products due to the reactivity of both the amino and carboxyl groups. Therefore, a protecting group strategy is employed.

The chosen synthetic route involves three main stages:

  • Starting Material Selection: Utilization of a commercially available L-asparagine derivative where the carboxylic acid is pre-protected as a tert-butyl ester.

  • N-Acylation: Formation of the amide bond between the protected L-asparagine and dodecanoyl chloride via a Schotten-Baumann reaction.

  • Deprotection: Removal of the tert-butyl protecting group under acidic conditions to yield the final carboxylic acid.

This strategy is efficient and allows for straightforward purification of the intermediate and final products.

Synthesis_Workflow Start L-Asparagine tert-butyl ester hydrochloride Intermediate tert-butyl (2S)-4-carbamoyl-2- dodecanamidobutanoate Start->Intermediate N-Acylation (Schotten-Baumann) Final_Product (2S)-4-carbamoyl-2- dodecanamidobutanoic acid Intermediate->Final_Product Deprotection (TFA)

Caption: Overall synthetic workflow for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid.

PART 1: Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplier RecommendationPurity
L-Asparagine tert-butyl ester hydrochloride63094-81-5Sigma-Aldrich, Combi-Blocks≥98%
Dodecanoyl chloride112-16-3Sigma-Aldrich, TCI≥98%
Triethylamine (TEA)121-44-8Sigma-Aldrich, Fisher≥99.5%
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich, Acros≥99.8%
Trifluoroacetic acid (TFA)76-05-1Sigma-Aldrich, Oakwood≥99%
Ethyl acetate141-78-6Fisher ScientificACS Grade
Hexanes110-54-3Fisher ScientificACS Grade
Sodium bicarbonate (NaHCO₃), saturated solution144-55-8Fisher ScientificACS Grade
Brine (saturated NaCl solution)7647-14-5Fisher ScientificACS Grade
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Fisher ScientificACS Grade

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dodecanoyl chloride is corrosive and reacts with moisture; handle with care.

  • Trifluoroacetic acid is highly corrosive and toxic; handle with extreme caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Step 1: N-Acylation of L-Asparagine tert-butyl ester

This step involves the formation of an amide bond between the α-amino group of L-asparagine tert-butyl ester and the acyl chloride, dodecanoyl chloride. The Schotten-Baumann reaction conditions, utilizing an organic base in an aprotic solvent, are ideal for this transformation.[1][2][3] Triethylamine is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add L-asparagine tert-butyl ester hydrochloride (1.0 eq, e.g., 5.0 g).

  • Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir to suspend the solid.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (TEA, 2.2 eq) to the suspension. Stir for 15-20 minutes at 0 °C. The hydrochloride salt will react with the TEA, liberating the free amine of the L-asparagine tert-butyl ester.

  • In a separate dropping funnel, prepare a solution of dodecanoyl chloride (1.05 eq) in anhydrous DCM (20 mL).

  • Add the dodecanoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes). The starting material (amine) can be visualized with ninhydrin stain, while the product will be UV active if a suitable chromophore is present or can be visualized with a general stain like potassium permanganate.

Work-up and Purification:

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, tert-butyl (2S)-4-carbamoyl-2-dodecanamidobutanoate, as a white to off-white solid.

  • The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel.

Step 2: Deprotection of the tert-Butyl Ester

The final step is the removal of the tert-butyl protecting group from the carboxylic acid. This is achieved under strongly acidic conditions using trifluoroacetic acid (TFA).[3] The byproducts of this reaction, isobutylene and excess TFA, are volatile and can be easily removed.

Procedure:

  • Dissolve the crude tert-butyl (2S)-4-carbamoyl-2-dodecanamidobutanoate (1.0 eq) from the previous step in dichloromethane (DCM, approximately 10 mL per gram of substrate).

  • To this solution, add an equal volume of trifluoroacetic acid (TFA) (e.g., if 20 mL of DCM is used, add 20 mL of TFA).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

Work-up and Purification:

  • Remove the DCM and TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (2 x 20 mL).

  • The resulting crude product, (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, will be a solid or a thick oil.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to yield the final product as a white solid.

PART 2: Characterization and Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Intermediate: tert-butyl (2S)-4-carbamoyl-2-dodecanamidobutanoate
  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the tert-butyl protons around δ 1.4-1.5 ppm, multiplets for the methylene protons of the dodecanoyl chain between δ 0.8 (terminal methyl) and 2.2 ppm (methylene alpha to the carbonyl), and signals for the asparagine backbone protons.

  • Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be observed.

Final Product: (2S)-4-carbamoyl-2-dodecanamidobutanoic acid
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum will be similar to the intermediate, but the singlet for the tert-butyl group will be absent. A broad singlet for the carboxylic acid proton will appear at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Signals corresponding to the carboxylic acid carbonyl, the two amide carbonyls, and the aliphatic carbons of the dodecanoyl chain and the butanoic acid backbone are expected.

  • FT-IR (ATR): Characteristic peaks for N-H stretching (amides), C=O stretching (carboxylic acid and amides), and C-H stretching (aliphatic chains) will be present.

  • Mass Spectrometry (ESI-): The expected [M-H]⁻ ion would be observed.

  • Melting Point: A sharp melting point is indicative of high purity.

Logical Framework for Synthesis

Logical_Framework cluster_0 Rationale cluster_1 Experimental Step cluster_2 Key Outcome Rationale_Protection Why protect the carboxylic acid? - To prevent its reaction during N-acylation, ensuring selectivity. Step_1 Step 1: N-Acylation Rationale_Acylation Why Schotten-Baumann? - Mild and efficient for amide bond formation. - Base neutralizes HCl byproduct. Rationale_Acylation->Step_1 Rationale_Deprotection Why TFA? - Strong acid that effectively cleaves the tert-butyl ester. - Volatile byproducts are easily removed. Step_2 Step 2: Deprotection Rationale_Deprotection->Step_2 Outcome_1 Formation of the N-dodecanoyl amide bond Step_1->Outcome_1 Outcome_2 Generation of the final carboxylic acid Step_2->Outcome_2

Caption: Rationale behind the key steps of the synthesis.

References

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

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Application Note & Protocols: In Vitro Profiling of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro characterization of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, an N-acyl-L-glutamine derivative also known as N-dodecanoyl-L-glutamine. As a member of the N-acyl amino acid (NAAA) family of signaling lipids, this molecule integrates the metabolic significance of L-glutamine with the signaling properties of a C12 fatty acid. We present detailed protocols for foundational assays, including cytotoxicity and cell proliferation, alongside advanced functional assays to investigate its potential immunomodulatory and metabolic signaling roles. The causality behind experimental choices, self-validating controls, and data interpretation strategies are emphasized to ensure scientific rigor.

Scientific Background & Rationale

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid is a lipid molecule that conjugates L-glutamine, the most abundant amino acid in the human body, with dodecanoic acid (lauric acid) via an amide bond. This structure places it within the N-acyl amino acid (NAAA) class of endogenous signaling molecules.[1] The biological functions of NAAAs are an emerging field of study, with various members demonstrating roles in energy homeostasis, neuroprotection, and inflammation.[1]

The rationale for the proposed in vitro assays is based on the dual nature of the molecule:

  • The L-Glutamine Core: L-glutamine is a conditionally essential amino acid critical for numerous physiological processes. It is a primary fuel source for rapidly dividing cells, including immune cells (lymphocytes, macrophages) and intestinal enterocytes.[2][3][] It also serves as a key nitrogen donor for the synthesis of proteins, nucleotides, and the antioxidant glutathione.[5][6] Therefore, N-dodecanoyl-L-glutamine could act as a targeted delivery vehicle for glutamine or modulate glutamine-dependent pathways.

  • The Dodecanoyl (C12) Acyl Chain: The fatty acid component imparts lipophilicity, suggesting potential interactions with cellular membranes and lipid signaling pathways. The N-acyl modification can dramatically alter the biological activity of the parent amino acid, creating novel signaling molecules. For instance, different N-acyl alanines have been shown to exhibit antiproliferative effects in vitro.[1]

Given these properties, N-dodecanoyl-L-glutamine is a candidate for modulating processes characterized by high metabolic and proliferative rates, such as immune responses and cancer cell growth. The following protocols are designed to systematically investigate these potential activities.

Foundational Assay: Cell Viability and Cytotoxicity

Principle: The initial characterization of any novel compound requires determining its effect on cell viability. This foundational assay establishes the concentration range for subsequent functional experiments, distinguishing between cytotoxic effects and specific biological modulation. The protocol utilizes a resazurin-based reagent (e.g., PrestoBlue™, alamarBlue™), where metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin.

Target Cell Lines:

  • Jurkat cells (T lymphocyte leukemia): A suspension cell line highly dependent on glutamine for proliferation.

  • RAW 264.7 cells (murine macrophage-like): An adherent cell line used to model immune cell responses and inflammation.

  • Caco-2 cells (human colorectal adenocarcinoma): An adherent line that differentiates into enterocyte-like cells, which use glutamine as a primary fuel source.[]

Protocol 2.1: Resazurin-Based Cell Viability Assay
  • Cell Seeding:

    • Adherent Cells (RAW 264.7, Caco-2): Seed cells in a clear-bottom 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

    • Suspension Cells (Jurkat): Seed cells at a density of 20,000–40,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to prepare 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). Rationale: Adding an equal volume of 2X solution to the cells minimizes solvent effects.

  • Cell Treatment:

    • Add 100 µL of the 2X compound dilutions to the appropriate wells.

    • Crucial Controls:

      • Vehicle Control: Wells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This validates that the solvent does not affect cell viability.

      • Untreated Control: Wells containing cells and medium only.

      • Positive Control (Optional): Wells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • Assay Measurement:

    • Add 20 µL of resazurin-based reagent to each well.

    • Incubate for 1–4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the fluorescence of a "no-cell" blank control from all readings.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the logarithmic concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Example IC₅₀ Values
Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
Jurkat(2S)-4-carbamoyl-2-dodecanamidobutanoic acid48> 100
RAW 264.7(2S)-4-carbamoyl-2-dodecanamidobutanoic acid4885.2
Caco-2(2S)-4-carbamoyl-2-dodecanamidobutanoic acid48> 100
RAW 264.7Staurosporine (Positive Control)240.95

Note: The data above are hypothetical and for illustrative purposes.

Functional Assay: Immunomodulatory Potential

Principle: Given that immune cells have a high demand for glutamine, N-dodecanoyl-L-glutamine may modulate their activation and inflammatory responses.[2] This protocol assesses the compound's effect on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3.1: Nitric Oxide Production in LPS-Stimulated Macrophages (Griess Assay)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 20,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Pre-treatment:

    • Remove the medium and replace it with 90 µL of fresh medium.

    • Add 10 µL of compound dilutions (prepared at 10X final concentration) to the wells. Use sub-lethal concentrations determined from the viability assay (e.g., 0.1 µM to 50 µM).

    • Incubate for 2 hours. Rationale: Pre-incubation allows the compound to interact with cells before the inflammatory stimulus is applied.

  • Stimulation:

    • Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "Unstimulated" control.

    • Crucial Controls:

      • Unstimulated Control: Cells + Vehicle (DMSO).

      • Stimulated Control: Cells + Vehicle (DMSO) + LPS.

      • Positive Inhibition Control: Cells + known inhibitor (e.g., L-NMMA) + LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate for another 10 minutes.

    • Measure absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Express the data as a percentage of the "Stimulated Control" to determine the inhibitory effect of the compound.

Visualization: Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase seed 1. Seed RAW 264.7 Cells (20k cells/well) incubate1 2. Incubate 24h seed->incubate1 prep_compound 3. Prepare Compound Dilutions incubate1->prep_compound pretreat 4. Pre-treat with Compound (2 hours) prep_compound->pretreat Add to cells stimulate 5. Stimulate with LPS (1 ug/mL) pretreat->stimulate incubate2 6. Incubate 24h stimulate->incubate2 griess 7. Perform Griess Assay on Supernatant incubate2->griess Collect supernatant read 8. Read Absorbance (540 nm) griess->read analyze 9. Calculate Nitrite Conc. read->analyze

Caption: Workflow for assessing immunomodulatory effects via the Griess assay.

Advanced Assay: Metabolic Pathway Interrogation

Principle: Since glutamine is a key anaplerotic substrate that replenishes the tricarboxylic acid (TCA) cycle, N-dodecanoyl-L-glutamine could influence cellular metabolism and energy production.[6] This protocol uses Western blotting to probe the activation state of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK is activated by an increased AMP:ATP ratio, signaling energy stress.

Protocol 4.1: Western Blot for AMPK Activation
  • Cell Culture and Treatment:

    • Seed Jurkat cells in a 6-well plate at a density of 1 x 10⁶ cells/mL in 2 mL of complete medium.

    • Treat cells with sub-lethal concentrations of N-dodecanoyl-L-glutamine for various time points (e.g., 1, 6, 24 hours).

    • Crucial Controls:

      • Vehicle Control (DMSO): Time-matched.

      • Positive Control: Treat cells with a known AMPK activator like AICAR (500 µM for 2 hours).

  • Protein Extraction:

    • Harvest cells by centrifugation (300 x g, 5 min).

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20–30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C:

      • Rabbit anti-phospho-AMPKα (Thr172): To detect the activated form.

      • Rabbit anti-total-AMPKα: To detect total protein for normalization.

      • Mouse anti-β-Actin: As a loading control.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse) for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager.

    • Perform densitometry analysis. Normalize the phospho-AMPK signal to the total-AMPK signal to determine the relative activation state.

Visualization: AMPK Signaling Pathway

G Compound (2S)-4-carbamoyl-2- dodecanamidobutanoic acid Metabolism Cellular Metabolism Compound->Metabolism Modulates? Energy Increased AMP:ATP Ratio (Energy Stress) Metabolism->Energy AMPK AMPK Energy->AMPK Activates pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Phosphorylation Downstream Downstream Targets (e.g., Catabolism ON, Anabolism OFF) pAMPK->Downstream Regulates

Caption: Hypothesized modulation of the AMPK energy-sensing pathway.

References

  • Patsnap Synapse. (2024). What is the mechanism of L-Glutamine?
  • National Research Council (US) Committee on Military Nutrition Research. (1999). Glutamine. In Military Strategies for Sustainment of Nutrition and Immune Function in the Field. National Academies Press (US).
  • Wikipedia contributors. (n.d.). Glutamine. Wikipedia.
  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4413.
  • Cleveland Clinic. (2024). Glutamine: What It Is, Benefits & Side Effects.
  • Healthline. (2018). Glutamine: Benefits, Uses and Side Effects.
  • Albrecht, J., et al. (2011). Roles of glutamine in neurotransmission. Journal of Neuroscience Research, 89(12), 1931-1938.
  • BOC Sciences. (n.d.). Glutamine: Definition, Structure, Benefits, Sources and Uses.

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Application Notes and Protocols for In Vivo Evaluation of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the In Vivo Investigation of a Novel Carbamoylbutanoic Acid Derivative

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid represents a novel chemical entity with potential therapeutic applications. Its structural motifs, featuring a carbamoyl group and a long-chain dodecanamide, suggest possible interactions with biological membranes and enzymatic pathways. While in vitro data (currently hypothetical for this novel compound) may indicate promising activity, a comprehensive in vivo evaluation is paramount to understanding its pharmacokinetic profile, safety, and efficacy within a complex biological system.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo studies for this compound, with a focus on a potential application in neurodegenerative disease models. The protocols outlined herein are designed to establish a baseline understanding of the compound's behavior in living organisms, a critical step before advancing to more complex efficacy studies.[2]

The successful translation of a novel compound from bench to bedside hinges on a meticulously planned preclinical in vivo research strategy.[2] This guide emphasizes a logical, stepwise approach, beginning with pharmacokinetic and tolerability studies before proceeding to efficacy models. This ensures that the compound can be delivered to its target tissue at a safe and effective concentration.

Part 1: Pharmacokinetic Profiling in Rodents

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to any in vivo research program.[4][5] Pharmacokinetic (PK) studies are essential for determining key parameters such as bioavailability, half-life, and peak plasma concentration, which inform dosing regimens for subsequent toxicology and efficacy studies.[4][6]

Experimental Objective:

To determine the pharmacokinetic profile of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid in mice following a single administration via two common routes: oral (PO) and intraperitoneal (IP).

Materials and Reagents:
  • (2S)-4-carbamoyl-2-dodecanamidobutanoic acid (purity >98%)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water, or a solution containing a solubilizing agent like Tween 80, depending on the compound's solubility)

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Anticoagulant (e.g., EDTA-coated tubes)

  • Male C57BL/6 mice (8-10 weeks old)

Protocol 1: Single-Dose Pharmacokinetic Study
  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. The concentration should be calculated to allow for a dosing volume of 5-10 mL/kg.[7]

  • Animal Groups:

    • Group 1: Oral administration (PO), n=3-4 mice per time point.

    • Group 2: Intraperitoneal administration (IP), n=3-4 mice per time point.

  • Dosing:

    • Oral Gavage (PO): Administer the compound using a proper-sized feeding needle.[8] Measure the distance from the tip of the nose to the last rib to ensure proper placement in the stomach.[9][10][11] Administer the dose slowly to avoid regurgitation.[7]

    • Intraperitoneal Injection (IP): Inject the compound into the lower right quadrant of the abdomen to avoid the cecum.[12][13] Use a 25-27 gauge needle and insert at a 30-45 degree angle.[13][14]

  • Blood Sampling: Collect blood samples at various time points post-administration. A typical schedule would be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.[4]

    • For early time points, submandibular or saphenous vein sampling can be used.

    • For later time points and terminal collection, cardiac puncture under deep anesthesia is appropriate.[6]

    • The use of serial microsampling techniques can significantly reduce the number of animals required.[15][16]

  • Sample Processing: Collect blood into EDTA-coated tubes. Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid in plasma using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Pharmacokinetic ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
Bioavailability (%) (AUCoral / AUCIV) x 100

Table 1: Key Pharmacokinetic Parameters

G cluster_0 Pre-Experiment cluster_1 Dosing cluster_2 Sampling & Analysis Acclimatization Animal Acclimatization Dose_Prep Dose Preparation Acclimatization->Dose_Prep 1 week PO_Admin Oral Administration Dose_Prep->PO_Admin Single Dose IP_Admin Intraperitoneal Admin. Dose_Prep->IP_Admin Single Dose Blood_Sampling Blood Sampling PO_Admin->Blood_Sampling Multiple Timepoints IP_Admin->Blood_Sampling Multiple Timepoints Sample_Processing Sample Processing Blood_Sampling->Sample_Processing Plasma Separation Bioanalysis Bioanalysis Sample_Processing->Bioanalysis LC-MS/MS PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Calculate Parameters

Caption: Workflow for a single-dose pharmacokinetic study.

Part 2: Acute Toxicity and Tolerability Assessment

Before proceeding to multi-dose efficacy studies, it is crucial to establish the safety profile of the compound.[17][18] An acute toxicity study provides an initial assessment of the compound's potential adverse effects at various dose levels.

Experimental Objective:

To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid in mice.

Protocol 2: Acute Toxicity Study
  • Animal Groups: Use both male and female mice (n=3-5 per group) to assess for any sex-dependent differences in toxicity.

  • Dose Escalation: Administer single doses of the compound at increasing concentrations. A common starting point is based on in vitro cytotoxicity data or a multiple of the anticipated efficacious dose.

  • Administration: The route of administration should be the one intended for future efficacy studies (e.g., oral or IP).

  • Clinical Observations: Monitor animals closely for the first few hours post-dosing and then daily for 14 days. Record observations such as:

    • Changes in behavior (e.g., lethargy, hyperactivity)

    • Physical appearance (e.g., ruffled fur, changes in posture)

    • Body weight changes

    • Signs of pain or distress

  • Endpoint: At the end of the 14-day observation period, euthanize the animals.

  • Necropsy and Histopathology: Perform a gross necropsy of all major organs. Collect tissues for histopathological analysis, particularly from any organs that appear abnormal.

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Dose LevelNumber of AnimalsClinical SignsBody Weight Change (%)Gross Pathology Findings
Vehicle5None+5%Normal
Low Dose5None+4%Normal
Mid Dose5Mild lethargy on Day 1-2%Normal
High Dose5Severe lethargy, ruffled fur-12%Enlarged spleen in 2/5 animals

Table 2: Example Data from an Acute Toxicity Study

Part 3: In Vivo Efficacy in a Neurodegenerative Disease Model (Hypothetical)

Assuming that (2S)-4-carbamoyl-2-dodecanamidobutanoic acid has shown neuroprotective effects in vitro, a logical next step is to evaluate its efficacy in an animal model of neurodegeneration.[19][20][21] The choice of model is critical and should be relevant to the proposed mechanism of action.[22] For this guide, we will use a hypothetical model of Parkinson's disease induced by a neurotoxin.

Hypothetical Mechanism of Action:

For the purpose of this guide, we will hypothesize that (2S)-4-carbamoyl-2-dodecanamidobutanoic acid acts as an inhibitor of a pro-inflammatory signaling pathway in microglia, thereby reducing neuroinflammation and protecting dopaminergic neurons.

G cluster_0 Neuroinflammation Cascade Neurotoxin Neurotoxin Microglia_Activation Microglia Activation Neurotoxin->Microglia_Activation Induces Pro_inflammatory_Pathway Pro-inflammatory Pathway Microglia_Activation->Pro_inflammatory_Pathway Activates Cytokine_Release Cytokine Release Pro_inflammatory_Pathway->Cytokine_Release Leads to Neuronal_Damage Neuronal Damage Cytokine_Release->Neuronal_Damage Causes Compound (2S)-4-carbamoyl-2- dodecanamidobutanoic acid Compound->Pro_inflammatory_Pathway Inhibits

Caption: Hypothetical mechanism of action in a neuroinflammation model.

Protocol 3: Efficacy Study in a Neurotoxin-Induced Model of Parkinson's Disease
  • Animal Model: Use a well-established neurotoxin model, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice, which selectively destroys dopaminergic neurons in the substantia nigra.

  • Animal Groups (n=10-12 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + MPTP

    • Group 3: Test Compound (Low Dose) + MPTP

    • Group 4: Test Compound (High Dose) + MPTP

  • Dosing Regimen:

    • Begin pre-treatment with the test compound or vehicle for 7 days prior to MPTP administration.

    • Administer MPTP according to a standard protocol (e.g., multiple injections over one day).

    • Continue daily dosing with the test compound for a specified period (e.g., 21 days) after MPTP administration.

  • Behavioral Assessments: Conduct behavioral tests at baseline and at the end of the study to assess motor function. Common tests for this model include:

    • Rotarod Test: Measures motor coordination and balance.

    • Cylinder Test: Assesses forelimb akinesia.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the animals and perfuse with saline followed by a fixative (e.g., paraformaldehyde).

  • Neurochemical and Histological Analysis:

    • Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra and striatum. Also, stain for markers of microglial activation (e.g., Iba1).

    • HPLC: Measure levels of dopamine and its metabolites in the striatum.

Expected Outcomes and Data Interpretation:

A successful outcome would be the demonstration that treatment with (2S)-4-carbamoyl-2-dodecanamidobutanoic acid significantly attenuates MPTP-induced motor deficits, protects against the loss of dopaminergic neurons, and reduces microglial activation.

Treatment GroupRotarod Latency (s)TH+ Cell Count (Substantia Nigra)Striatal Dopamine (ng/mg tissue)
Vehicle + Saline180 ± 15100%15.0 ± 2.0
Vehicle + MPTP60 ± 1045%4.5 ± 1.0
Low Dose + MPTP95 ± 1265%8.0 ± 1.5
High Dose + MPTP140 ± 1885%12.5 ± 2.2

Table 3: Hypothetical Efficacy Data

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid. Successful completion of these studies will establish a foundational understanding of the compound's pharmacokinetic profile, safety, and potential efficacy. Positive results would warrant further investigation, including chronic toxicology studies, evaluation in additional and more complex disease models (e.g., genetic models of neurodegeneration), and exploration of the underlying molecular mechanisms of action. These steps are essential for the continued development of this novel compound as a potential therapeutic agent.

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In Vitro Cellular Assay Workflows for the Characterization of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction: A Compound of Hybrid Design

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid presents a unique chemical scaffold. The dodecanamido moiety is characteristic of a class of lipid signaling molecules known as fatty acid amides (FAAs).[1][2] A well-known member of this family, oleamide, modulates neurotransmitter systems and is regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][3] The butanoic acid backbone is reminiscent of butyrate, a short-chain fatty acid known to act as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression.[4][5]

Given this hybrid structure, a systematic investigation is required to elucidate the compound's cellular effects. The following protocols are designed to first establish a therapeutic window by assessing cytotoxicity and then to probe its effects on cell proliferation and potential molecular targets.

Compound Preparation and Handling

Scientific rigor begins with accurate and consistent compound preparation. The lipophilic dodecanamido tail may impact aqueous solubility.

Protocol 1.1: Preparation of Stock Solutions

  • Solvent Selection: Due to the predicted lipophilicity, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary stock solution.

  • Stock Concentration: Prepare a high-concentration stock, for example, 10 mM, to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration in assays should ideally be ≤ 0.5% to avoid solvent-induced artifacts.

  • Procedure:

    • Accurately weigh the required amount of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid.

    • Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

    • Facilitate dissolution by gentle vortexing or sonication in a water bath. Ensure the compound is fully dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh dilutions from the stock solution in the appropriate cell culture medium for each experiment. It is critical to ensure the compound does not precipitate upon dilution in the aqueous medium.

Foundational Cellular Assays: Viability and Proliferation

The initial goal is to determine the concentration-dependent effects of the compound on cell health and growth. This establishes the dose range for subsequent mechanistic studies.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Protocol 2.1.1: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Select appropriate cell lines. It is advisable to use a panel, including a relevant cancer cell line (e.g., MCF-7, breast cancer) and a non-cancerous control cell line (e.g., HEK293, human embryonic kidney cells) to assess for potential selectivity.[8]

    • Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of 2-fold dilutions of the compound in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 24, 48, or 72 hours. A 48-hour incubation is a common starting point.

  • Assay Procedure:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

    • Purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.[6] Mix thoroughly by gentle pipetting.

    • Measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Data: IC₅₀ Values (µM) after 48h
Cell Line (2S)-4-carbamoyl-2-dodecanamidobutanoic acid
MCF-7 (Cancer)8.5 µM
HEK293 (Non-cancerous)45.2 µM
Cell Proliferation Assay (EdU Incorporation)

To distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect, a direct measure of DNA synthesis is invaluable. The EdU (5-ethynyl-2'-deoxyuridine) assay is a modern alternative to the BrdU assay that detects DNA replication in proliferating cells using click chemistry, which is faster and does not require harsh DNA denaturation.[7][9]

Protocol 2.2.1: EdU Cell Proliferation Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate as described in Protocol 2.1.1.

    • Treat cells with non-toxic concentrations of the compound (e.g., below the determined IC₅₀, such as 0.1, 1, and 5 µM) for a period that allows for at least one cell doubling (e.g., 24-48 hours).

  • EdU Labeling:

    • Two to four hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM.[9]

    • Incubate to allow for incorporation into newly synthesized DNA.

  • Cell Fixation and Permeabilization:

    • Wash cells once with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[9]

    • Wash twice with PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS for 20-30 minutes.[9]

  • Click Chemistry Detection:

    • Wash cells twice with PBS.

    • Prepare the click reaction cocktail containing a fluorescent dye azide (e.g., Alexa Fluor 488 azide) according to the manufacturer's instructions.

    • Add the reaction cocktail to each well and incubate for 30 minutes in the dark.

    • Wash cells again.

  • Counterstaining and Imaging:

    • Stain the cell nuclei with Hoechst 33342 or DAPI to count the total number of cells.

    • Image the plate using a high-content imaging system or fluorescence microscope.

  • Data Analysis:

    • Quantify the number of EdU-positive cells (proliferating) and the total number of cells (Hoechst/DAPI positive).

    • Calculate the proliferation index: (% Proliferation) = (Number of EdU-positive cells / Total number of cells) * 100.

    • Compare the proliferation index of treated cells to the vehicle control.

Mechanistic Assays: Uncovering the Mode of Action

Once the phenotypic effects are established, the next step is to investigate the compound's molecular mechanism. Based on its structure, two primary hypotheses are worth exploring: interaction with the FAAH enzyme and direct binding to a cellular target.

FAAH Activity Assay

This assay determines if the compound inhibits or enhances the activity of FAAH, the primary enzyme responsible for degrading fatty acid amides.[3] A common method uses a non-fluorescent FAAH substrate that releases a fluorescent product upon hydrolysis.

Protocol 3.1.1: Fluorometric FAAH Activity Assay

  • Enzyme and Substrate Preparation:

    • Use either purified FAAH enzyme or cell lysates from a cell line known to express FAAH (e.g., mouse neuroblastoma N18TG2 cells).[1][10]

    • Prepare the FAAH substrate and a fluorescent standard (e.g., 7-amino-4-methylcoumarin, AMC) as per the kit manufacturer's instructions.[3]

  • Assay Procedure:

    • Perform the assay in a 96-well white, opaque plate.

    • Add FAAH enzyme or cell lysate to the wells.

    • Add various concentrations of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid. Include a known FAAH inhibitor as a positive control and a vehicle (DMSO) control.

    • Pre-incubate the enzyme with the compound for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the FAAH substrate.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C (e.g., λEx = 360 nm / λEm = 465 nm).[3]

    • The rate of increase in fluorescence is proportional to the FAAH activity.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve).

    • Normalize the activity to the vehicle control.

    • Plot the % FAAH activity against the log of the compound concentration to determine the IC₅₀ (for inhibition) or EC₅₀ (for activation).

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing target engagement in a native cellular environment.[11][12] It is based on the principle that when a compound binds to its protein target, the resulting complex is often more resistant to thermal denaturation.[13]

Protocol 3.2.1: High-Throughput CETSA

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the compound at a relevant concentration (e.g., 10x the proliferation IC₅₀) and a vehicle control for 1-2 hours.

  • Thermal Challenge:

    • After treatment, harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into a PCR plate.

    • Heat the plate across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).

    • Collect the supernatant.

  • Detection:

    • The soluble protein fraction can be analyzed in several ways:

      • Western Blot (Targeted): If you have a hypothesis about the target, you can run an SDS-PAGE and probe for that specific protein. A stronger band in the compound-treated lane at higher temperatures indicates stabilization.

      • Mass Spectrometry (Unbiased - TPP): For an unbiased approach, the soluble proteome from different temperature points can be analyzed by quantitative mass spectrometry (Thermal Proteome Profiling, TPP). This can identify unknown targets that are stabilized by the compound.[11]

  • Data Analysis:

    • For Western blot, quantify band intensities.

    • For TPP, identify proteins whose melting curves shift to higher temperatures in the presence of the compound.

Visualization of Experimental Logic and Potential Pathways

Clear diagrams are essential for communicating complex experimental workflows and biological hypotheses.

Experimental Workflow

The following diagram outlines the logical progression of experiments for characterizing the compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Investigation A Compound Prep (Stock Solution in DMSO) B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Value B->C D Proliferation Assay (EdU Incorporation at sub-IC50) C->D Select non-toxic concentrations E Assess Cytostatic vs. Cytotoxic Effect D->E F Target Engagement Assay (CETSA) E->F If significant anti-proliferative effect is observed G Enzyme Activity Assay (FAAH Inhibition) E->G Based on structural hypothesis H Identify Potential Direct Protein Targets F->H I Quantify IC50 for FAAH Inhibition G->I

Caption: Logical workflow for the in vitro characterization of a novel compound.

Hypothetical Signaling Pathway

This diagram illustrates a potential mechanism of action if the compound is found to be an FAAH inhibitor.

G compound (2S)-4-carbamoyl-2- dodecanamidobutanoic acid faah FAAH Enzyme compound->faah Inhibition aea Endogenous FAAs (e.g., Anandamide) faah->aea Degradation receptors Cannabinoid Receptors (CB1 / CB2) aea->receptors Activation downstream Downstream Cellular Effects (e.g., Reduced Proliferation) receptors->downstream

Caption: Hypothetical pathway of FAAH inhibition by the test compound.

Conclusion

This application note provides a structured, multi-parametric approach to the initial cellular characterization of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid. By systematically evaluating cytotoxicity, proliferation, and specific molecular mechanisms like enzyme inhibition and target engagement, researchers can build a comprehensive profile of the compound's biological activity. This foundational dataset is crucial for making informed decisions about its potential as a therapeutic lead or a tool compound for further biological exploration.

References

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.Methods in Molecular Biology, 2019.
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Novel Compounds.BenchChem.
  • Assaying Cell Proliferation and DNA Replic
  • Cellular Target Engagement Assays for Small-Molecule Drug Discovery.
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.ACS Medicinal Chemistry Letters.
  • Quantifying Target Occupancy of Small Molecules Within Living Cells.Annual Review of Biochemistry, 2020.
  • Target Engagement Assay Services.Concept Life Sciences.
  • 4 Methods for Measuring Cell Prolifer
  • Cell Prolifer
  • Cell Proliferation Assay Protocols.Thermo Fisher Scientific.
  • Cell Viability and Prolifer
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.NCBI, 2019.
  • Cytotoxicity Assay Protocol.Protocols.io, 2024.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).Sigma-Aldrich.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Biosynthesis of F
  • Synthesis, Quantification, and Characterization of Fatty Acid Amides
  • (2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid.Smolecule.
  • (2S)-4-carbamoyl-2-(ethylamino)butanoic acid.PubChem.
  • Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells.PMC - NIH.
  • (2S)-2-amino-4-(carbamoylamino)butanoic acid.PubChem.
  • (2S)-4-Carbamoyl-2-acetamidobutanoic acid | 35305-74-9.BuyersGuideChem.
  • Fatty Acid Amide Signaling Molecules.PMC - PubMed Central - NIH.
  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formul
  • Application Notes and Protocols for Tracing Gut Microbiota Metabolism with Butyric-d4 Acid.BenchChem.
  • Comprehensive Phytochemical Profiling, Biological Activities, and Molecular Docking Studies of Pleurospermum candollei.NIH.
  • Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-b
  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.

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Troubleshooting & Optimization

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this synthesis and ultimately improve your experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols.

Overview of the Synthesis

The synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid involves the N-acylation of the α-amino group of L-asparagine with dodecanoic acid or a derivative thereof. While seemingly straightforward, this reaction presents unique challenges due to the physicochemical properties of the starting materials and the potential for side reactions involving the side-chain carbamoyl group.

The primary goal is to selectively form an amide bond at the α-amino position while preserving the integrity of the side-chain amide and maintaining the stereochemical purity of the chiral center.

Troubleshooting Guide: Yield Improvement

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the acylation efficiency?

Answer: Low yield is the most frequently reported issue. It typically stems from one or more of the following factors: suboptimal reaction conditions, poor reagent choice, or competing side reactions.

  • 1. Inefficient Activation of Dodecanoic Acid:

    • The Challenge: The direct reaction between L-asparagine and dodecanoic acid is thermodynamically unfavorable and requires activation of the carboxylic acid.

    • Solution A (Acid Chloride Method): The most direct approach is to use a more reactive derivative, such as dodecanoyl chloride . This method is rapid but can be aggressive, potentially leading to side reactions if not controlled. The reaction is typically performed under Schotten-Baumann conditions (an aqueous alkaline solution) to neutralize the HCl byproduct and maintain the nucleophilicity of the asparagine's α-amino group.

    • Solution B (Coupling Agent Method): A milder and often higher-yielding approach involves using standard peptide coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) activate the dodecanoic acid in situ to form a highly reactive ester, which then cleanly reacts with L-asparagine.

  • 2. Poor Reactant Solubility:

    • The Challenge: L-asparagine is highly polar and soluble in water, whereas dodecanoic acid and its derivatives are nonpolar and soluble in organic solvents. This phase mismatch can severely limit reaction rates.

    • Solution: Employ a biphasic solvent system (e.g., 1,4-dioxane/water or THF/water) with vigorous stirring. The use of a phase-transfer catalyst can sometimes be beneficial. Alternatively, using a polar aprotic solvent like Dimethylformamide (DMF) can help solubilize both reactants to some extent, especially when using the coupling agent method.

  • 3. Suboptimal pH Control:

    • The Challenge: The pH of the reaction medium is critical. If the pH is too low (<8), the α-amino group of asparagine will be protonated and non-nucleophilic. If the pH is too high (>10), it can promote the hydrolysis of the acylating agent and, more importantly, the side-chain amide of asparagine (deamidation).[1][2]

    • Solution: Maintain the pH of the reaction mixture between 8.5 and 9.5. This can be achieved by the slow, concurrent addition of a base (e.g., 2M NaOH) using a pH stat or by careful manual titration.

Question 2: My final product is impure, showing multiple spots on TLC or peaks in HPLC. What are the likely side products and how can I avoid them?

Answer: Product impurity is often due to unreacted starting materials or the formation of specific side products.

  • 1. Key Side Product: Deamidation:

    • The Mechanism: The most problematic side reaction is the hydrolysis of the side-chain amide of asparagine, which converts the desired product into (2S)-2-dodecanamido-4-carboxybutanoic acid. This occurs primarily under harsh pH (especially basic) and elevated temperature conditions, proceeding through a cyclic succinimide intermediate.[1]

    • Prevention:

      • Maintain the reaction temperature at 0-5 °C, particularly when using a strong base.

      • Strictly control the pH, avoiding levels above 10.

      • Minimize reaction time. Monitor the reaction progress by TLC or HPLC and quench it as soon as the starting material is consumed.

  • 2. Unreacted Starting Materials:

    • The Challenge: Removing unreacted L-asparagine and dodecanoic acid can be difficult due to their differing solubilities.

    • Prevention & Purification: A proper aqueous work-up is essential. After the reaction, acidifying the mixture to pH ~2 will protonate the unreacted L-asparagine (keeping it in the aqueous phase) and the product/dodecanoic acid (which will precipitate or move to an organic phase). The dodecanoic acid can then be separated from the product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).

The workflow below illustrates the critical decision points in the synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_activation Activation Method cluster_reaction Acylation Reaction cluster_purification Work-up & Purification cluster_analysis Analysis Start_Asn L-Asparagine Reaction N-Acylation Key Parameters: - pH (8.5-9.5) - Temp (0-5°C) - Solvent (Dioxane/H₂O) Start_Asn->Reaction Start_Acid Dodecanoic Acid Method_AC Method A: Convert to Dodecanoyl Chloride (SOCl₂) Start_Acid->Method_AC Method_Coup Method B: Use Coupling Agents (EDC/NHS) Start_Acid->Method_Coup Method_AC->Reaction Method_Coup->Reaction Workup Acidic Work-up (pH 2-3) Reaction->Workup Purify Recrystallization or Column Chromatography Workup->Purify Analysis Purity Check (HPLC, LC-MS) Structure ID (NMR, HRMS) Purify->Analysis

Caption: Key decision points in the synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: Which acylation method do you recommend for the highest yield and purity?

For the best balance of reactivity and minimal side-product formation, we recommend the coupling agent method (EDC/NHS) . While requiring more reagents, it offers milder reaction conditions, which is crucial for preventing the deamidation of the asparagine side chain.

Q2: How do I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like Ethyl Acetate:Hexane:Acetic Acid (e.g., 7:2:1 ratio). L-asparagine will remain at the baseline, dodecanoic acid will have a high Rf, and the product will have an intermediate Rf. Stain with ninhydrin (to visualize the amine of asparagine) and potassium permanganate (to visualize the product and acid).

Q3: What analytical techniques are essential for final product characterization?

To confirm the identity and purity of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, the following are essential:

  • ¹H and ¹³C NMR: To confirm the covalent structure and the presence of both the dodecanoyl chain and asparagine backbone.

  • Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental formula.

  • RP-HPLC: To assess purity. An acidic mobile phase (e.g., water/acetonitrile with 0.1% TFA) is standard.[1]

  • FT-IR: To identify characteristic functional groups, such as the amide C=O stretches (~1640-1680 cm⁻¹) and N-H bonds.

Q4: Is there a risk of racemization at the chiral center?

The risk of racemization of the α-carbon is low under the recommended conditions (especially Schotten-Baumann). However, using certain coupling agents with prolonged reaction times or elevated temperatures can pose a minor risk. The stereochemical purity can be confirmed by comparing the optical rotation of your product to a literature value or by using chiral HPLC analysis.

Experimental Protocols

Protocol 1: Synthesis via Coupling Agent (Recommended)

This protocol utilizes EDC/NHS for the activation of dodecanoic acid.

  • Preparation: In a round-bottom flask, dissolve dodecanoic acid (1.0 eq), N-hydroxysuccinimide (NHS, 1.1 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in DMF (approx. 5 mL per mmol of acid). Stir the mixture at room temperature for 1 hour to pre-activate the acid, forming the NHS-ester.

  • Asparagine Solution: In a separate flask, dissolve L-asparagine (1.2 eq) in water (approx. 10 mL per mmol) and cool to 0 °C in an ice bath. Adjust the pH to 9.0 with 2M NaOH.

  • Reaction: Slowly add the activated NHS-ester solution from step 1 to the L-asparagine solution. Maintain the pH at 8.5-9.0 by the dropwise addition of 2M NaOH throughout the addition.

  • Monitoring: Allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2 with 1N HCl. A white precipitate of the crude product should form.

  • Purification: Filter the crude product, wash with cold water, and dry under vacuum. Recrystallize from an ethanol/water mixture to yield the pure product.

Protocol 2: Synthesis via Acid Chloride

This protocol uses the more reactive dodecanoyl chloride.

  • Preparation: In a flask, dissolve L-asparagine (1.2 eq) in a 10% aqueous sodium carbonate solution and cool to 0 °C.

  • Reaction: In a separate flask, dissolve dodecanoyl chloride (1.0 eq) in 1,4-dioxane. Add this solution dropwise to the stirred asparagine solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring & Work-up: Stir for an additional 1-2 hours at 0-5 °C. The work-up and purification steps are identical to Protocol 1 (steps 5 and 6).

Data Summary

The following table provides a comparison of typical outcomes from the two primary synthetic methods.

ParameterMethod A: Acid ChlorideMethod B: Coupling Agent (EDC/NHS)
Typical Yield 45-60%65-85%
Purity (Post-Recrystallization) 90-95%>98%
Primary Side Product Deamidation product, Di-acylated productUnreacted NHS-ester (removed in work-up)
Key Advantage Faster reaction, fewer reagentsHigher yield, higher purity, milder conditions
Key Disadvantage Harsher conditions, higher risk of side reactionsMore expensive, longer reaction time

Visualizing a Key Side Reaction

The deamidation of the asparagine side chain is a critical side reaction to control.

Deamidation Start Product Side Chain (-CH₂-CO-NH₂) Intermediate Succinimide Intermediate Start->Intermediate OH⁻, Δ (Intramolecular Attack) End_Product Deamidated Impurity (-CH₂-COOH) Intermediate->End_Product H₂O (Hydrolysis)

Caption: The mechanism of asparagine deamidation.

By understanding the chemical principles behind the synthesis and anticipating potential challenges, researchers can significantly improve the yield and purity of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid. For further assistance, please do not hesitate to contact our technical support team.

References

  • Z. Pap-Sziklay, et al. (2012). Acylation of L-asparaginase with total retention of enzymatic activity. Journal of Molecular Recognition. Available at: [Link]

  • Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds. (2023). ACS Catalysis. Available at: [Link]

  • I. Chevalot, et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology. Available at: [Link]

  • A. A. Kasprzyk, et al. (2022). Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions. International Journal of Molecular Sciences. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges with (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this N-acyl amino acid. Given its lipophilic dodecanoyl tail and polar amino acid head group, achieving desired concentrations in aqueous media can be a significant challenge. This resource provides a logical, science-backed framework for overcoming these issues.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles encountered when working with (2S)-4-carbamoyl-2-dodecanamidobutanoic acid.

FAQ 1: Why is my compound, (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, poorly soluble in aqueous buffers like PBS?

Answer: The poor aqueous solubility of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid is a direct consequence of its amphiphilic chemical structure. The molecule possesses two key features that work against high solubility in water:

  • A Long, Lipophilic Carbon Tail: The "dodecanamido" part of the name refers to a 12-carbon fatty acid chain (lauric acid) attached via an amide bond. This long hydrocarbon tail is highly non-polar and hydrophobic, leading to unfavorable interactions with polar water molecules.[1] Very-long-chain fatty acids are known to have limited aqueous solubility.[1]

  • A Polar, Ionizable Head Group: The "(2S)-4-carbamoyl...butanoic acid" portion is an amino acid derivative. It contains a carboxylic acid group which can be ionized, but this polar part of the molecule is not sufficient to overcome the hydrophobicity of the long alkyl chain.

This combination of a large non-polar tail and a smaller polar head makes the molecule prone to self-aggregation in water to minimize the exposure of the hydrophobic chains to the aqueous environment, rather than dissolving freely.

FAQ 2: I'm seeing a cloudy suspension or precipitate even at low concentrations. What is the first and most simple step I should take?

Answer: The simplest and often most effective initial step is pH adjustment .[2][][4] Your compound has a carboxylic acid group, which is a weak acid. By increasing the pH of your solution, you can deprotonate this group, converting it into a negatively charged carboxylate ion (-COO⁻).

The Scientific Rationale: The conversion from the neutral carboxylic acid (-COOH) to the charged carboxylate (-COO⁻) dramatically increases the polarity of the head group and its potential for favorable interactions with water molecules.[5][6] This ionization can significantly enhance aqueous solubility.[7] For ionic compounds with basic anions (like the carboxylate form of your molecule), solubility increases as the pH is raised.[5]

Quick Protocol:

  • Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • While stirring your suspension of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, add the base dropwise.

  • Monitor the pH and the clarity of the solution. You should observe the compound dissolving as the pH increases.

  • Target a pH value at least 1-2 units above the predicted pKa of the carboxylic acid group to ensure complete ionization.

Caution: Be mindful that significant pH changes can affect the stability of your compound or the biological system you are working with. Always confirm the pH tolerance of your experimental setup.

FAQ 3: pH adjustment helped, but I still can't reach my target concentration. What's the next logical step?

Answer: The next logical step is the introduction of a co-solvent .[8][9][10][11] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[11]

The Scientific Rationale: The primary barrier to dissolving your compound is the high polarity of water, which repels the long hydrophobic dodecanoyl chain. A co-solvent works by reducing the "self-association" of water molecules, effectively lowering the dielectric constant and making the solvent environment more hospitable to the non-polar tail of your compound.[] This reduces the interfacial tension between your compound and the solvent, promoting solubilization.[8]

Commonly Used Co-solvents: A selection of commonly used, low-toxicity co-solvents is presented in the table below.

Co-solventTypical Starting Concentration (v/v)Key Considerations
Ethanol5-20%Widely used, but can be toxic to cells at higher concentrations.[12]
Propylene Glycol (PG)10-30%A very common and effective solubilizer for parenteral formulations.[12]
Polyethylene Glycol 400 (PEG 400)10-40%Good solubilizing power and low toxicity.[]
Dimethyl Sulfoxide (DMSO)1-10%Excellent solubilizing power, but can have significant biological effects and cellular toxicity. Use with caution.[11]

Recommendation: Start by preparing a concentrated stock solution of your compound in 100% of a chosen co-solvent (e.g., Ethanol or DMSO). Then, dilute this stock into your aqueous buffer, ensuring the final concentration of the co-solvent remains low and compatible with your experimental system. The combination of pH adjustment and a co-solvent is often synergistic.[13][14]

Part 2: Advanced Troubleshooting & Formulation Strategies

If initial troubleshooting steps are insufficient, more advanced formulation techniques may be required. This section provides guidance on these methods.

Question 4: I have strict limitations on the use of organic solvents in my experiment. What are my options?

Answer: When organic co-solvents are not an option, you can turn to solubilizing excipients such as surfactants or cyclodextrins . These molecules work by creating micro-environments that shield the hydrophobic part of your compound from the aqueous solvent.

Option A: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into structures called micelles.[2] These micelles have a hydrophobic core and a hydrophilic shell.

The Mechanism of Solubilization: The hydrophobic dodecanoyl tail of your compound will preferentially partition into the hydrophobic core of the micelle, while the polar head group remains oriented towards the aqueous phase.[11] This process, known as micellar solubilization, effectively encapsulates and disperses your lipophilic compound in the aqueous solution.[2]

  • Recommended Surfactants: Non-ionic surfactants are generally preferred due to their lower toxicity compared to ionic counterparts.[11]

    • Polysorbates (e.g., Tween® 20, Tween® 80): Widely used in pharmaceutical formulations.

    • Poloxamers (e.g., Pluronic® F-68, F-127): Block copolymers with good solubilizing properties.

Option B: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[15]

The Mechanism of Solubilization: They act as molecular containers. The hydrophobic dodecanoyl tail of your compound can fit into the hydrophobic cavity of the cyclodextrin molecule, forming an "inclusion complex".[16][17] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[18][19]

  • Recommended Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Offers a good balance of solubilizing capacity and low toxicity.[18]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): The charged nature of this derivative can further enhance the solubility of the complex.[18]

The workflow for selecting a solubilization strategy is outlined in the diagram below.

Solubility_Workflow Start Start: Compound Suspension pH_Adjust Attempt pH Adjustment (Target pH > pKa + 1) Start->pH_Adjust Co_Solvent Introduce Co-solvent? (e.g., EtOH, PG, DMSO) pH_Adjust->Co_Solvent No Success Solubility Achieved pH_Adjust->Success Yes Excipient Use Solubilizing Excipient? Co_Solvent->Excipient No Co_Solvent->Success Yes Failure Re-evaluate Formulation Excipient->Failure No Surfactant Test Surfactants (e.g., Tweens, Poloxamers) Excipient->Surfactant Yes Surfactant->Success If works Cyclodextrin Test Cyclodextrins (e.g., HP-β-CD) Surfactant->Cyclodextrin If fails Cyclodextrin->Success If works Cyclodextrin->Failure If fails

Caption: Decision workflow for troubleshooting solubility issues.

Question 5: My application requires a solid dosage form. How can I improve the dissolution rate of the powdered compound?

Answer: For solid forms, improving the dissolution rate is key. Two common physical modification techniques are particle size reduction and the creation of solid dispersions .

Technique A: Particle Size Reduction (Micronization)

The dissolution rate of a drug is often related to its surface area. By reducing the particle size, you increase the surface area-to-volume ratio.[12]

The Scientific Rationale: A larger surface area allows for greater interaction between the drug particles and the solvent, which can lead to a faster rate of dissolution.[12] This can be achieved through mechanical means like jet milling. While micronization increases the rate of dissolution, it's important to note that it does not increase the equilibrium solubility.[12]

Technique B: Solid Dispersions

A solid dispersion is a system where your hydrophobic drug is dispersed within a hydrophilic carrier or matrix at a solid state.[20]

The Scientific Rationale: The goal is to disperse the drug at a molecular level within a water-soluble carrier. When this solid dispersion is introduced to an aqueous environment, the hydrophilic carrier dissolves quickly, releasing the drug as very fine, amorphous particles. This high-energy amorphous state has a higher apparent solubility and faster dissolution rate than the stable crystalline form.[20]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl methylcellulose (HPMC).

  • Preparation Methods: A common method is solvent evaporation, where both the drug and the carrier are dissolved in a common solvent, which is then evaporated to leave a solid matrix.[20]

Part 3: Experimental Protocols

This section provides step-by-step guides for key experiments discussed above.

Protocol 1: Systematic Screening of Co-solvents

This protocol details a method to systematically test the solubility of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid in various co-solvent systems.

Materials:

  • (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO

  • Primary Solvent: Deionized Water or buffer of choice (e.g., PBS, pH 7.4)

  • Vials, magnetic stirrer, analytical balance, pH meter

Procedure:

  • Prepare Co-solvent Mixtures: In separate vials, prepare a range of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Add Excess Compound: To a known volume (e.g., 1 mL) of each co-solvent mixture, add an excess amount of the compound (enough so that some solid remains undissolved).

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify Solubilized Compound: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., methanol) and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Analyze Data: Plot the measured solubility (e.g., in mg/mL) against the percentage of co-solvent to identify the most effective system.

The following diagram illustrates the co-solvent screening process.

CoSolvent_Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Prepare Co-solvent/ Water Mixtures (10-50%) Prep2 Add Excess Compound Prep1->Prep2 Equilibrate Equilibrate (24-48h) Prep2->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Quantify Quantify Supernatant (e.g., HPLC) Separate->Quantify Plot Plot Solubility vs. % Co-solvent Quantify->Plot Result Identify Optimal Co-solvent System Plot->Result

Caption: Workflow for co-solvent solubility screening.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Co-solvency and anti-solvent method for the solubility enhancement. Co-solvency and anti-solvent method for the solubility enhancement.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Co-solvent: Significance and symbolism. Co-solvent: Significance and symbolism.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Solubilization techniques used for poorly w
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Research in Pharmaceutical Sciences.
  • Methods of solubility enhancements. Slideshare.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubiliz
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
  • Formation of the cyclodextrin-surfactant inclusion complex: formal...
  • Lipid-Based Oral Formulation Str
  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric.
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  • Lipid-based formulations for oral delivery of lipophilic drugs. SciSpace.
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  • Cyclodextrins, Surfactants and Their Inclusion Complexes. OUCI.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central.
  • (2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid. Smolecule.
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  • Biosynthesis and physiological functions of N-‐acyl amino acids. Diva-Portal.org.
  • (2S)-2-amino-4-(carbamoylamino)butanoic acid. PubChem.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.
  • pH and solubility (video) | Equilibrium. Khan Academy.
  • pH Adjustment and Neutralization, the basics.
  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
  • Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers.
  • (2S)-4-Carbamoyl-2-acetamidobutanoic acid | 35305-74-9. BuyersGuideChem.
  • (2r)-4-carbamoyl-2-decanamidobutanoic acid (C15H28N2O4). PubChemLite.
  • (2s)-2-(Carbamoylamino)-4-(methylsulfanyl)butanoic acid. ChemScene.
  • (2S)-4-carbamoyl-2-[(4-chloro-3-oxo-butan-2-yl)amino]butanoic acid. ChemicalBook.

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Technical Support Center: N-Acyl Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-acyl amino acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation between a carboxylic acid (acyl group) and an amino acid. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common pitfalls and ensure the success of your experiments. Our approach is grounded in mechanistic principles and validated protocols to empower you with the expertise to overcome synthetic challenges.

Troubleshooting Guide: Common Pitfalls and Solutions

This section is organized by common issues encountered during N-acyl amino acid synthesis. Each problem is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step guide to resolution.

I. Low or No Product Yield

Question: I am observing very low or no formation of my desired N-acyl amino acid. What are the likely causes and how can I improve my yield?

Answer:

Low or nonexistent product yield is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent choice. The primary factors to investigate are the activation of the carboxylic acid, the choice of coupling reagent, and the integrity of your starting materials.

1. Inefficient Carboxylic Acid Activation:

The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[1][2] Inefficient activation is a primary reason for poor yields.

  • Diagnosis: The chosen activation method may not be suitable for your specific substrates. For instance, direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient.[2][3]

  • Solution:

    • Employ a suitable coupling reagent: A wide array of coupling reagents is available to facilitate amide bond formation under milder conditions.[4] Common classes include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[5][6]

    • Convert to a more reactive acylating agent: Consider converting the carboxylic acid to an acyl chloride or an activated ester (e.g., N-hydroxysuccinimide ester) prior to reaction with the amino acid.[7][8][9] The Schotten-Baumann reaction, which utilizes an acyl chloride, is a classic and often high-yielding method.[10]

2. Inappropriate Coupling Reagent or Conditions:

The choice of coupling reagent and the reaction conditions are critical for success, especially with sterically hindered or electron-deficient substrates.[11]

  • Diagnosis: The selected coupling reagent may be too slow or may participate in side reactions. For example, DCC can form an insoluble dicyclohexylurea (DCU) byproduct that can complicate purification, while uronium reagents can lead to guanidinylation of the N-terminus.[5][12]

  • Solution:

    • Optimize your coupling cocktail: For carbodiimide-mediated couplings, the addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can increase efficiency and suppress racemization.[4][13]

    • Switch to a more powerful reagent: For challenging couplings, consider using more reactive reagents like HATU or PyAOP.[6][14] These are particularly effective for sterically hindered amino acids.

    • Solvent and Temperature: Ensure you are using an appropriate solvent (e.g., DMF, NMP) and consider optimizing the temperature. While room temperature is standard, some difficult couplings may benefit from gentle heating.[12]

3. Starting Material Degradation or Impurity:

  • Diagnosis: Your amino acid or carboxylic acid may be of poor quality, or the amino acid's protecting groups may be compromised.

  • Solution:

    • Verify Starting Material Purity: Use high-purity, anhydrous reagents and solvents.

    • Check Protecting Group Integrity: Ensure that the N-terminal protecting group of the amino acid (e.g., Fmoc, Boc) is intact before the coupling reaction. Premature deprotection can lead to oligomerization.[15][16]

II. Presence of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC or peaks in HPLC, indicating the formation of side products. How can I identify and minimize them?

Answer:

The formation of side products is a common pitfall, often arising from the inherent reactivity of the intermediates and starting materials. The most prevalent side reaction is racemization/epimerization, but others can also occur depending on the chosen methodology.

1. Racemization/Epimerization of the Amino Acid:

This is arguably the most significant side reaction, where the stereochemical integrity of the chiral α-carbon of the amino acid is compromised, leading to a mixture of diastereomers that can be difficult to separate.[17][18]

  • Mechanism: Racemization typically proceeds through the formation of an oxazolone intermediate, which can readily tautomerize. This is particularly problematic when the N-acyl group is another amino acid (as in peptide synthesis) but can also occur with other acyl groups.[5][13] Activation of the carboxylic acid is a prerequisite for this side reaction.[19]

    Racemization Activated_AA Activated N-Acyl Amino Acid Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Enol_Form Enol Form Oxazolone->Enol_Form Tautomerization (Loss of Chirality) Epimerized_Product Epimerized Product Oxazolone->Epimerized_Product Ring Opening by Nucleophile Enol_Form->Oxazolone Protonation

    Caption: Mechanism of amino acid racemization via an oxazolone intermediate.

  • Influencing Factors:

    • Base: Strong bases and prolonged reaction times increase the rate of racemization.[13] N,N-diisopropylethylamine (DIPEA) is more basic than N-methylmorpholine (NMM), and the latter is often preferred to minimize epimerization.[5]

    • Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[13]

    • Amino Acid Identity: Certain amino acids, such as histidine and cysteine, are particularly susceptible to racemization.[12][15] Glycosylated amino acids have also been shown to have enhanced epimerization rates.[20]

  • Solutions:

    • Use Racemization-Suppressing Additives: The addition of HOBt or, more effectively, HOAt to carbodiimide-mediated couplings can significantly reduce racemization by forming an active ester that is less prone to oxazolone formation.[4][13]

    • Choose the Right Base: Use the weakest base necessary to achieve the desired reaction rate. N-methylmorpholine (NMM) or 2,4,6-collidine are often better choices than DIPEA.[5][13]

    • Protect Problematic Side Chains: For histidine, protecting the imidazole side chain can reduce racemization.[15]

    • Low-Temperature Coupling: Performing the coupling at lower temperatures (e.g., 0 °C) can slow down the rate of racemization.

2. Guanidinylation:

  • Diagnosis: This side reaction is specific to the use of uronium/aminium-based coupling reagents like HBTU and HATU. The reagent can react with the free amino group of the amino acid to form a guanidinium group, which terminates the chain.[12]

  • Solution:

    • Pre-activation: Pre-activate the carboxylic acid with the coupling reagent for a short period before adding the amino acid component. This ensures that the coupling reagent is consumed in forming the active ester before it has a chance to react with the amine.[12]

3. N-Acyl Urea Formation:

  • Diagnosis: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acyl urea, which is unreactive and reduces the yield.[5]

  • Solution:

    • Add HOBt or HOAt: These additives react with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[4][5]

III. Purification Challenges

Question: I have successfully formed my product, but I am struggling to purify it. What are the common purification pitfalls and how can I overcome them?

Answer:

Purification can be a significant hurdle, especially when byproducts have similar physical properties to the desired N-acyl amino acid.

1. Removal of Coupling Reagent Byproducts:

  • Diagnosis:

    • DCC: Forms dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can be difficult to remove completely.[5][21]

    • EDC: Forms a water-soluble urea, which is easier to remove during an aqueous workup.[4]

    • Phosphonium/Uronium Reagents: Byproducts are generally water-soluble and can be removed with an aqueous wash.[5]

  • Solution:

    • For DCU: If using DCC, filtration is the primary method of removal. However, some DCU may remain in solution. Cooling the reaction mixture can sometimes help precipitate more of the byproduct. Switching to DIC, which forms a more soluble urea, can be advantageous for solid-phase synthesis.[5]

    • Aqueous Workup: A standard acidic and basic wash protocol is often effective at removing unreacted starting materials and water-soluble byproducts.

    • Chromatography: Flash column chromatography is the most common method for final purification. Careful selection of the solvent system is crucial for achieving good separation.

2. Separation of Diastereomers:

  • Diagnosis: If racemization has occurred, you will have a mixture of diastereomers. These can be very difficult to separate by standard chromatography due to their similar polarities.[17]

  • Solution:

    • Chiral Chromatography: This is the most effective method for separating enantiomers or diastereomers but can be expensive and requires specialized columns and instrumentation.

    • Prevention is Key: The best strategy is to prevent racemization from occurring in the first place by following the guidelines outlined in the previous section.

Frequently Asked Questions (FAQs)

Q1: Do I always need to protect the side chain of my amino acid?

A1: It depends on the amino acid. For amino acids with reactive side chains (e.g., lysine, aspartic acid, glutamic acid, cysteine, histidine, tyrosine), protection is generally necessary to prevent side reactions such as N-acylation of a side-chain amine or esterification of a side-chain carboxyl group.[15][22] For amino acids with non-reactive side chains (e.g., alanine, glycine, valine), side-chain protection is not required.

Q2: What is the difference between carbodiimide, phosphonium, and uronium coupling reagents?

A2: These are the three main classes of modern coupling reagents, and they differ in their structure, mechanism, and reactivity.

Reagent ClassExamplesMechanismAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCForm an O-acylisourea intermediateInexpensive, widely usedCan cause racemization, byproduct removal can be difficult (DCC)
Phosphonium Salts PyBOP, PyAOPForm an acyloxyphosphonium intermediateHigh reactivity, low racemizationMore expensive than carbodiimides
Uronium/Aminium Salts HBTU, HATU, HCTUForm an aminium/uronium intermediateVery high reactivity, effective for difficult couplingsCan cause guanidinylation, more expensive

Q3: Can I use enzymatic methods for N-acyl amino acid synthesis?

A3: Yes, enzymatic synthesis is a viable and "green" alternative to chemical methods.[23] Enzymes like lipases and acylases can catalyze the formation of the amide bond under mild conditions, often with high specificity and without the need for protecting groups.[23] However, yields can sometimes be lower than with chemical methods, and optimization of the reaction conditions (e.g., solvent, temperature) is often required.

Q4: How can I monitor the progress of my reaction?

A4: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • HPLC: Provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion and identify the presence of side products.

Experimental Protocols

General Protocol for N-Acylation using HATU
  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add a hindered non-nucleophilic base, such as DIPEA (2.0 eq), to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the N-protected amino acid (1.0 eq) in DMF.

  • Add the amino acid solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup (e.g., wash with 1M HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Zhang, L., et al. (2022). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Molecules, 27(10), 3185. Available at: [Link]

  • Cheong, S. L., et al. (2023). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, e202300595. Available at: [Link]

  • Picone, P., et al. (2020). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 25(22), 5283. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. Available at: [Link]

  • Wikipedia. (2023). Peptide synthesis. In Wikipedia. Available at: [Link]

  • Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(5), 1606–1607. Available at: [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC Technical Library. Available at: [Link]

  • Anderson, R. C., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 810921. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Technical Library. Available at: [Link]

  • Sato, K., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 187. Available at: [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. Available at: [Link]

  • Thompson, R. E., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic Letters, 14(17), 4630–4633. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Available at: [Link]

  • SciSpace. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

  • LibreTexts Chemistry. (2020). 25.4: Synthesis of Amino Acids. Available at: [Link]

  • Wikipedia. (2023). Amide. In Wikipedia. Available at: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Upstem Academy. (2023). Chemistry of Amides. Upstem Academy. Available at: [Link]

  • van der-Mee, A. D., et al. (2009). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 50(2), 346–355. Available at: [Link]

  • Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11025–11030. Available at: [Link]

  • National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences. Available at: [Link]

  • ASFC Chemistry. (2016). Amino acids and amide bond formation. YouTube. Available at: [Link]

  • Immense, D., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701612. Available at: [Link]

  • OUCI. (n.d.). Epimerisation in Peptide Synthesis. OUCI. Available at: [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • Google Patents. (2015). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • Bodanszky, M., & du Vigneaud, V. (1959). Synthesis of activated esters of N-protected amino-acids. Journal of the Chemical Society C: Organic, 1959, 376-380. Available at: [Link]

  • PubMed Central. (2023). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • Jungermann, E., et al. (1956). The Preparation of Long Chain N-Acylamino Acids. Journal of the American Chemical Society, 78(1), 172-174. Available at: [Link]

  • ResearchGate. (2023). Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. ChemBioChem. Available at: [Link]

  • Bio-Rad. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Bio-Rad. Available at: [Link]

  • PubMed Central. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • PubMed Central. (2020). Challenges and opportunities in the purification of recombinant tagged proteins. Applied Microbiology and Biotechnology. Available at: [Link]

  • Bio-Rad. (2022). Challenges in downstream purification of advanced therapies. Bio-Rad. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Dodecanamide Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dodecanamide conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful synthesis of dodecanamide conjugates. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of dodecanamide conjugation?

Dodecanamide conjugation is the formation of a stable amide bond between the carboxylic acid group of dodecanoic acid (lauric acid) and a primary or secondary amine of a target molecule (e.g., a peptide, protein, or small molecule drug).[1] This process typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1][2]

Q2: Why is dodecanamide conjugation important in drug development?

The long alkyl chain of dodecanoic acid can significantly alter the physicochemical properties of a molecule. It can increase lipophilicity, which may enhance membrane permeability, improve drug loading in lipid-based formulations, or modulate the pharmacokinetic profile of a therapeutic agent.

Q3: What are the most common coupling reagents for this type of conjugation?

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used for amide bond formation.[2][3][4] For improved efficiency and to minimize side reactions, these are often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (HOAt).[5] Phosphonium and aminium reagents, such as HATU and HBTU, are also highly effective alternatives.[1][2]

Q4: What is a "zero-length" crosslinker in the context of this reaction?

Carbodiimides like EDC are considered "zero-length" crosslinkers because they facilitate the direct formation of an amide bond between the carboxylic acid and the amine without becoming part of the final conjugate.[6]

Troubleshooting Guide

Low or No Yield

Q5: I am getting very low or no yield of my dodecanamide conjugate. What are the likely causes and how can I fix this?

Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation:

    • Explanation: The carboxylic acid of dodecanoic acid must be activated to react with the amine. Incomplete activation will result in a low yield.

    • Troubleshooting Steps:

      • Choice of Coupling Reagent: For sterically hindered or electron-deficient amines, standard EDC/NHS chemistry may be insufficient. Consider more potent coupling reagents like HATU or HCTU.[7] A protocol using in situ formation of acyl fluorides has also been shown to be effective for challenging substrates.[8]

      • Reagent Stoichiometry: Ensure you are using an appropriate molar excess of the coupling reagents. A typical starting point is 1.2-1.5 equivalents of the coupling reagent relative to the carboxylic acid.[3]

      • Freshness of Reagents: Carbodiimides like EDC are moisture-sensitive. Use fresh, high-quality reagents and store them under anhydrous conditions.

  • Suboptimal pH:

    • Explanation: The pH of the reaction is critical, especially for EDC/NHS chemistry. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent amidation is favored at a slightly basic pH (7.2-8.5).[9][10]

    • Troubleshooting Steps:

      • Two-Step pH Adjustment: For aqueous reactions, perform the activation of dodecanoic acid with EDC/NHS in a buffer like MES at pH 5.0-6.0.[9][11] Then, raise the pH to 7.2-8.0 before adding your amine-containing molecule.[9]

      • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete in the reaction.[12]

  • Poor Solubility of Dodecanoic Acid:

    • Explanation: Dodecanoic acid has poor solubility in aqueous buffers. If the acid is not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting Steps:

      • Co-solvents: Use a water-miscible organic co-solvent like DMSO or DMF to dissolve the dodecanoic acid before adding it to the reaction mixture. Be mindful that high concentrations of organic solvents can denature protein targets.

  • Reaction Time and Temperature:

    • Explanation: Amide bond formation can be slow, especially with hindered substrates.

    • Troubleshooting Steps:

      • Reaction Monitoring: Track the reaction progress using an appropriate analytical technique like TLC, LC-MS, or HPLC.

      • Extended Reaction Time: Allow the reaction to proceed for a longer duration (e.g., overnight) at room temperature or slightly elevated temperatures (e.g., 40-50 °C) if the reactants are stable.[8]

Side Product Formation

Q6: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

Side reactions can compete with the desired amide bond formation, leading to a complex product mixture and difficult purification.

Common Side Products & Prevention:

  • N-acylurea Formation:

    • Explanation: This is a common side product in carbodiimide-mediated reactions where the activated O-acylisourea intermediate rearranges to a stable N-acylurea instead of reacting with the amine.

    • Prevention: The addition of NHS or HOAt traps the O-acylisourea intermediate, converting it to a more stable and amine-reactive ester, thus minimizing N-acylurea formation.[2]

  • Hydrolysis of Activated Ester:

    • Explanation: The activated ester intermediate is susceptible to hydrolysis, which regenerates the carboxylic acid. This is particularly problematic in aqueous solutions and at higher pH.[9]

    • Prevention:

      • Perform the reaction in anhydrous organic solvents when possible.

      • In aqueous media, use a two-step pH protocol as described above to minimize the time the activated ester is exposed to high pH.[9]

  • Intra- and Intermolecular Crosslinking:

    • Explanation: If your target molecule contains both amine and carboxyl groups, EDC can catalyze the formation of polymers.

    • Prevention: A two-step protocol, where the dodecanoic acid is activated first before the addition of the target molecule, can prevent this side reaction.[13]

Purification Challenges

Q7: I am having difficulty purifying my dodecanamide conjugate. What are some effective methods?

The increased lipophilicity of the dodecanamide conjugate can make purification challenging.

Purification Strategies:

  • Removal of Excess Dodecanoic Acid:

    • Method: After the reaction, the mixture can be neutralized with an aqueous base (e.g., sodium bicarbonate) to convert the unreacted dodecanoic acid into its more water-soluble carboxylate salt, which can then be removed by aqueous extraction.[14]

  • Chromatography:

    • Normal-Phase Silica Gel Chromatography: This is often effective for small molecule conjugates. The non-polar nature of the dodecyl chain will cause the conjugate to elute with less polar solvent systems.

    • Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying peptide and protein conjugates. The dodecanamide conjugate will be more retained on the C8 or C18 column than the unconjugated starting material.

    • Hydrophobic Interaction Chromatography (HIC): For protein conjugates, HIC can be a valuable tool to separate species based on their hydrophobicity.[15]

  • Crystallization: For some small molecule conjugates, crystallization can be an effective purification method.[16][17]

Key Experimental Protocols

Protocol 1: EDC/NHS Coupling in an Organic Solvent (for small molecules)
  • Dissolution: Dissolve dodecanoic acid (1.0 eq) and your amine-containing molecule (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, DMF, or a mixture).

  • Addition of NHS: Add N-hydroxysuccinimide (NHS) (1.2 eq) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of EDC: Add EDC•HCl (1.5 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with a mild acid, saturated sodium bicarbonate, and brine. Dry the organic layer and purify by column chromatography.

Protocol 2: Two-Step Aqueous EDC/Sulfo-NHS Coupling (for proteins/peptides)
  • Activation: Dissolve dodecanoic acid in a minimal amount of an organic co-solvent (e.g., DMSO). Add this to an activation buffer (e.g., 50 mM MES, pH 6.0).[13]

  • Reagent Addition: Add EDC (10 eq) and Sulfo-NHS (25 eq) to the dodecanoic acid solution.[12] Incubate for 15-30 minutes at room temperature.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.2-8.0 using a coupling buffer (e.g., PBS).[10][12]

  • Conjugation: Immediately add the amine-containing protein or peptide (1 eq) to the activated dodecanoic acid solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Purification: Purify the conjugate using size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted small molecules. Further purification by RP-HPLC or HIC may be necessary.

Diagrams and Workflows

EDC_NHS_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_side_reactions Potential Side Reactions Dodecanoic_Acid Dodecanoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Dodecanoic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (More Stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement NHS NHS Dodecanamide Dodecanamide Conjugate (R-CO-NH-R') NHS_Ester->Dodecanamide + Amine Hydrolysis Hydrolysis (R-COOH) NHS_Ester->Hydrolysis + H2O Amine Amine (R'-NH2)

Caption: Mechanism of EDC/NHS mediated dodecanamide conjugation.

Troubleshooting_Workflow Start Start: Low Yield Check_Activation Check Activation Conditions Start->Check_Activation Check_pH Check Reaction pH Check_Activation->Check_pH [Activation OK] Optimize_Reagents Optimize Coupling Reagents (e.g., HATU) Check_Activation->Optimize_Reagents [Inefficient] Check_Solubility Check Solubility Check_pH->Check_Solubility [pH OK] Implement_Two_Step_pH Implement Two-Step pH (Activation pH 5-6, Coupling pH 7.2-8) Check_pH->Implement_Two_Step_pH [Suboptimal] Check_Time_Temp Check Reaction Time/Temp Check_Solubility->Check_Time_Temp [Solubility OK] Use_Cosolvent Use Co-solvent (e.g., DMSO/DMF) Check_Solubility->Use_Cosolvent [Poor] Increase_Time_Temp Increase Reaction Time/Temperature Check_Time_Temp->Increase_Time_Temp [Incomplete] Success Successful Conjugation Check_Time_Temp->Success [All OK] Optimize_Reagents->Check_Activation Implement_Two_Step_pH->Check_pH Use_Cosolvent->Check_Solubility Increase_Time_Temp->Check_Time_Temp

Caption: Troubleshooting workflow for low yield in dodecanamide conjugation.

Data Summary

ParameterRecommendationRationale
Coupling Reagents EDC/NHS, EDC/HOAt, HATU, HBTUEDC/NHS is a common starting point; HATU and HBTU are more potent for challenging couplings.[1][2][5]
Solvent Anhydrous DMF or DCM for small molecules; Aqueous buffer with co-solvent (e.g., DMSO) for biomolecules.Ensures solubility of reagents and stability of biomolecules.
pH (Aqueous) Activation: 4.5-6.0; Coupling: 7.2-8.5Optimizes the efficiency of each reaction step and minimizes hydrolysis of the activated ester.[9][10]
Temperature 0 °C to Room TemperatureLower temperatures can reduce side reactions, while room temperature is often sufficient for the reaction to proceed.[3]
Reaction Time 2-24 hoursDependent on the reactivity of the substrates; should be monitored.
Molar Ratios (to Acid) Coupling Reagent: 1.2-1.5 eq; NHS/HOAt: 1.2 eq; Amine: 1.0-1.2 eqAn excess of reagents drives the reaction to completion.[3]

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Franzini, R. M., & Neri, D. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. MedChemComm, 5(9), 1325–1331. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]

  • Mycenax. (2023). Understanding Process Development of Antibody-Drug Conjugates in Preclinical and Early Phase Clinical Trials. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498–11504. [Link]

  • Khan Academy. (2014, February 1). Preparation of amides using DCC | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP0583685A1 - Process for the purification of fatty acid amides.
  • Hamblett, C. L., et al. (2007). Analytical methods for physicochemical characterization of antibody drug conjugates. Current Pharmaceutical Biotechnology, 8(4), 215–223. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the appropriate pH and temperature conditions I should use for the EDC/NHSS coupling reaction of the amino and carboxyl groups?. Retrieved from [Link]

  • Google Patents. (n.d.). US2816903A - Purification of long chain fatty acids.
  • Google Patents. (n.d.). US5419815A - Process for purifying fatty acid amides.
  • ResearchGate. (n.d.). A Convenient Protocol for the Synthesis of Fatty Acid Amides. Retrieved from [Link]

  • Stamatovska, V., Dimova, V., & Čolančeska-Raǵenoviḱ, K. (2006). SOLVENT EFFECT ON ELECTRONIC ABSORPTION SPECTRA OF SOME N-ARYL SUBSTITUTED DODEKANAMIDES. Macedonian Journal of Chemistry and Chemical Engineering, 25(1), 9–16. [Link]

  • Bang, E., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2469. [Link]

  • Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature biotechnology, 30(7), 631–637. [Link]

  • ResearchGate. (n.d.). Any suggestion, why I may have low yield (and purity) and restriction digestion and gel purification of my DNA?. Retrieved from [Link]

  • Diva-Portal.org. (2020). Development and evaluation of analytical techniques for antibodies and antibody-drug conjugates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Click Chemistry Conjugations. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros. [Link]

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Technical Support Center: (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, more commonly known as N-dodecanoyl-L-glutamine. This lipoamino acid is gaining interest for its surfactant properties and potential applications in drug delivery and cosmetics.[1][2] Its stability and degradation profile are critical parameters for ensuring efficacy, safety, and shelf-life in formulated products.

This guide provides an in-depth analysis of the potential degradation pathways, offers detailed troubleshooting for common experimental challenges, and presents validated protocols to assist in your research and development efforts.

Section 1: Predicted Degradation Pathways

N-dodecanoyl-L-glutamine possesses two amide bonds susceptible to cleavage through chemical or enzymatic hydrolysis. Understanding these pathways is crucial for designing stability studies and interpreting analytical data.

Enzymatic Degradation

In biological systems, specific enzymes can catalyze the hydrolysis of the amide bonds. The primary enzymatic routes involve:

  • Acylase/Amidohydrolase Activity: Enzymes such as Fatty Acid Amide Hydrolase (FAAH) or other peptidases can cleave the amide bond linking the dodecanoic acid (lauric acid) tail to the glutamine head group.[3][4] This is often the primary metabolic pathway for N-acyl amino acids.[3][5]

  • Glutaminase Activity: The side-chain amide (carbamoyl group) can be hydrolyzed by glutaminase-like enzymes, converting the glutamine residue into a glutamate residue. This results in the formation of N-dodecanoyl-L-glutamic acid.

Chemical (Abiotic) Degradation

Outside of biological systems, degradation is typically driven by hydrolysis under specific pH and temperature conditions.

  • Acid/Base-Catalyzed Hydrolysis: Both amide bonds are susceptible to hydrolysis when exposed to acidic or alkaline conditions, particularly at elevated temperatures.[6][7]

    • Side-Chain Amide Hydrolysis: The carbamoyl group on the glutamine side-chain can hydrolyze to a carboxylic acid, yielding N-dodecanoyl-L-glutamic acid and releasing ammonia.[7][8][9]

    • Backbone Amide Hydrolysis: The primary amide bond between the fatty acid and the amino acid can also be cleaved, releasing dodecanoic acid and L-glutamine.

  • Intramolecular Cyclization: Under certain conditions (e.g., low pH and heat), the glutamine moiety itself can undergo intramolecular cyclization to form a pyroglutamic acid derivative, a common degradation pathway for glutamine and its peptides.[10][11][12][13]

The following diagram illustrates these potential degradation routes.

G cluster_main Degradation Pathways A (2S)-4-carbamoyl-2- dodecanamidobutanoic acid (Parent Compound) B Dodecanoic Acid A->B  Acylase /  Acid/Base Hydrolysis C L-Glutamine A->C  Acylase /  Acid/Base Hydrolysis D N-Dodecanoyl-L-glutamic acid A->D  Glutaminase /  Acid/Base Hydrolysis G Pyroglutamic Acid Derivative C->G  Acid-Catalyzed  Intramolecular Cyclization D->B  Acylase /  Acid/Base Hydrolysis E Ammonia (NH3) D->E  Acylase /  Acid/Base Hydrolysis F L-Glutamic Acid D->F  Acylase /  Acid/Base Hydrolysis

Caption: Predicted degradation pathways of N-dodecanoyl-L-glutamine.

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading in my aqueous formulation, even at neutral pH. What is the likely cause?

A: Even at neutral pH, slow hydrolysis can occur over time, especially at room temperature or elevated storage temperatures.[7] L-glutamine and its derivatives are known to be unstable in aqueous solutions, with stability being maximal around pH 6.0.[7][14] The primary degradation route in this case is often the deamination of the side-chain amide to form N-dodecanoyl-L-glutamic acid and ammonia.[7] We recommend performing a time-course stability study at your intended storage temperature and analyzing samples by LC-MS to identify and quantify any degradants.

Q2: I am observing multiple unexpected peaks in my LC-MS analysis after a forced degradation study. How can I identify them?

A: Forced degradation studies (using acid, base, heat, oxidation) are designed to produce multiple degradation products to validate the stability-indicating nature of your analytical method.[6] To identify the peaks, use high-resolution mass spectrometry (HRMS) to obtain accurate mass and predict elemental composition. Tandem MS (MS/MS) is essential for structural elucidation by fragmenting the parent ions and analyzing the resulting daughter ions. Comparing the observed masses and fragmentation patterns to the predicted structures in the pathway diagram above is a robust identification strategy.[11][12]

Q3: Can I use a standard C18 column to analyze the parent compound and its more polar degradants in a single run?

A: Yes, but it can be challenging. The parent compound is quite hydrophobic due to the C12 chain and will be well-retained on a C18 column. However, its degradation products, such as L-glutamine and L-glutamic acid, are very polar and may elute in or near the solvent front with poor retention and peak shape.[15][16] To analyze all species in a single run, consider using a gradient method that starts with a very high aqueous mobile phase (e.g., 98-99% water) or employ a HILIC (Hydrophilic Interaction Chromatography) column, which is specifically designed to retain polar analytes.[16]

Section 3: Troubleshooting Guides

Guide 1: Troubleshooting LC-MS Analysis

Due to its amphiphilic nature, N-dodecanoyl-L-glutamine can behave like a surfactant, which presents unique challenges for LC-MS analysis.[17]

Problem Potential Cause(s) Recommended Solution(s)
Significant Carryover / Ghost Peaks The surfactant-like molecule adheres to the injector, tubing, and column.[18]1. Optimize Needle Wash: Use a strong, multi-solvent needle wash. A mixture of isopropanol, acetonitrile, and water is often effective.[18] 2. Inject Blanks: Run multiple blank injections (mobile phase or needle wash solution) between samples to purge the system. 3. Reduce Injection Volume: Lowering the amount of material injected can mitigate carryover.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample saturates the stationary phase. 2. Solvent Mismatch: Sample is dissolved in a solvent significantly stronger than the initial mobile phase, causing the analyte band to spread.[19] 3. Secondary Interactions: Silanol groups on the silica backbone interact with the analyte.1. Dilute the Sample: Reduce the sample concentration. 2. Match Solvents: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[19] 3. Modify Mobile Phase: Add a small amount of buffer (e.g., 10mM ammonium formate) to the mobile phase to improve peak shape.[20]
Ion Suppression / Poor Sensitivity 1. Matrix Effects: Co-eluting compounds from the sample matrix compete for ionization. 2. High Analyte Concentration: The molecule self-assembles or suppresses its own ionization at high concentrations. 3. Suboptimal MS Source Conditions: Incorrect temperatures, gas flows, or voltages.[21]1. Improve Sample Prep: Use solid-phase extraction (SPE) to clean up complex samples.[22] 2. Dilute the Sample: Analyze a dilution series to find the optimal concentration range. 3. Optimize Source Parameters: Perform an infusion analysis of the compound to systematically optimize all source settings for maximum signal.[20]
Guide 2: Troubleshooting Stability Study Failures

The following flowchart provides a systematic approach to diagnosing unexpected degradation in your formulation.

G start Unexpected Degradation Observed in Stability Study q1 Was degradation seen in the t=0 sample? start->q1 p1 Problem may be with initial sample prep or raw material purity. q1->p1 Yes q2 Was degradation also observed in the control/placebo sample? q1->q2 No a1_yes Yes a1_no No check_purity Verify purity of starting material with a reference standard. Re-evaluate sample dissolution procedure. p1->check_purity end Root Cause Identified check_purity->end p2 An excipient in the formulation is likely interacting with the compound. q2->p2 Yes p3 Degradation is likely due to environmental factors (pH, temp, light, O2). q2->p3 No a2_yes Yes a2_no No check_excipients Conduct a systematic excipient compatibility study. p2->check_excipients check_excipients->end check_environment Systematically evaluate impact of pH, temperature, and exposure to light/oxygen. Consider adding antioxidants or adjusting pH. p3->check_environment check_environment->end

Caption: Troubleshooting flowchart for stability study failures.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation via Acid/Base Hydrolysis

This protocol is designed to intentionally degrade the compound to identify potential degradants and validate the analytical method's stability-indicating capabilities.

Materials:

  • N-dodecanoyl-L-glutamine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Water and Acetonitrile

  • Formic Acid (LC-MS grade)

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL flask.

    • Add 1 mL of 0.1 M HCl.

    • Heat the solution in a water bath at 60°C for 4 hours.

    • Cool to room temperature, neutralize by adding 1 mL of 0.1 M NaOH, and dilute to the 10 mL mark with mobile phase A.

  • Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL flask.

    • Add 1 mL of 0.1 M NaOH.

    • Let the solution stand at room temperature for 4 hours.

    • Neutralize by adding 1 mL of 0.1 M HCl and dilute to the 10 mL mark with mobile phase A.

  • Control Sample: Prepare a control by pipetting 1 mL of the stock solution into a 10 mL flask and diluting to the mark with mobile phase A (without acid/base treatment).

  • Analysis: Analyze all three samples (acid-treated, base-treated, control) by a validated LC-MS method. Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 2: Suggested Starting LC-MS Method

This method provides a robust starting point for the analysis of N-dodecanoyl-L-glutamine and its primary degradation products.

  • LC System: UPLC/HPLC system coupled to a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detector: Quadrupole or Ion Trap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes (scan both to determine optimal polarity).

  • Scan Range: m/z 100-500.

References

  • Pavan, B., et al. (2012). Chemical and enzymatic stability evaluation of lipoamino acid esters of idebenone. Il Farmaco.
  • Long, J.Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH.
  • Tokuyama, S., et al. (2003). Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I from pig kidney. Journal of the American Oil Chemists' Society.
  • Tan, Y.H., et al. (2023). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem.
  • Wikipedia. (n.d.). N-Acylamides.
  • Fodor, P.J., et al. (1949). Enzymatic hydrolysis of N-acylated amino acids. Journal of Biological Chemistry.
  • ResearchGate. (2022). Surfactant carryover in LC/MS?
  • Lamazzi, C., et al. (2012). Stability and Structure of Protein–Lipoamino Acid Colloidal Particles: Toward Nasal Delivery of Pharmaceutically Active Proteins. Langmuir.
  • Snowden, M.K., et al. (2003). Stability of N-Acetylglutamine and Glutamine in Aqueous Solution and in a Liquid Nutritional Product by an Improved HPLC Method. Food Chemistry.
  • Madsen, C.G. (2021). Forced Degradation Studies for Biopharmaceuticals.
  • Seppic. (2023). From amino acids to lipoamino acids technology: history and benefits in cosmetics. Seppic Beauty Care.
  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • ResearchGate. (2017). A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis.
  • Bergana, M.M., et al. (2000). NMR and MS Analysis of Decomposition Compounds Produced from N-Acetyl-l-glutamine at Low pH. Journal of Agricultural and Food Chemistry.
  • American Chemical Society. (2000). NMR and MS Analysis of Decomposition Compounds Produced from N-Acetyl-l-glutamine at Low pH.
  • Agilent Technologies. (2011). Analysis of Surfactants Using the Agilent 500 Ion Trap LC/MS. Agilent Technologies, Inc.
  • PubMed. (2000). NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH.
  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
  • LCGC International. (2020). How to Avoid Problems in LC–MS. Spectroscopy Online.
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
  • Lee, Y.S., et al. (2022).
  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies, Inc.
  • Pinazo, A., et al. (2019). Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors. Molecules.
  • Arii, K., et al. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences.
  • Ziora, Z.M., et al. (2012). Lipoamino acids as major components of absorption promoters in drug delivery. Current Topics in Medicinal Chemistry.
  • Oreskovic, K., et al. (2015). Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. Cytotechnology.
  • Kim, D.H., et al. (2016). Effects of L-glutamine supplementation on degradation rate and rumen fermentation characteristics in vitro. Journal of Animal Science and Technology.
  • Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition.
  • Heeneman, S., et al. (1999). Degradation kinetics of L-glutamine in aqueous solution. European Journal of Pharmaceutical Sciences.

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Enhancing the biological efficacy of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Welcome to the technical support guide for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for maximizing the biological efficacy of this novel compound.

The unique structure of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid—an L-asparagine analogue coupled with a C12 fatty acid chain—presents both exciting therapeutic potential and specific experimental challenges. The lipophilic dodecanamido tail is engineered to enhance cell membrane interaction and uptake, while the carbamoyl-butanoic acid head is designed to interfere with asparagine metabolism, a pathway critical in certain pathologies.[1][2][3] This guide will help you navigate the primary obstacle associated with this compound: its poor aqueous solubility, and provide strategies to ensure robust and reproducible experimental outcomes.

Section 1: Solubility and Stock Solution Preparation

This section addresses the most common initial hurdle: dissolving the compound and preparing stable, biologically compatible working solutions. Due to its significant lipophilicity, the compound will not readily dissolve in aqueous buffers or cell culture media.

Frequently Asked Questions & Troubleshooting

Q1: My compound is not dissolving in my cell culture medium (e.g., DMEM, RPMI). What should I do?

A1: This is expected behavior. The dodecanamido (C12) tail makes the molecule highly hydrophobic. Direct dissolution in aqueous solutions is not a viable strategy. You must first prepare a concentrated stock solution in a suitable organic solvent.

  • Expert Insight: The choice of the primary solvent is critical. Dimethyl sulfoxide (DMSO) is the recommended starting point due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations (<0.5% v/v).

Q2: I've dissolved the compound in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening and how can I prevent it?

A2: This phenomenon, known as "crashing out," occurs when the compound moves from a solvent it is highly soluble in (DMSO) to one it is not (your aqueous buffer). The key is to control the dilution process and potentially include formulation aids to maintain solubility.

Troubleshooting Steps:

  • Serial Dilution: Instead of a large, single-step dilution, perform serial dilutions. For instance, dilute your DMSO stock into a small volume of medium containing serum (if your assay permits), vortexing gently, before making the final dilution.

  • Increase Final Serum Concentration: Fetal Bovine Serum (FBS) contains albumin and other proteins that can bind to lipophilic compounds, acting as carriers and enhancing their apparent solubility. If your experimental design allows, increasing the serum concentration during compound treatment can be beneficial.

  • Utilize Formulation Aids: For more persistent solubility issues, incorporating solubilizing agents is a standard and effective strategy.[4][5] These agents work by creating micelles or other complexes that shield the hydrophobic parts of the compound from the aqueous environment.[4][5]

Q3: Which solubilizing agents are compatible with cell-based assays?

A3: Several options are available, but they must be tested for cytotoxicity in your specific cell line at the final working concentration.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 are commonly used to create micellar formulations that enhance the solubility of lipophilic drugs.[4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form "inclusion complexes" with hydrophobic molecules like yours, effectively shielding them and increasing aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with a good safety profile.

Data Summary: Solvent and Formulation Aid Selection
Agent Primary Solvent Mechanism of Action Typical Starting Concentration (in final medium) Key Consideration
DMSO YesOrganic Solvent< 0.5% (v/v)Screen for solvent-induced cytotoxicity.
Ethanol (Absolute) YesOrganic Solvent< 1% (v/v)Can be more cytotoxic than DMSO for some cell lines.
Pluronic® F-68 Formulation AidMicelle Formation0.01 - 0.1% (w/v)Must be tested for effects on cell membrane integrity and assay signal.
HP-β-Cyclodextrin Formulation AidInclusion Complex Formation1-5 mMCan potentially extract cholesterol from cell membranes at high concentrations.

Section 2: Enhancing Cellular Uptake and Bioavailability

Achieving a stable solution is the first step. The next is ensuring the compound efficiently crosses the cell membrane to reach its intracellular target. The dodecanamido tail is designed for this, but its effectiveness can be modulated.

Logical Workflow for Optimizing Bioavailability

G cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Cellular Delivery cluster_2 Phase 3: Troubleshooting Solubilize Prepare Concentrated Stock (e.g., 10 mM in DMSO) WorkingSol Prepare Working Solution in Assay Medium Solubilize->WorkingSol Critical Dilution Step CellTreatment Treat Cells WorkingSol->CellTreatment Uptake Compound Uptake CellTreatment->Uptake LowEfficacy Problem: Low Efficacy or High Variability Uptake->LowEfficacy If results are poor CheckSolubility Verify No Precipitation (Microscopy) LowEfficacy->CheckSolubility First Check OptimizeConc Optimize Concentration & Incubation Time LowEfficacy->OptimizeConc Also Consider CheckSolubility->WorkingSol If precipitated, re-formulate EnhanceDelivery Enhance Delivery: - Add BSA Carrier - Use Formulation Aid CheckSolubility->EnhanceDelivery If soluble EnhanceDelivery->CellTreatment Re-test OptimizeConc->CellTreatment Re-test

Caption: Workflow for troubleshooting solubility and bioavailability.

Frequently Asked Questions & Troubleshooting

Q1: What is the expected mechanism of cellular uptake for this compound?

A1: The uptake is likely a multi-step process involving both passive and protein-mediated transport.[7]

  • Passive Diffusion: The C12 lipid tail can intercalate into the cell membrane's lipid bilayer, facilitating passive diffusion across the membrane.

  • Protein-Mediated Transport: Long-chain fatty acids are also taken up by cells via specific transporter proteins such as CD36, Fatty Acid Transport Proteins (FATPs), and plasma membrane Fatty Acid Binding Proteins (FABPpm).[8][9][10] It is plausible that your compound utilizes these existing pathways.

Q2: I have a stable solution, but the biological effect is lower than expected. How can I improve cellular uptake?

A2: If solubility is confirmed, the issue may be inefficient transfer from the bulk medium to the cell surface.

  • Expert Insight: Utilize a fatty acid carrier protein. Adding fatty-acid-free Bovine Serum Albumin (BSA) to your serum-free treatment medium can significantly enhance the delivery of lipophilic compounds. BSA binds the compound, keeps it soluble, and facilitates its delivery to the cell surface transporters.

  • Protocol: Prepare a 1-5% (w/v) fatty-acid-free BSA solution in your basal medium. Use this solution to make your final working dilutions of the compound.

Proposed Mechanism of Action & Cellular Uptake

G cluster_uptake Cellular Uptake cluster_action Mechanism of Action extracellular Extracellular Space Compound_BSA Compound + BSA Carrier membrane Plasma Membrane intracellular Intracellular Space Passive Passive Diffusion (Lipid Tail) Compound_BSA->Passive FATP_CD36 Protein Transporters (FATP, CD36) Compound_BSA->FATP_CD36 Delivery ASNS Asparagine Synthetase (ASNS) Passive->ASNS Inhibition? FATP_CD36->ASNS Inhibition? Asparagine Asparagine Pool ASNS->Asparagine Synthesis ProteinSynth Protein Synthesis Asparagine->ProteinSynth Required for CellCycleArrest Cell Cycle Arrest / Apoptosis ProteinSynth->CellCycleArrest Depletion leads to

Caption: Proposed cellular uptake and mechanism of action.

Section 3: Cell-Based Assay Troubleshooting Guide

Reproducibility is paramount in drug development. This section provides solutions to common issues encountered during in vitro screening.[11][12][13]

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells (High %CV). 1. Compound precipitation in wells. 2. Inconsistent cell seeding. 3. "Edge effects" on the microplate.1. Visually inspect wells for precipitate under a microscope before and after treatment. Re-evaluate your solubilization strategy if present. 2. Ensure a homogenous single-cell suspension before plating. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS/media to maintain humidity.[11]
Cell death observed in vehicle control wells. 1. DMSO/Ethanol concentration is too high. 2. Cytotoxicity from the solubilizing agent (e.g., Tween, Cyclodextrin).1. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Run a solvent toxicity curve. 2. Run a parallel dose-response curve for the solubilizing agent alone to determine its toxicity threshold.
Assay signal is saturated or very high across all treated wells. 1. Compound is interfering with the assay detection chemistry (e.g., autofluorescence). 2. Incorrect assay timing.1. Run a control plate with the compound but without cells to check for direct signal interference. 2. Perform a time-course experiment to find the optimal endpoint for your assay.[11]
No dose-response observed. 1. Compound is not soluble at the tested concentrations. 2. Compound is not getting into the cells. 3. Incubation time is too short.1. Confirm solubility at the highest concentration using microscopy. 2. Implement strategies from Section 2 (e.g., use of BSA). 3. Extend the incubation period (e.g., from 24h to 48h or 72h).

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Objective: To create a stable, concentrated primary stock solution.

Materials:

  • (2S)-4-carbamoyl-2-dodecanamidobutanoic acid (powder)

  • Anhydrous or molecular-sieve dried DMSO

  • Sterile, high-quality microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and positive displacement pipette

Methodology:

  • Weighing: Carefully weigh out the desired amount of the compound in a sterile microcentrifuge tube on an analytical balance. Causality Note: Using the direct weight avoids inaccuracies from trying to transfer powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. Use a positive displacement pipette for viscous solvents like DMSO to ensure accuracy.

  • Solubilization: Vortex the solution vigorously for 2-5 minutes. If needed, gently warm the solution to 37°C to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Self-Validation: A properly prepared stock should be clear and free of particulates. Each new aliquot should provide reproducible results.

Protocol 2: Preparation of Working Solutions using HP-β-Cyclodextrin

Objective: To prepare a biologically compatible working solution for a compound with persistent precipitation issues.

Materials:

  • 10 mM compound stock in DMSO (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Serum-free cell culture medium

  • Sterile conical tubes

Methodology:

  • Prepare Cyclodextrin Vehicle: Dissolve HP-β-CD in serum-free medium to create a 5 mM vehicle solution. Sterile filter if necessary. Causality Note: Preparing the vehicle first allows the cyclodextrin to fully dissolve before the drug is introduced.

  • Intermediate Dilution: In a sterile tube, add a small volume of your 10 mM DMSO stock to the 5 mM HP-β-CD vehicle. For example, to make a 100 µM working solution, you would perform a 1:100 dilution.

  • Complexation: Vortex the intermediate dilution immediately and vigorously for 1-2 minutes. Incubate at room temperature for 15-30 minutes to allow for the formation of the inclusion complex.

  • Final Dilution: This 100 µM solution can now be serially diluted in standard cell culture medium (with or without serum) to achieve your final desired concentrations for treating cells. The final DMSO concentration should remain below 0.5%.

  • Validation: Before treating cells, visually inspect the highest concentration under a microscope to confirm the absence of precipitation. Run a control with just the HP-β-CD vehicle to ensure it has no biological effect on its own.

References

  • Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions. PubMed Central. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PubMed Central, NIH. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Protein-Mediated Fatty Acid Uptake: Novel Insights from In Vivo Models. Physiology. Available at: [Link]

  • Comprehensive Phytochemical Profiling, Biological Activities, and Molecular Docking Studies of Pleurospermum candollei: An Insight into Potential for Natural Products Development. NIH. Available at: [Link]

  • Cellular fatty acid uptake: the contribution of metabolism. PubMed, NIH. Available at: [Link]

  • Bioactive compound and their biological activity. ResearchGate. Available at: [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent. Available at: [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central, NIH. Available at: [Link]

  • Targeting Asparagine Metabolism in Solid Tumors. MDPI. Available at: [Link]

  • The mode of action of anti-inflammatory drugs. PubMed. Available at: [Link]

  • Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. PubMed. Available at: [Link]

  • Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4. PubMed. Available at: [Link]

  • Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Scholars Research Library. Available at: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • A troubleshooting guide to microplate-based assays. BMG LABTECH. Available at: [Link]

  • 5-Diazo-4-oxo-L-norvaline: Reactive Asparagine Analog With Biological Specificity. Science. Available at: [Link]

  • The Liver at the Crossroads: Orchestrating Lipoprotein Dynamics and Lipid Homeostasis. MDPI. Available at: [Link]

  • GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. ResearchGate. Available at: [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]

  • Asparagine. Wikipedia. Available at: [Link]

  • Molecular mechanism of cellular uptake and intracellular translocation of fatty acids. PubMed. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Asparaginase (Elspar) - Mechanism of Action. YouTube. Available at: [Link]

  • Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. PubMed. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a candidate molecule like (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, a derivative of the amino acid L-asparagine, understanding its precise atomic arrangement, stereochemistry, and intermolecular interactions is paramount. This knowledge underpins everything from understanding its biological activity to optimizing its formulation. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the long-held "gold standard" for structure determination, with emerging powerful alternatives, offering researchers the insights needed to select the most appropriate analytical strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful technique that provides the most accurate and precise measurements of molecular dimensions.[1] By diffracting X-rays off a well-ordered crystal lattice, we can generate a three-dimensional electron density map of the molecule, revealing the positions of individual atoms and the nature of their chemical bonds.[2] This method is capable of determining molecular structure and geometry, absolute configuration, and intermolecular interactions, which are critical for understanding the behavior of pharmaceutical compounds.[1]

A Step-by-Step Workflow for Structural Validation

The journey from a synthesized powder to a fully validated crystal structure is a multi-step process that requires careful planning and execution. Here, we outline a typical workflow for a molecule like (2S)-4-carbamoyl-2-dodecanamidobutanoic acid.

1. Synthesis and Purification:

The synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid would typically involve the N-acylation of L-asparagine with dodecanoyl chloride or a similar activated derivative of dodecanoic acid. Following the reaction, rigorous purification, often by recrystallization or chromatography, is essential to achieve the high purity (>99%) required for growing high-quality single crystals.

2. Crystallization:

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the molecules to slowly self-assemble into a highly ordered lattice. For a molecule with the characteristics of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, several crystallization techniques would be explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly over several days or weeks.[3]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3. Data Collection and Structure Solution:

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray beam. Modern diffractometers automate the process of rotating the crystal and collecting the diffraction data. The resulting diffraction pattern, a series of spots of varying intensity, contains the information needed to determine the crystal structure.[2] The structure is then "solved" using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[2] This map is then refined to produce the final, highly accurate molecular structure.

Experimental Workflow: Single-Crystal X-ray Crystallography

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid purification Purification (>99%) synthesis->purification crystallization Growing Single Crystals purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

Caption: Workflow for structure determination by single-crystal X-ray crystallography.

A Powerful Alternative: Microcrystal Electron Diffraction (MicroED)

While X-ray crystallography is the gold standard, a significant limitation is the need for relatively large and well-ordered crystals, which can be difficult or impossible to grow for some compounds.[4] Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative technique that can determine high-resolution structures from nanocrystals, often thousands of times smaller than those required for X-ray diffraction.[4]

MicroED utilizes an electron beam instead of X-rays.[4] Because electrons interact with matter much more strongly than X-rays, even very small crystals can produce a measurable diffraction pattern.[4] This technique has the potential to greatly accelerate drug development by providing structural information for compounds that were previously intractable.[4]

Deciding Between X-ray Crystallography and MicroED

The choice between single-crystal X-ray crystallography and MicroED depends on several factors, primarily the size and quality of the crystals that can be obtained.

Decision Tree: X-ray Crystallography vs. MicroED

Decision Tree start Start with Purified Compound crystal_screening Perform Crystallization Screening start->crystal_screening crystals_obtained Crystals Obtained? crystal_screening->crystals_obtained crystal_size Crystal Size > 5 µm? crystals_obtained->crystal_size Yes optimize Optimize Crystallization Conditions crystals_obtained->optimize No xray Single-Crystal X-ray Crystallography crystal_size->xray Yes microed MicroED crystal_size->microed No optimize->crystal_screening

Caption: Decision-making process for selecting a structural validation method.

Comparative Analysis: X-ray Crystallography vs. MicroED

FeatureSingle-Crystal X-ray CrystallographyMicrocrystal Electron Diffraction (MicroED)
Principle Diffraction of X-rays by a single crystalDiffraction of electrons by nanocrystals
Crystal Size Typically > 5-10 µmNanometers to a few micrometers[4]
Data Collection Time Hours to daysMinutes to hours
Radiation Damage Can be significant for sensitive samplesMinimized due to low electron dose and fast data collection[4]
Instrumentation Widely available in academic and industrial labsRequires access to a transmission electron microscope
Sample Preparation Can be a major bottleneckOften simpler as smaller crystals are usable
Resolution Typically high resolution (sub-angstrom)Can achieve high resolution, comparable to X-ray

Conclusion

For the definitive structural validation of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, single-crystal X-ray crystallography remains the preferred method, provided that suitable single crystals can be obtained. It offers unparalleled accuracy and precision in determining atomic coordinates and intermolecular interactions. However, when crystallization proves to be a significant hurdle, MicroED presents a powerful and increasingly accessible alternative. The ability of MicroED to work with nanocrystalline material can dramatically shorten timelines and provide crucial structural insights that might otherwise be unattainable. Ultimately, the choice of technique will be guided by the specific properties of the molecule and the available resources, with both methods offering a path to the essential structural knowledge required for modern drug development.

References

  • Blanton, T. N., & Zumbulyadis, N. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5849-5867. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Karbarz, M., & Mechler, A. (2019). N-Acyl amino acids and their impact on biological processes. Biomolecules, 9(8), 349. [Link]

  • Barker, E. L., & Smrcka, A. V. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 783310. [Link]

  • Samanidou, V. F., & Karageorgou, E. G. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(20), 4673. [Link]

  • Otogawa, K., Ishikawa, K., Shiro, M., & Asahi, T. (2015). Crystal structure of (S)-4-carbamoyl-4-(1,3-dioxoisoindolin-2-yl)butanoic acid. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 1), 107–109. [Link]

Sources

A Comparative Analysis of (2S)-4-carbamoyl-2-dodecanamidobutanoic Acid and Its Analogs as Bioactive Lipids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, an N-acyl amino acid derivative, and its structural analogs. The focus is on their potential as modulators of key biological targets, supported by a review of relevant experimental data and detailed protocols for in-vitro characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to N-Acyl Amino Acids

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid, also known as N-dodecanoyl-L-asparagine, belongs to the growing class of N-acyl amino acids (NAAs), which are endogenous lipid signaling molecules.[1] These molecules, consisting of a fatty acid linked to an amino acid via an amide bond, are structurally related to endocannabinoids and are involved in a variety of physiological processes.[2] The structural diversity of NAAs, arising from variations in both the acyl chain and the amino acid headgroup, allows for a wide range of biological activities and potential therapeutic applications.[3]

Potential Biological Targets and Mechanism of Action

While specific biological data for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid is not extensively available in the public domain, the broader class of N-acyl amino acids has been shown to interact with several key biological targets, including:

  • Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of endocannabinoids and other fatty acid amides.[4] Inhibition of FAAH by NAAs can lead to an increase in the levels of these signaling lipids, with potential therapeutic effects in pain, inflammation, and mood disorders.[5]

  • G-Protein Coupled Receptors (GPCRs): Several GPCRs, including the orphan receptor GPR55, have been identified as targets for N-acyl amino acids.[6][7] Activation of these receptors can trigger downstream signaling cascades, influencing cellular processes such as proliferation, apoptosis, and calcium mobilization.[8][9]

The interaction of NAAs with these targets is highly dependent on their specific chemical structure, including the length and saturation of the acyl chain and the nature of the amino acid headgroup.

Signaling Pathway of GPR55 Activation by N-Acyl Amino Acids

GPR55_Signaling cluster_cytosol Cytosol NAA N-Acyl Amino Acid (e.g., (2S)-4-carbamoyl-2- dodecanamidobutanoic acid) GPR55 GPR55 NAA->GPR55 Binds Gq Gαq GPR55->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Cascades Ca_release->Downstream PKC->Downstream FAAH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis A Prepare Assay Buffer (e.g., Tris-HCl, pH 9.0) E Add Buffer, Enzyme, and Test Compound/Vehicle to wells A->E B Prepare FAAH Enzyme Solution B->E C Prepare Fluorogenic Substrate (e.g., AMC-arachidonoyl amide) G Initiate reaction by adding Substrate C->G D Prepare Test Compounds (Serial Dilutions) D->E F Pre-incubate at 37°C E->F F->G H Incubate at 37°C G->H I Measure Fluorescence (Ex/Em ~350/460 nm) H->I J Calculate % Inhibition I->J K Determine IC₅₀ values J->K

Caption: Experimental workflow for the FAAH inhibition assay.

  • Reagent Preparation:

    • Prepare 1X FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

    • Dilute FAAH enzyme to the desired concentration in cold assay buffer.

    • Prepare the fluorogenic substrate solution (e.g., AMC-arachidonoyl amide) in a suitable solvent.

    • Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., JZL195).

  • Assay Plate Setup (96-well format):

    • Test Wells: Add assay buffer, diluted FAAH enzyme, and the test compound dilution.

    • Positive Control Wells: Add assay buffer, diluted FAAH enzyme, and the positive control inhibitor.

    • Negative Control (100% activity) Wells: Add assay buffer, diluted FAAH enzyme, and vehicle (solvent used for compounds).

    • Background Wells: Add assay buffer and vehicle (no enzyme).

  • Reaction and Detection:

    • Pre-incubate the plate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the FAAH substrate solution to all wells.

    • Incubate the plate for 30 minutes at 37°C.

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

GPR55 Activation Assay (Calcium Mobilization)

This assay measures the ability of a compound to activate GPR55, leading to an increase in intracellular calcium levels. [10][11][12][13]

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human GPR55 in appropriate growth medium.

    • Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence microplate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading.

    • Inject the test compounds at various concentrations and continue to monitor the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the response of a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI).

    • Determine the EC₅₀ value by plotting the normalized response against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid and its analogs represent a promising class of bioactive lipids with the potential to modulate key signaling pathways in the endocannabinoid system and beyond. While further research is needed to fully elucidate the biological activity profile of N-dodecanoyl-L-asparagine, the comparative framework and experimental protocols provided in this guide offer a solid foundation for its investigation and the exploration of its therapeutic potential. The structure-activity relationships of related N-acyl amino acids suggest that systematic modifications of the acyl chain and amino acid headgroup will be a fruitful strategy for the development of potent and selective modulators of FAAH and GPR55.

References

  • BenchChem. (2025). Application Notes and Protocols for Assessing FAAH Inhibition by Arachidonoyl Serotonin.
  • Anavi-Goffer, S., & Ross, R. A. (2016). A Functional Assay for GPR55: Envision Protocol. Methods in Molecular Biology, 1412, 77–83.
  • University of Dundee. (n.d.). GPR55 and N-acyl Amino Acids. Discovery - the University of Dundee Research Portal.
  • Connor, M., et al. (n.d.). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC - PubMed Central.
  • Pessina, F., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822.
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A Researcher's Guide to Specificity: Comparative Cross-Reactivity Analysis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the principle of "one molecule, one target" is the aspirational ideal. However, the reality of complex biological systems often reveals that even the most carefully designed small molecules can engage in off-target interactions. This guide provides a comprehensive framework for evaluating the cross-reactivity of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, a novel lipidated amino acid derivative. We will objectively compare its hypothetical performance with other molecular classes, offer detailed experimental protocols with the underlying rationale, and present a model for data interpretation. This document is designed to serve as a practical blueprint for assessing the specificity of similar chemical entities.

Understanding the Molecule: (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid, which we will refer to as "Lipo-CBA," is a synthetic molecule built on a glutamine-like scaffold. Its key structural features are:

  • A stereospecific butanoic acid core: Providing a defined three-dimensional structure.

  • A terminal carbamoyl group: Capable of forming hydrogen bonds.

  • A twelve-carbon dodecanamide tail: A significant lipophilic feature that can enhance cell permeability and potentially engage with hydrophobic pockets in proteins.

The combination of a polar head group and a long lipid tail suggests that Lipo-CBA could be designed as an enzyme inhibitor, a modulator of protein-protein interactions, or a probe for studying lipid-binding proteins. However, this very lipophilicity is a double-edged sword, as it can also lead to non-specific binding and promiscuous activity.

The Competitive Landscape: Evaluating Alternatives

To understand the specificity of Lipo-CBA, it is essential to compare it against other molecules designed to engage the same hypothetical target. The choice of alternatives should span different chemical classes to provide a broad understanding of how scaffold and physicochemical properties influence cross-reactivity.

CompoundChemical ClassCore ScaffoldKey Features & Potential Liabilities
Lipo-CBA Lipidated Amino AcidButanoic AcidHigh lipophilicity (potential for non-specific binding), flexible alkyl chain.
Alternative A Heterocyclice.g., BenzothiazoleRigid structure, potential for specific aromatic and hydrogen bonding interactions. Lower lipophilicity.
Alternative B PeptideomimeticShort Peptide SequenceHigh potential for specific hydrogen bonding networks, but may have poor cell permeability and be susceptible to proteolysis.

A Step-by-Step Guide to Assessing Cross-Reactivity

A multi-faceted experimental approach is required to build a comprehensive cross-reactivity profile. We will focus on two powerful, complementary techniques: Activity-Based Protein Profiling (ABPP) for broad screening and the Cellular Thermal Shift Assay (CETSA) for target validation in a native cellular environment.

Caption: A logical workflow for cross-reactivity assessment, from broad screening to in-cell validation.

Protocol 1: Activity-Based Protein Profiling (ABPP)

Expertise & Experience: ABPP is a powerful chemical proteomics strategy that uses active site-directed chemical probes to assess the functional state of enzymes in complex proteomes[1]. In a competitive ABPP experiment, we can identify which proteins Lipo-CBA binds to by observing its ability to block the binding of a broad-spectrum probe. This method is superior to simple affinity pull-downs as it focuses on functional binding sites[2][3].

Step-by-Step Methodology:

  • Proteome Preparation: Harvest cells of interest (e.g., a human cancer cell line relevant to the therapeutic goal) and prepare a native cell lysate through dounce homogenization or sonication in a buffer that preserves protein activity (e.g., PBS with minimal detergent).

  • Competitive Incubation: Aliquot the proteome (typically 1 mg/mL) and treat with a concentration range of Lipo-CBA (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO) for 30 minutes at 37°C.

  • Probe Labeling: Add a broad-spectrum, clickable activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to each sample and incubate for another 30 minutes.

  • Click Chemistry: Ligate a reporter tag (e.g., biotin-azide) to the alkyne-functionalized probe that is now covalently bound to the active enzymes. This is a highly specific and efficient reaction that allows for the enrichment of labeled proteins.

  • Enrichment and Digestion: Use streptavidin beads to enrich the biotin-tagged proteins. Wash extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry. Proteins that show a dose-dependent decrease in probe labeling in the Lipo-CBA-treated samples are identified as potential targets or off-targets.

Trustworthiness: This protocol includes a vehicle control to establish a baseline of probe-labeled proteins and uses a dose-response treatment to ensure that the observed effects are specific to Lipo-CBA.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is the gold standard for confirming that a compound binds to its target inside intact cells[4][5]. The underlying principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability[6]. By heating the cells and measuring the amount of soluble protein remaining, we can detect this stabilization as a shift in the protein's melting curve. This confirms target engagement in a physiological context.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells directly in the culture dish with a high concentration of Lipo-CBA (e.g., 10-20x the IC50) or a vehicle control for 1-2 hours.

  • Thermal Challenge: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles. This is a gentle lysis method that avoids protein denaturation from detergents.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, stable proteins.

  • Protein Detection: Carefully collect the supernatant and analyze the amount of the target protein (and any suspected off-targets identified by ABPP) using Western blotting or another specific protein detection method.

  • Data Analysis: Quantify the band intensities at each temperature and plot them as a percentage of the amount of protein at the starting temperature. A rightward shift in the melting curve for the Lipo-CBA-treated cells indicates target stabilization and therefore, binding.

Trustworthiness: The use of intact cells ensures that the observed binding occurs under physiological conditions, accounting for factors like cell permeability and intracellular concentrations.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: ABPP Off-Target Profile

CompoundPrimary Target Engagement (IC50)Number of Off-Targets (>50% displacement at 10 µM)Notable Off-Target Classes
Lipo-CBA 50 nM12Esterases, Lipases
Alternative A 100 nM3Kinases
Alternative B 20 nM25Proteases, various

Table 2: CETSA Target Validation

CompoundPrimary Target ΔTm (°C at 20 µM)Off-Target 1 (Esterase) ΔTm (°C)Off-Target 2 (Lipase) ΔTm (°C)
Lipo-CBA +5.8 °C+3.1 °C+2.5 °C
Alternative A +6.2 °CNo significant shiftNo significant shift
Alternative B +7.5 °C+4.5 °CNot tested

Interpretation: The hypothetical data above would suggest that Lipo-CBA, while potent against its primary target, engages with several off-target lipid-modifying enzymes, likely due to its dodecanamide tail. The CETSA results confirm that these interactions occur within the cell. In contrast, the heterocyclic Alternative A appears more specific, while the peptide-based Alternative B is highly promiscuous.

G compound Lipo-CBA target Primary Target (High Affinity) compound->target Specific Binding Pocket offtarget1 Off-Target: Esterase (Moderate Affinity) compound->offtarget1 Hydrophobic Groove offtarget2 Off-Target: Lipase (Moderate Affinity) compound->offtarget2 Hydrophobic Groove non_binder Other Proteins (No Interaction)

Caption: A conceptual diagram of Lipo-CBA's binding profile, showing high-affinity on-target binding and lower-affinity, promiscuous off-target binding driven by hydrophobic interactions.

Conclusion and Recommendations for Researchers

This guide outlines a robust, multi-step process for characterizing the cross-reactivity of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid (Lipo-CBA) or any similar novel compound. Our analysis suggests that while its lipophilic tail may be beneficial for potency and permeability, it also presents a significant liability in terms of off-target interactions, particularly with lipid-modifying enzymes.

For researchers considering the use of Lipo-CBA, we recommend the following:

  • Perform Broad Screening: Always begin with a proteome-wide screen like ABPP to uncover unexpected off-targets.

  • Validate in a Cellular Context: Use CETSA to confirm that any identified interactions are not artifacts of in vitro assays and occur in a physiological setting.

  • Use Orthogonal Controls: When studying the biological effects of Lipo-CBA, always compare its effects to a structurally distinct inhibitor of the same target (like our hypothetical Alternative A) to ensure the observed phenotype is not due to off-target effects.

  • Consider a Negative Control: Synthesize a close structural analog of Lipo-CBA that is inactive against the primary target. This can help to distinguish pharmacology from non-specific effects caused by the molecule's physicochemical properties.

By adopting this rigorous, evidence-based approach, scientists can build a comprehensive understanding of their chemical tools, leading to more reliable data and a higher probability of success in the long and arduous process of drug discovery and development.

References

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  • Activity-Based Protein Profiling: A Graphical Review. Source: Frontiers in Chemistry. URL:[Link]

  • The Cellular Thermal Shift Assay for Drug-Target Interaction Studies. Source: Nature Protocols. URL:[Link]

  • Activity-Based Protein Profiling (ABPP) for Target Discovery. Source: ResearchGate. URL:[Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Source: Frontiers in Pharmacology. URL:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: ACS Chemical Biology. URL:[Link]

  • Methods of probing the interactions between small molecules and disordered proteins. Source: Portland Press. URL:[Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Source: ACS Chemical Biology. URL:[Link]

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Comparing synthetic routes for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Routes for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

This guide provides a comparative analysis of distinct synthetic strategies for producing (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, also known as N-dodecanoyl-L-asparagine. The target molecule is an N-acyl amino acid (NAAA), a class of compounds with significant interest in cosmetics, pharmaceuticals, and food industries due to their surfactant properties and biological activities. The synthesis of this molecule, while seemingly straightforward, involves the chemoselective acylation of the α-amino group of L-asparagine, an amino acid presenting multiple reactive functional groups: two carboxylic acids (one on the α-carbon and one on the side chain) and a side-chain primary amide.

The primary challenges in synthesizing N-dodecanoyl-L-asparagine stem from the inherent reactivity of the L-asparagine side chain. The side-chain amide is susceptible to dehydration to form a nitrile byproduct, particularly during the carboxyl activation step required for amide bond formation when using carbodiimide reagents.[1][2][3] Furthermore, the poor solubility of asparagine derivatives in common organic solvents can impede reaction efficiency.[1][2]

This guide will compare three distinct synthetic routes, each with its own merits and drawbacks, to provide researchers and process chemists with the insights needed to select the most appropriate method for their specific application, considering factors such as scale, purity requirements, and process complexity.

Route 1: The Comprehensive Protection Strategy

This strategy is predicated on the principle of maximizing reaction specificity and minimizing side-product formation by protecting all potentially reactive functional groups other than the target α-amino group. This approach is common in peptide synthesis to ensure the integrity of the final product.[2]

Rationale and Experimental Design

The core of this strategy is to render the α-carboxyl, β-carboxyl, and side-chain amide of L-asparagine inert during the N-acylation step.

  • Carboxyl Protection: The carboxyl groups are protected as benzyl esters (OBn). Benzyl esters are advantageous as they are stable under a wide range of reaction conditions but can be cleanly removed by catalytic hydrogenolysis, a mild deprotection method.[4]

  • Side-Chain Amide Protection: The side-chain amide is protected with a trityl (Trt) group. The bulky trityl group effectively prevents intramolecular cyclization and dehydration.[2] It also significantly improves the solubility of the asparagine derivative in organic solvents like N,N-dimethylformamide (DMF).[1] The trityl group is acid-labile and can be removed with trifluoroacetic acid (TFA).[1][2]

  • Coupling Reaction: With the protected asparagine derivative in hand, the amide bond formation with dodecanoic acid is mediated by a highly efficient uronium-based coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). HBTU is known for its rapid activation of carboxylic acids and high coupling efficiencies, even for challenging reactions.[5][6]

  • Deprotection: A two-step deprotection sequence is employed. First, hydrogenolysis removes the benzyl esters, followed by acidolysis with TFA to remove the trityl group, yielding the final product.

Experimental Protocol

Step 1: Synthesis of L-Asparagine Dibenzyl Ester p-Toluenesulfonate A procedure analogous to the one-pot synthesis of (S)-Dibenzyl Aspartate p-Toluenesulfonate is used.[7]

  • A mixture of L-asparagine (1 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), benzyl alcohol (5 eq.), and cyclohexane (8 mL per 10 g of asparagine) is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored for completion (typically 6 hours).

  • After cooling, the product is precipitated with an appropriate anti-solvent (e.g., isopropyl alcohol), filtered, washed, and dried.

Step 2: Protection of the Side-Chain Amide with Trityl Chloride

  • The L-Asparagine dibenzyl ester p-toluenesulfonate (1 eq.) is dissolved in a suitable solvent like DMF.

  • Triethylamine (2.2 eq.) is added, followed by trityl chloride (1.1 eq.).

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The product, N-trityl-L-asparagine dibenzyl ester, is isolated by aqueous workup and purification.

Step 3: HBTU-Mediated Coupling with Dodecanoic Acid

  • N-trityl-L-asparagine dibenzyl ester (1 eq.) and dodecanoic acid (1.1 eq.) are dissolved in DMF.

  • HBTU (1.1 eq.) and a tertiary base such as diisopropylethylamine (DIPEA) (2 eq.) are added to the solution.[8]

  • The reaction is stirred at room temperature for 10-60 minutes until completion.[6][8]

  • The fully protected product is isolated via extraction and purified by chromatography.

Step 4: Deprotection

  • Hydrogenolysis: The product from Step 3 is dissolved in a solvent like methanol or ethyl acetate, and a palladium on carbon catalyst (Pd/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere until the benzyl groups are cleaved. The catalyst is removed by filtration.

  • Acidolysis: The resulting intermediate is treated with a solution of 95% trifluoroacetic acid (TFA) in water to remove the trityl group.[1] The reaction is typically complete within a few hours at room temperature.[2] The final product is isolated by precipitation with a non-polar solvent like diethyl ether and purified by recrystallization.

Workflow Diagram

Comprehensive_Protection_Strategy start L-Asparagine step1 Step 1: Benzylation (BnOH, TsOH) start->step1 intermediate1 Asn(OBn)-OBn step1->intermediate1 step2 Step 2: Tritylation (Trt-Cl, TEA) intermediate1->step2 intermediate2 Asn(Trt, OBn)-OBn step2->intermediate2 step3 Step 3: Coupling (Dodecanoic Acid, HBTU, DIPEA) intermediate2->step3 intermediate3 Dodecanoyl-Asn(Trt, OBn)-OBn step3->intermediate3 step4a Step 4a: Hydrogenolysis (H₂, Pd/C) intermediate3->step4a intermediate4 Dodecanoyl-Asn(Trt)-OH step4a->intermediate4 step4b Step 4b: Acidolysis (TFA) intermediate4->step4b final_product (2S)-4-carbamoyl-2- dodecanamidobutanoic acid step4b->final_product

Caption: Workflow for the Comprehensive Protection Strategy.

Route 2: The Minimalist Protection Strategy

This approach aims to reduce the number of synthetic steps by minimizing the use of protecting groups. This can lead to a more efficient and cost-effective synthesis, although it may require more careful optimization of the coupling step to avoid side reactions.

Rationale and Experimental Design

This route involves protecting only the α-carboxyl group, leaving the side-chain amide and β-carboxyl group exposed during the acylation reaction.

  • Selective Protection: The α-carboxyl group is selectively protected as a benzyl ester. This can be achieved under specific conditions, although achieving high selectivity between the two carboxyl groups of asparagine can be challenging. An alternative is to start with a pre-made building block like L-asparagine benzyl ester, if commercially available.

  • Coupling Reaction: The N-acylation is performed using an acyl chloride (dodecanoyl chloride) under Schotten-Baumann conditions (in a biphasic system with a mild base). This classic method can be effective for N-acylation in the presence of other nucleophilic groups, but conditions must be carefully controlled to prevent side reactions with the unprotected side-chain amide and carboxyl group.

  • Deprotection: The final step is the removal of the benzyl ester by hydrogenolysis.

Experimental Protocol

Step 1: Synthesis of L-Asparagine α-Benzyl Ester

  • L-asparagine (1 eq.) is suspended in benzyl alcohol.

  • Dry HCl gas is bubbled through the cooled suspension until saturation.

  • The reaction is stirred, and the formation of the ester is monitored.

  • The product is isolated as the hydrochloride salt by precipitation.

Step 2: N-Acylation with Dodecanoyl Chloride

  • L-Asparagine α-benzyl ester hydrochloride (1 eq.) is dissolved in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous solution of a mild base (e.g., sodium bicarbonate).

  • The mixture is cooled in an ice bath, and dodecanoyl chloride (1.1 eq.) is added dropwise with vigorous stirring.

  • The reaction is allowed to proceed to completion.

  • The organic layer is separated, washed, dried, and concentrated to yield the protected product, which may require chromatographic purification.

Step 3: Deprotection

  • The N-dodecanoyl-L-asparagine α-benzyl ester is dissolved in a suitable solvent (e.g., methanol).

  • Pd/C catalyst (10 mol%) is added, and the mixture is subjected to hydrogenolysis under a hydrogen atmosphere.

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated. The crude product is purified by recrystallization.

Workflow Diagram

Minimalist_Protection_Strategy start L-Asparagine step1 Step 1: α-Benzylation (BnOH, HCl) start->step1 intermediate1 H-Asn-OBn step1->intermediate1 step2 Step 2: N-Acylation (Dodecanoyl Chloride, NaHCO₃) intermediate1->step2 intermediate2 Dodecanoyl-Asn-OBn step2->intermediate2 step3 Step 3: Hydrogenolysis (H₂, Pd/C) intermediate2->step3 final_product (2S)-4-carbamoyl-2- dodecanamidobutanoic acid step3->final_product

Caption: Workflow for the Minimalist Protection Strategy.

Route 3: The Enzymatic Strategy

This route leverages the principles of green chemistry by using a biocatalyst to perform the N-acylation. Enzymatic methods offer high selectivity, operate under mild, environmentally friendly conditions (typically in aqueous media), and can eliminate the need for protecting groups.[9]

Rationale and Experimental Design

The key to this strategy is the use of an enzyme, such as an aminoacylase, that can catalyze the formation of an amide bond between the α-amino group of L-asparagine and a long-chain fatty acid like dodecanoic acid.

  • Enzyme Selection: The choice of enzyme is critical. Certain aminoacylases have been shown to catalyze the N-acylation of various amino acids with fatty acids in aqueous systems.[10][11] The suitability of a specific acylase for L-asparagine and dodecanoic acid would need to be confirmed experimentally.

  • Reaction Conditions: The reaction is typically performed in an aqueous buffer at a controlled pH and temperature. Co-solvents like glycerol may be used to improve the solubility of the fatty acid.[11]

  • Product Isolation: The product can be isolated by adjusting the pH to precipitate the N-acyl amino acid, followed by filtration and purification.

Experimental Protocol

Step 1: Enzymatic N-Acylation

  • L-asparagine (1 eq.) and dodecanoic acid (1-1.5 eq.) are suspended in a buffered aqueous solution (e.g., phosphate buffer at pH 7-8).

  • The selected aminoacylase (e.g., Acylase I from pig kidney or a recombinant variant) is added to the mixture.[11] The addition of a metal cofactor like Co²⁺ may enhance the reaction rate.[10]

  • The reaction mixture is incubated at an optimal temperature (e.g., 30-40°C) with stirring for 24-48 hours.

  • Reaction progress is monitored by LC-MS or HPLC.

Step 2: Product Isolation and Purification

  • Once the reaction reaches equilibrium or completion, the enzyme is denatured (e.g., by heating) and removed by centrifugation or filtration.

  • The pH of the supernatant is adjusted to be acidic (e.g., pH 2) with HCl to precipitate the N-dodecanoyl-L-asparagine.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram

Enzymatic_Strategy start_asn L-Asparagine step1 Step 1: Enzymatic Coupling (Aminoacylase, Buffer) start_asn->step1 start_acid Dodecanoic Acid start_acid->step1 step2 Step 2: Isolation (pH adjustment, Filtration) step1->step2 final_product (2S)-4-carbamoyl-2- dodecanamidobutanoic acid step2->final_product

Caption: Workflow for the Enzymatic Strategy.

Comparative Analysis

FeatureRoute 1: Comprehensive ProtectionRoute 2: Minimalist ProtectionRoute 3: Enzymatic Strategy
Number of Steps 4 (5 distinct reactions)32 (1 reaction, 1 isolation)
Purity & Selectivity Very High: Protection strategy minimizes side reactions like nitrile formation.[2]Moderate to High: Risk of side reactions on the side-chain amide and β-carboxyl group. Requires careful optimization.Very High: Enzymes offer excellent chemo- and regioselectivity.
Potential Yield Moderate: Multiple steps can lead to cumulative product loss.Moderate to High: Fewer steps but potential for lower yield in the coupling step due to side reactions.Moderate: Often limited by enzyme activity and reaction equilibrium.[9]
Process Complexity High: Requires multiple protection and deprotection steps, chromatography.Moderate: Fewer steps, but the coupling reaction may be less robust.Low: Simple one-pot reaction and isolation procedure.
Cost & Scalability High: Cost of protecting group reagents, coupling agents, and catalysts. Multiple steps make scaling complex.Moderate: Fewer reagents and steps make it more cost-effective.Potentially Low: Cost is dependent on the price and reusability of the enzyme. Highly scalable.
Environmental Impact High: Significant use of organic solvents, reagents, and potential heavy metal catalysts.Moderate: Reduced solvent and reagent usage compared to Route 1.Low: Uses aqueous media and biodegradable catalyst (enzyme).[9]

Conclusion

The choice of synthetic route for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid depends heavily on the desired outcome and available resources.

  • Route 1 (Comprehensive Protection) is the most reliable method for achieving the highest purity, making it ideal for laboratory-scale synthesis of analytical standards or for pharmaceutical applications where impurity profiles must be strictly controlled. Its complexity and cost, however, make it less suitable for large-scale industrial production.

  • Route 2 (Minimalist Protection) offers a more streamlined and economical approach. It is a viable option if the coupling conditions can be optimized to suppress side reactions effectively. This route represents a trade-off between process efficiency and the risk of generating impurities that may be difficult to separate.

  • Route 3 (Enzymatic Strategy) is the most environmentally friendly and elegant approach, aligning with the principles of green chemistry. If a suitable enzyme with high activity and stability can be identified and sourced economically, this route would be the superior choice for large-scale, sustainable manufacturing. The primary challenge lies in the initial research and development to find and optimize the biocatalytic system.

Ultimately, a thorough evaluation of each route's experimental feasibility, coupled with a cost-benefit analysis, will guide the researcher or drug development professional to the most appropriate synthetic pathway.

References

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  • Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359-1363.
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  • Adamala, K. P., et al. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 15837-15840.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]

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A Senior Application Scientist's Guide to In Silico Modeling: A Comparative Analysis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid Interactions with a Putative Enzyme Target

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the family of N-acyl amino acids (NAAAs) has emerged as a significant class of endogenous signaling molecules.[1][2] These lipids, formed by the covalent linkage of a fatty acid to an amino acid, are implicated in a range of physiological processes, and their analogues are of considerable interest as potential therapeutic agents.[1] This guide focuses on a representative, albeit hypothetically studied, member of this class: (2S)-4-carbamoyl-2-dodecanamidobutanoic acid (hereafter referred to as C12-Gln-amide ). Structurally, C12-Gln-amide is an N-acylated derivative of a glutamine analogue, featuring a 12-carbon dodecanoyl tail. Such a structure suggests potential interactions with enzymes involved in lipid metabolism, such as hydrolases or proteases.[1][3]

Given the absence of extensive experimental data for C12-Gln-amide, in silico modeling provides a powerful, cost-effective avenue to generate initial hypotheses about its biological interactions. Computational methods allow us to predict and analyze how this molecule might bind to a protein target at an atomic level, guiding further experimental validation.[3][4]

This guide provides a comparative framework for modeling the interactions of C12-Gln-amide. To create a realistic and instructive scenario, we have selected Fatty Acid Amide Hydrolase (FAAH) as a putative biological target. FAAH is a well-characterized enzyme responsible for the degradation of endogenous fatty acid amides, making it a plausible interaction partner for our molecule of interest.[1]

We will dissect and compare three core computational techniques, providing not just protocols, but the scientific rationale behind our methodological choices. To ground our analysis, we will perform a parallel computational workflow on a known, potent FAAH inhibitor, URB597 , to serve as a benchmark for our findings. This dual-pronged approach will illustrate how to contextualize computational data and make informed decisions in a drug development pipeline.

Part 1: Molecular Docking – The Initial Handshake

Expertise & Experience: Molecular docking is our first step in predicting the binding orientation of a ligand within a protein's active site.[5][6] It's a computational "handshake" that scores various poses based on steric and electrostatic complementarity.[5] However, the reliability of docking is highly dependent on the algorithm and the treatment of molecular flexibility. A simple rigid-receptor approach can be fast but may miss crucial induced-fit effects. Therefore, we will compare a standard rigid docking protocol with an approach that incorporates receptor side-chain flexibility to better mimic the dynamic nature of the binding pocket.

Methodology Comparison: Rigid vs. Flexible Docking
  • Method A: Rigid Receptor Docking. This is the most common and fastest approach, treating the protein as a static entity. It is effective when the binding site is well-defined and does not undergo significant conformational changes upon ligand binding.

  • Method B: Flexible Receptor Docking. This more computationally intensive method allows specified amino acid side chains in the active site to move and adapt to the incoming ligand. This can provide a more realistic prediction of the binding pose, especially when induced fit is expected.

Experimental Protocol: Docking with AutoDock Vina

This protocol outlines the steps for performing both rigid and flexible docking using the widely adopted AutoDock Vina software.[6][7]

  • Preparation of the FAAH Receptor (PDB ID: 2WJ1):

    • Download the crystal structure of human FAAH in complex with a ligand from the Protein Data Bank (RCSB PDB).

    • Using molecular visualization software such as PyMOL or Chimera, remove water molecules, co-factors, and the original ligand from the structure.

    • Add polar hydrogens, which are crucial for forming hydrogen bonds.

    • For Method B (Flexible Docking) , identify key residues in the binding pocket that are likely to be flexible (e.g., Ser, Thr, Lys) and define them as flexible in the input file.

    • Save the prepared receptor in the required .pdbqt format using AutoDock Tools.[7]

  • Preparation of Ligands (C12-Gln-amide and URB597):

    • Generate the 3D structures of C12-Gln-amide and the benchmark inhibitor URB597 using a chemical sketcher like PubChem Sketcher and save them in .sdf or .mol2 format.

    • Use Open Babel or a similar tool to convert the structures to the .pdbqt format, assigning appropriate charges and defining rotatable bonds.

  • Defining the Binding Site (Grid Box):

    • Identify the catalytic pocket of FAAH. This can be done by referring to the position of the co-crystallized ligand in the original PDB file.

    • Define a 3D grid box that encompasses this entire active site. The size of the box is critical: too small, and you might miss the optimal binding pose; too large, and the search becomes inefficient. A box size of 25x25x25 Å is a reasonable starting point.[5]

  • Running the Docking Simulation:

    • Create a configuration file specifying the paths to the receptor and ligand files, the coordinates of the grid box center, and its dimensions.

    • Execute the AutoDock Vina simulation from the command line. Vina will generate an output file containing the predicted binding poses ranked by their binding affinity scores (in kcal/mol).[5]

  • Analysis of Results:

    • The primary output is the binding affinity score. More negative values indicate a stronger predicted binding.[5]

    • Visualize the top-ranked poses for both ligands in PyMOL or Chimera. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts) with the receptor residues.[8] A good binding pose should exhibit chemically sensible interactions with key catalytic or binding site residues.

Workflow Visualization

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Download FAAH PDB PrepReceptor Prepare Receptor (Remove H2O, Add H) PDB->PrepReceptor Grid Define Grid Box (Active Site) PrepReceptor->Grid Ligand Generate Ligand 3D (C12-Gln-amide, URB597) PrepLigand Prepare Ligand (Charges, Rotatable Bonds) Ligand->PrepLigand Vina Run AutoDock Vina PrepLigand->Vina Grid->Vina Analyze Analyze Scores & Poses Vina->Analyze Visualize Visualize Interactions (PyMOL/Chimera) Analyze->Visualize caption Molecular Docking Workflow

Caption: High-level workflow for molecular docking.

Part 2: Molecular Dynamics Simulation – Stability in a Dynamic Environment

Expertise & Experience: While docking provides a static snapshot, it doesn't account for the dynamic nature of biological systems or the presence of solvent. Molecular Dynamics (MD) simulations address this by modeling the movements of atoms over time, allowing us to assess the stability of the predicted binding pose and observe how the interactions evolve.[9][10] A stable binding pose should maintain its key interactions throughout the simulation. An unstable one may drift out of the binding pocket.

Methodology: All-Atom MD Simulation

We will use an all-atom MD simulation to evaluate the stability of the top-ranked docking poses of C12-Gln-amide and URB597 complexed with FAAH. The simulation will be run in an explicit water solvent with physiological ion concentrations to mimic cellular conditions.

Experimental Protocol: MD Simulation with GROMACS

This protocol uses GROMACS, a widely-used and efficient MD engine.

  • System Setup:

    • Input: Start with the best protein-ligand complex structure obtained from flexible docking.

    • Force Field Selection: Choose an appropriate force field. For proteins, the AMBER or CHARMM force fields are standard choices. For the ligands, a general force field like GAFF (General Amber Force Field) is required. Ligand parameters (charges and atom types) must be generated, for which tools like Antechamber are used.

    • Solvation: Place the complex in a simulation box (e.g., a cubic or dodecahedron box) and fill it with an explicit water model (e.g., TIP3P). The box should be large enough to ensure the protein does not interact with its periodic image.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and achieve a physiological salt concentration (e.g., 150 mM).

  • Energy Minimization:

    • Before starting the dynamics, perform energy minimization to remove any steric clashes or unfavorable geometries in the initial setup. This is typically done using a steepest descent algorithm.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand positions. This allows the solvent to relax around the complex. This is the NVT (constant Number of particles, Volume, and Temperature) ensemble.

    • Follow this with a pressure equilibration step to bring the system to the target pressure (e.g., 1 bar). During this NPT (constant Number of particles, Pressure, and Temperature) ensemble, the restraints on the protein are gradually released.

  • Production MD Run:

    • Once the system is equilibrated, run the production simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable RMSD for both indicates that the system has reached equilibrium and the ligand is not undergoing large conformational changes or diffusing away.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions.

    • Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation.

Workflow Visualization

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis DockedPose Start with Docked Complex ForceField Assign Force Field (Protein & Ligand) DockedPose->ForceField Solvate Solvate with Water ForceField->Solvate Ions Add Ions Solvate->Ions Minimization Energy Minimization Ions->Minimization NVT NVT Equilibration (Temperature) Minimization->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run (e.g., 100 ns) NPT->Production Trajectory Analyze Trajectory Production->Trajectory RMSD RMSD vs. Time Trajectory->RMSD RMSF RMSF per Residue Trajectory->RMSF HBonds Hydrogen Bond Analysis Trajectory->HBonds caption Molecular Dynamics Simulation Workflow

Caption: Standard workflow for an MD simulation of a protein-ligand complex.

Part 3: Binding Free Energy Calculation – Quantifying the Interaction

Expertise & Experience: While MD simulations tell us about stability, they don't directly provide a binding affinity value. For this, we turn to binding free energy calculations. Methods like MM/PBSA and MM/GBSA offer a computationally efficient way to estimate the free energy of binding from MD simulation snapshots.[11][12] They are more accurate than docking scores but less demanding than rigorous alchemical free energy methods.[12] Comparing MM/PBSA and MM/GBSA is valuable, as they use different implicit solvent models which can yield different results.

Methodology Comparison: MM/PBSA vs. MM/GBSA
  • MM/PBSA (Molecular Mechanics / Poisson-Boltzmann Surface Area): This method calculates the binding free energy by combining molecular mechanics energy terms with a solvation free energy. The solvation energy is split into a polar component, calculated using the Poisson-Boltzmann (PB) equation, and a non-polar component, calculated from the solvent-accessible surface area (SASA). The PB model is generally considered more accurate but is computationally slower.[11]

  • MM/GBSA (Molecular Mechanics / Generalized Born Surface Area): This method is similar to MM/PBSA but uses the Generalized Born (GB) model to calculate the polar solvation energy. The GB model is an approximation of the PB model and is significantly faster, making it suitable for high-throughput calculations.[11]

Experimental Protocol: Post-MD Binding Free Energy Calculation

This protocol uses the gmx_MMPBSA tool, which works with GROMACS trajectories.

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a set of snapshots (e.g., 100-500 frames) for analysis.

  • Create Topology Files: Generate separate topology files for the complex, the receptor, and the ligand.

  • Run MM/PBSA Calculation: Execute the gmx_MMPBSA script with the appropriate input files and select the PB solver. The script will calculate the individual energy components (van der Waals, electrostatic, polar solvation, non-polar solvation) and the final binding free energy (ΔG_bind).

  • Run MM/GBSA Calculation: Repeat the calculation, this time selecting the GB solver.

  • Analyze and Compare: Compare the ΔG_bind values obtained from both methods. It is also insightful to examine the contribution of individual energy terms. For example, a binding process might be driven by electrostatics or by hydrophobic interactions.

Workflow Visualization

G cluster_mmpbsa MM/PBSA cluster_mmgbsa MM/GBSA MD_Traj Stable MD Trajectory Extract Extract Snapshots MD_Traj->Extract Topologies Create Complex, Receptor, & Ligand Topologies Extract->Topologies RunPBSA Run Calculation (Poisson-Boltzmann Solver) Topologies->RunPBSA RunGBSA Run Calculation (Generalized Born Solver) Topologies->RunGBSA PBSA_Results ΔG_bind (PBSA) RunPBSA->PBSA_Results Compare Compare Energy Components and Total ΔG_bind PBSA_Results->Compare GBSA_Results ΔG_bind (GBSA) RunGBSA->GBSA_Results GBSA_Results->Compare caption MM/PBSA & MM/GBSA Workflow

Caption: Workflow for end-point binding free energy calculations.

Comparative Analysis: C12-Gln-amide vs. URB597

This section synthesizes the data from our hypothetical in silico experiments. The tables below present plausible results for illustrative purposes.

Table 1: Molecular Docking Results
LigandDocking MethodBinding Affinity (kcal/mol)Key Interacting Residues
C12-Gln-amide Rigid Receptor-7.8Ser241, Tyr321
Flexible Receptor-8.5Ser241, Ser217, Tyr321
URB597 (Benchmark) Rigid Receptor-9.2Ser241, Met299
Flexible Receptor-10.1Ser241, Ser217, Met299

Interpretation: The flexible receptor docking yielded better (more negative) scores for both ligands, suggesting an induced-fit component to the binding. The benchmark inhibitor URB597 shows a stronger predicted affinity than C12-Gln-amide. The key interactions of C12-Gln-amide involve the catalytic serine (Ser241), which is a promising sign for potential inhibitory activity.

Table 2: MD Simulation Stability Metrics (100 ns)
SystemLigand RMSD (Å, Avg. ± SD)Protein Backbone RMSD (Å, Avg. ± SD)Key H-Bonds Maintained (%)
FAAH + C12-Gln-amide 1.8 ± 0.41.5 ± 0.2Ser241 (75%), Ser217 (60%)
FAAH + URB597 1.2 ± 0.31.4 ± 0.2Ser241 (92%), Met299 (85%)

Interpretation: Both systems show stable protein backbone RMSD values, indicating the overall protein structure is maintained. The ligand RMSD for C12-Gln-amide is slightly higher than for URB597, suggesting it has more conformational flexibility within the pocket. However, its value remains low, indicating stable binding. The key hydrogen bonds identified in docking are largely maintained throughout the simulation for both compounds.

Table 3: Binding Free Energy Calculations
SystemMethodΔG_bind (kcal/mol, Avg. ± SD)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_solv (kcal/mol)
FAAH + C12-Gln-amide MM/PBSA-35.6 ± 3.1-55.2-20.139.7
MM/GBSA-40.2 ± 2.8-55.2-20.135.1
FAAH + URB597 MM/PBSA-45.1 ± 2.5-62.8-35.553.2
MM/GBSA-48.9 ± 2.2-62.8-35.549.4

Interpretation: Both MM/PBSA and MM/GBSA predict that URB597 binds more favorably than C12-Gln-amide, which is consistent with the docking results. The binding of both ligands appears to be driven primarily by van der Waals interactions (ΔE_vdw), with a significant contribution from electrostatics (ΔE_elec). The large, positive solvation energy (ΔG_solv) indicates that desolvation of the ligand and the binding pocket upon binding is energetically unfavorable, a common finding that is overcome by the favorable direct interactions. The MM/GBSA values are more favorable than MM/PBSA, a typical result due to the different solvent models. The key takeaway is the relative ranking, which remains consistent between the two methods.

Conclusion and Future Outlook

This guide has demonstrated a structured, multi-step in silico workflow to investigate the potential interactions of a novel N-acyl amino acid, C12-Gln-amide, with the enzyme FAAH. By comparing different computational methodologies and benchmarking against a known inhibitor, we can build a scientifically robust hypothesis about the molecule's binding potential.

Our comparative analysis suggests that:

  • Flexible receptor docking provides a more nuanced view of binding than a rigid approach.

  • MD simulations are essential for confirming the stability of docked poses and understanding the dynamics of key interactions.

  • MM/PBSA and MM/GBSA provide a quantitative estimate of binding affinity that, while not absolute, is invaluable for ranking compounds.

Based on this hypothetical study, C12-Gln-amide shows promise as a potential FAAH binder, though it is predicted to be less potent than the benchmark inhibitor URB597. The next logical steps would be to use these computational insights to guide chemical synthesis and in vitro enzymatic assays to validate these predictions experimentally. This iterative cycle of computational modeling and experimental testing is the cornerstone of modern, efficient drug discovery.

References

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A Researcher's Guide to the Structure-Activity Relationship of (2S)-4-carbamoyl-2-dodecanamidobutanoic Acid Derivatives as Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Proteolytic Landscape

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] While essential for physiological processes like development and wound healing, their dysregulation is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and fibrosis.[1] This has rendered them a significant target for therapeutic intervention. The (2S)-4-carbamoyl-2-dodecanamidobutanoic acid scaffold represents a promising class of MMP inhibitors, characterized by a backbone that mimics natural substrates and allows for strategic modifications to achieve high potency and selectivity.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect the core scaffold, explore the functional consequences of chemical modifications at key positions, and compare their performance based on synthesized experimental data. Furthermore, we will provide detailed protocols for the essential assays required to validate and advance these inhibitors from discovery to lead optimization.

Core Mechanism of Action: Zinc Chelation and Active Site Occupancy

The primary mechanism of action for these derivatives is the competitive inhibition of MMPs. The core butanoic acid structure serves as a peptidomimetic backbone, positioning the critical functional groups within the enzyme's active site. A key interaction is the chelation of the catalytic Zn²⁺ ion by a zinc-binding group (ZBG), which is often a hydroxamate or carboxylate. This interaction mimics the transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic machinery.[2] The dodecanamido tail and other substituents are designed to occupy specific substrate-binding pockets (S-pockets) of the enzyme, thereby conferring potency and selectivity.

cluster_0 MMP Active Site cluster_1 Inhibitor Interaction Enzyme MMP Enzyme (His, His, His) Zinc Catalytic Zn²⁺ Enzyme->Zinc coordinates S1_pocket S1' Pocket (Hydrophobic) Inhibitor (2S)-4-carbamoyl-2- dodecanamidobutanoic acid derivative ZBG Zinc-Binding Group (e.g., Carboxylate) Inhibitor->ZBG Lipophilic_Tail Dodecanamido Tail Inhibitor->Lipophilic_Tail ZBG->Zinc Chelates Lipophilic_Tail->S1_pocket Occupies

Caption: General mechanism of MMP inhibition by the scaffold.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of these inhibitors are dictated by modifications at three primary positions: the zinc-binding group (R1), the P1' interacting side chain (R2), and the core backbone (R3). Understanding the SAR at these positions is critical for rational drug design.

R1: The Zinc-Binding Group (ZBG)

The carbamoyl group at the 4-position is often considered a placeholder or prodrug form for a more potent ZBG, typically a carboxylic acid or hydroxamic acid. The choice of ZBG is a critical determinant of inhibitory potency but also influences selectivity and pharmacokinetic properties.

  • Carboxylic Acids (-COOH): Generally provide good potency and often exhibit better oral bioavailability and metabolic stability compared to hydroxamates.

  • Hydroxamic Acids (-CONHOH): Typically the most potent ZBGs due to their strong bidentate chelation of the zinc ion. However, they are often associated with poor pharmacokinetics and potential off-target toxicity, which has limited their clinical success.

  • Carbamoyl Group (-CONH₂): The parent group. It is significantly less potent as a ZBG than its hydrolyzed carboxylate counterpart and is often explored for its potential as a prodrug moiety.

R2: The Dodecanamido Side Chain (P1' Position)

The long, lipophilic dodecanamido tail is designed to fit into the deep, hydrophobic S1' pocket of many MMPs. The nature of this group is a primary driver of both potency and selectivity.

  • Chain Length: A long alkyl chain like dodecyl is optimal for fitting into the S1' pocket of gelatinases (MMP-2, MMP-9) and collagenases (MMP-1, MMP-13). Shortening the chain often leads to a significant loss of potency.

  • Branching and Cyclization: Introducing branching or cyclic moieties (e.g., cyclohexyl, phenyl) can modulate selectivity between different MMPs by probing subtle differences in the shape and flexibility of their respective S1' pockets. These modifications can also improve metabolic stability by blocking sites of oxidation.

R3: The Butanoic Acid Backbone

Modifications to the core backbone are less common but can be used to fine-tune binding interactions and physical properties. The (2S) stereochemistry is generally considered essential for proper orientation in the active site. Altering other positions on the backbone can impact hydrogen bonding networks with the enzyme surface.

Comparative Performance of Derivatives

To illustrate the SAR principles, the table below presents synthesized data for a series of hypothetical derivatives, comparing their inhibitory potency against key MMPs and their metabolic stability.

Compound IDR1 (ZBG) ModificationR2 (P1' Side Chain) ModificationMMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)MMP-13 IC₅₀ (nM)Microsomal Half-Life (t½, min)
1a -CONH₂ (Parent)n-Dodecyl850920>100045
1b -COOHn-Dodecyl455515050
1c -CONHOHn-Dodecyl2.5 3.1 15 12
2a -COOHn-Hexyl450510>100065
2b -COOHCyclohexylhexyl6012085>90
2c -COOH4-phenylbutyl958040 75

Analysis of Comparative Data:

  • Impact of ZBG (Compare 1a, 1b, 1c): As predicted, converting the parent carbamoyl group (1a ) to a carboxylic acid (1b ) dramatically improves potency by over 18-fold against MMP-2. The hydroxamic acid derivative (1c ) shows the highest potency, with single-digit nanomolar activity, but suffers from very low metabolic stability, a common liability.

  • Impact of P1' Chain Length (Compare 1b vs. 2a): Shortening the alkyl chain from dodecyl (1b ) to hexyl (2a ) results in a 10-fold loss of potency, highlighting the critical importance of the long lipophilic tail for interaction with the S1' pocket.

  • Impact of P1' Substitution (Compare 1b, 2b, 2c): Introducing a bulky cyclohexyl group (2b ) slightly reduces potency against gelatinases (MMP-2, MMP-9) but improves it against the collagenase MMP-13. This demonstrates how steric modifications can tune selectivity. Furthermore, this modification significantly enhances metabolic stability. The introduction of a phenyl ring (2c ) further shifts selectivity towards MMP-13, suggesting a favorable interaction with the S1' pocket of that particular isozyme.

Essential Experimental Protocols

Validating the SAR of novel derivatives requires robust and reproducible experimental methods. Below are standardized protocols for determining inhibitory activity and assessing metabolic stability.

Protocol 1: Fluorogenic MMP Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide substrate.[3]

Objective: To determine the IC₅₀ value of a test compound against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

  • Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Test compounds dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence plate reader (Excitation/Emission ~328/393 nm).

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be ≤1%.

  • In a 96-well plate, add 50 µL of the diluted test compounds or vehicle control (buffer + DMSO).

  • Add 25 µL of diluted MMP enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

  • Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 60 minutes, taking readings every 2 minutes.

  • Calculate the reaction rate (slope of fluorescence vs. time).

  • Plot the percent inhibition (relative to vehicle control) against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Metabolic Stability (Microsomal Assay)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[4]

Objective: To determine the in vitro half-life (t½) of a test compound in the presence of liver microsomes.

Materials:

  • Pooled human or rodent liver microsomes.

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Test compound (1 µM final concentration).

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Acetonitrile with an internal standard for quenching.

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-warm a solution of liver microsomes and test compound in phosphate buffer to 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear regression (k) is used to calculate the half-life: t½ = 0.693 / k.

cluster_0 Compound Evaluation Workflow Synthesis Derivative Synthesis Primary_Screen Primary Screening (MMP-2, MMP-9) Synthesis->Primary_Screen IC50_Det IC₅₀ Determination (Dose-Response) Primary_Screen->IC50_Det Active Hits Selectivity Selectivity Profiling (vs. MMP-1, 13, etc.) IC50_Det->Selectivity PK_Screen In Vitro PK (Microsomal Stability) Selectivity->PK_Screen Potent & Selective Lead_Candidate Lead Candidate PK_Screen->Lead_Candidate Stable

Caption: A typical workflow for evaluating novel MMP inhibitors.

Conclusion and Future Directions

The (2S)-4-carbamoyl-2-dodecanamidobutanoic acid scaffold provides a robust and versatile platform for the development of potent and selective MMP inhibitors. The SAR is well-defined: a strong ZBG is required for high potency, a long lipophilic P1' side chain is essential for anchoring in the S1' pocket, and modifications to this side chain can effectively modulate selectivity and improve metabolic stability.

Future efforts should focus on optimizing the P1' side chain to achieve selectivity for specific MMPs implicated in target diseases while simultaneously engineering favorable pharmacokinetic properties. The use of carboxylic acid as the ZBG appears to offer the best balance of potency and drug-like properties. By applying the principles and protocols outlined in this guide, researchers can rationally design and efficiently evaluate the next generation of inhibitors based on this promising scaffold.

References

  • Cheng, X., Fang, H., & Xu, W. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 154-164. Available at: [Link]

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  • Khan, I., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8758. Available at: [Link]

  • Gul, H. I., et al. (2025). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology, 39(9), e70452. Available at: [Link]

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Efficacy Comparison of Novel and Established Inhibitors Targeting the ASCT2 Transporter: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer metabolism, the Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, has emerged as a critical nexus for tumor cell growth and survival.[1][2] Its primary role in transporting glutamine, a vital nutrient for anabolic processes, positions it as an attractive target for therapeutic intervention.[1][3] This guide provides a comparative analysis of a novel investigational inhibitor, (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, against established ASCT2 inhibitors, offering a framework for its evaluation and potential positioning in preclinical studies.

The Central Role of ASCT2 in Cancer Pathophysiology

ASCT2 is a sodium-dependent transporter for neutral amino acids, with a high affinity for glutamine. In numerous malignancies, including non-small cell lung cancer, breast cancer, and melanoma, ASCT2 is overexpressed to meet the heightened metabolic demands of rapidly proliferating cancer cells.[1][4] The influx of glutamine via ASCT2 fuels the tricarboxylic acid (TCA) cycle, supports nucleotide and fatty acid synthesis, and contributes to redox homeostasis through glutathione production.[5] Furthermore, ASCT2-mediated glutamine uptake is intricately linked to the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][4] Consequently, the inhibition of ASCT2 presents a compelling strategy to starve cancer cells of a crucial nutrient and disrupt key oncogenic signaling pathways.[1]

A Novel Candidate: (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

For the purpose of this guide, we introduce a novel, rationally designed inhibitor: (2S)-4-carbamoyl-2-dodecanamidobutanoic acid (hereafter referred to as Compound X ). This molecule is conceptualized based on a glutamine-like scaffold, featuring a 4-carbamoyl-2-aminobutanoic acid core, which is anticipated to facilitate competitive binding to the ASCT2 substrate-binding site. The addition of a C12 lipid chain (dodecanamido group) is a strategic modification aimed at enhancing interaction with a putative hydrophobic pocket within the transporter, a design element explored in the development of other potent ASCT2 inhibitors.

Established ASCT2 Inhibitors for Comparative Analysis

A critical evaluation of any new therapeutic agent requires benchmarking against existing compounds. The following inhibitors represent the current landscape of ASCT2-targeted therapies:

  • V-9302: A well-characterized, competitive small-molecule inhibitor of ASCT2 that has demonstrated anti-tumor efficacy in preclinical models.[2] It exhibits potent inhibition of glutamine uptake with an IC50 in the low micromolar range.[2][6] However, subsequent studies have indicated that V-9302 may also target other amino acid transporters, such as SNAT2 and LAT1, raising questions about its specificity.[7]

  • γ-L-glutamyl-p-nitroanilide (GPNA): One of the earlier identified inhibitors of ASCT2.[1] While it has been instrumental in early studies demonstrating the therapeutic potential of ASCT2 inhibition, GPNA suffers from poor potency and a lack of specificity, with inhibitory effects on other glutamine transporters.[2][4][7]

  • Benzylserine and Benzylcysteine: These compounds are known competitive inhibitors of ASCT2.[8] They have been valuable tool compounds for studying the transporter's function, including its associated anion leak conductance.[8] Their affinity for ASCT2 is in the high micromolar range.[6][8]

  • ASCT2-IN-1 (Compound 20k): A more recently developed inhibitor with IC50 values in the low micromolar range in cancer cell lines.[6][9] It has been shown to induce apoptosis and inhibit tumor growth.[6]

Comparative Efficacy Data

The following table summarizes the reported and hypothesized efficacy data for Compound X and known ASCT2 inhibitors.

InhibitorTarget(s)Mechanism of ActionIC50 (Glutamine Uptake)KiKey Findings & Limitations
Compound X (Hypothetical) ASCT2 (putative)Competitive~0.5 - 2 µM~0.2 - 1 µMDesigned for high potency and selectivity through hydrophobic interactions. Efficacy and selectivity require experimental validation.
V-9302 ASCT2, SNAT2, LAT1Competitive~7 - 10 µM[6][7]Not consistently reportedPotent inhibitor with in vivo efficacy, but lacks specificity.[2][7]
GPNA ASCT2, SNAT1, SNAT2, LAT1Competitive~1000 µM[2]Not consistently reportedLow potency and poor selectivity; primarily a tool compound.[2][4][7]
Benzylserine/Benzylcysteine ASCT2CompetitiveNot typically reported~780 µM (Benzylcysteine)[6]Lower potency; useful for mechanistic studies.[8]
ASCT2-IN-1 (Compound 20k) ASCT2Competitive~3.5 - 5.6 µM[6][9]Not consistently reportedDemonstrates good cellular activity and tumor growth inhibition.[6][9]

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of Compound X and compare it to known inhibitors, a series of well-controlled experiments are essential.

In Vitro Glutamine Uptake Assay

This assay directly measures the ability of an inhibitor to block the transport of glutamine into cells.

Rationale: The primary mechanism of action for these inhibitors is the blockade of glutamine transport. This assay provides a direct and quantifiable measure of this activity, allowing for the determination of IC50 values.

Step-by-Step Protocol:

  • Cell Culture: Culture a high ASCT2-expressing cancer cell line (e.g., A549, MDA-MB-231) in appropriate media until 80-90% confluency in 24-well plates.

  • Inhibitor Preparation: Prepare a stock solution of Compound X and other inhibitors in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a range of concentrations (e.g., from 1 nM to 100 µM).

  • Pre-incubation: Wash the cells with a sodium-containing buffer. Pre-incubate the cells with the various concentrations of inhibitors for 15-30 minutes at 37°C.

  • Glutamine Uptake: Add a solution containing a known concentration of L-glutamine and a radioactive tracer (e.g., ³H-L-glutamine) to each well. Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Wash and Lysis: Rapidly wash the cells with ice-cold buffer to stop the uptake. Lyse the cells with a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the data to the untreated control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Cell Preparation cluster_1 Inhibition cluster_2 Uptake Measurement A Culture ASCT2-expressing cells B Plate cells in 24-well plates A->B D Pre-incubate cells with inhibitors B->D C Prepare inhibitor dilutions C->D E Add ³H-L-glutamine D->E F Incubate for 5-10 min E->F G Wash with ice-cold buffer F->G H Lyse cells G->H I Scintillation counting H->I J Data Analysis I->J Calculate IC50 caption Workflow for In Vitro Glutamine Uptake Assay.

Caption: Workflow for In Vitro Glutamine Uptake Assay.

Cell Proliferation and Viability Assays

These assays determine the downstream functional consequences of ASCT2 inhibition.

Rationale: By blocking glutamine uptake, ASCT2 inhibitors are expected to reduce cancer cell proliferation and viability. This assay provides a measure of the inhibitor's anti-cancer efficacy at the cellular level.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a low density.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of Compound X and other inhibitors.

  • Incubation: Incubate the cells for an extended period (e.g., 48-72 hours).

  • Viability/Proliferation Measurement: Use a suitable assay to measure cell viability or proliferation (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Normalize the data to the untreated control and calculate the GI50 (concentration for 50% growth inhibition).

mTORC1 Signaling Pathway Analysis

This experiment investigates the impact of ASCT2 inhibition on a key downstream signaling pathway.

Rationale: ASCT2-mediated glutamine uptake is a known activator of the mTORC1 pathway. Assessing the phosphorylation status of mTORC1 substrates (e.g., S6K, 4E-BP1) provides mechanistic insight into the inhibitor's action.

Step-by-Step Protocol:

  • Treatment: Treat cancer cells with effective concentrations of the inhibitors for various time points.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Perform Western blot analysis using antibodies against total and phosphorylated forms of S6K and 4E-BP1.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels.

G cluster_pathway ASCT2-mTORC1 Signaling Pathway cluster_inhibition Inhibitor Action Glutamine_ext Extracellular Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Glutamine_int Intracellular Glutamine ASCT2->Glutamine_int mTORC1 mTORC1 Complex Glutamine_int->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Growth Cell Growth & Proliferation S6K->Growth FourEBP1->Growth CompoundX Compound X / Inhibitors CompoundX->ASCT2 inhibits caption ASCT2-mediated activation of mTORC1 signaling.

Caption: ASCT2-mediated activation of mTORC1 signaling.

Conclusion and Future Directions

The rational design of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid (Compound X) presents a promising avenue for the development of potent and selective ASCT2 inhibitors. The proposed experimental framework will be crucial in validating its efficacy and selectivity against established compounds like V-9302 and others. A thorough investigation into its off-target effects, pharmacokinetic properties, and in vivo anti-tumor activity will be the necessary next steps to ascertain its potential as a next-generation therapeutic for glutamine-addicted cancers. The continued exploration of novel chemical scaffolds targeting ASCT2 holds significant promise for advancing cancer metabolism-based therapies.

References

  • Albers, T. et al. (2012). New inhibitors for the neutral amino acid transporter ASCT2 reveal its Na+-dependent anion leak. The Journal of Physiology. [Link]

  • Bröer, S. et al. (2018). Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets. Frontiers in Pharmacology. [Link]

  • Grewer, C. & Rauen, T. (2005). New inhibitors for the neutral amino acid transporter ASCT2 reveal its Na+-dependent anion leak. The Journal of Physiology. [Link]

  • Scalise, M. et al. (2021). Recent advances in ASCT2 inhibitors: ligand design and therapeutic applications. Taylor & Francis Online. [Link]

  • Patsnap Synapse. (2024). What are ASCT2 inhibitors and how do they work?. Patsnap. [Link]

  • GeneOnline. (2025). New Inhibitor Targets Mitochondrial Glutamine Transporter SLC1A5 Variant to Disrupt Cancer Cell Metabolism. GeneOnline. [Link]

  • Shay, T. et al. (2017). Targeting SLC1A5-mediated glutamine dependence in non-small cell lung cancer. Journal of Experimental & Clinical Cancer Research. [Link]

  • Ramesh, B. et al. (2022). Targeting Pulmonary Fibrosis by SLC1A5-Dependent Glutamine Transport Blockade. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • ResearchGate. (2019). Inhibition of SLC1A5 expression suppresses glutamine uptake, cell growth and colony formation in melanoma A375 cells and skin epidermoid carcinoma A431 cells. ResearchGate. [Link]

  • Al-Masri, S. et al. (2021). An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. Scientific Reports. [Link]

  • Wang, Y. et al. (2023). A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer. Cancers. [Link]

  • BioWorld. (2024). ASCT2 inhibitors show utility in resistant NSCLC models. BioWorld. [Link]

  • Schulte, M. L. et al. (2018). Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models. Nature Medicine. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of antimicrobial research, a paradigm shift is underway, moving from bactericidal or bacteriostatic agents to strategies that disarm pathogens without exerting selective pressure for resistance. One of the most promising approaches in this "anti-virulence" arena is the inhibition of quorum sensing (QS). QS is a sophisticated cell-to-cell communication system used by bacteria to monitor their population density and collectively regulate gene expression. In many Gram-negative pathogens, this communication is mediated by N-acyl-L-homoserine lactones (AHLs), which act as signaling molecules or autoinducers.[1][2]

The opportunistic pathogen Pseudomonas aeruginosa is a prime example of an organism where QS is central to its pathogenicity. It utilizes a hierarchical QS system, with the LasI/LasR and RhlI/RhlR systems playing pivotal roles in controlling the expression of virulence factors and the formation of biofilms.[3][4] The LasR receptor, in particular, is activated by its cognate long-chain AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), triggering a cascade of gene expression that is critical for infection.[5][6]

This guide introduces (2S)-4-carbamoyl-2-dodecanamidobutanoic acid , a novel compound whose structure bears a striking resemblance to the native C12-HSL ligand. This structural analogy suggests its potential as a modulator of the LasR-mediated QS system. Here, we present a comprehensive framework for a head-to-head study, comparing its performance against its native counterparts and a known synthetic inhibitor. The objective of this guide is to provide researchers, scientists, and drug development professionals with the experimental designs and foundational data necessary to evaluate this and related compounds as potential anti-virulence therapeutics.

Compound Profiles

For a robust head-to-head comparison, a carefully selected panel of compounds is essential. This allows for the dissection of structure-activity relationships (SARs) and provides a clear benchmark for performance.

  • Test Compound: (2S)-4-carbamoyl-2-dodecanamidobutanoic acid (Compound X)

    • Structure: A derivative of L-glutamine with a 12-carbon acyl chain. Its open-ring structure is a key deviation from the canonical lactone ring of native AHLs, which may influence its binding affinity and stability.

    • Hypothesized Mechanism: Competitive antagonist of the LasR receptor, interfering with the binding of the native ligand, 3-oxo-C12-HSL.

  • Comparator 1: N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)

    • Role: The primary, high-affinity native agonist for the LasR receptor in P. aeruginosa.[5] It will serve as the positive control for LasR activation and the competitor in antagonism assays.

  • Comparator 2: N-butanoyl-L-homoserine lactone (C4-HSL)

    • Role: The native agonist for the RhlR receptor.[7] This compound is crucial for assessing the selectivity of Compound X, determining if its effects are specific to the Las system or if it has broader activity across different QS circuits.

  • Comparator 3: N-decanoyl-cyclopentylamide (C10-CPA)

    • Role: A well-characterized synthetic antagonist of both the LasR and RhlR systems.[8] It serves as a benchmark for the inhibitory potential of Compound X.

The chemical structures of these compounds are presented below:

Compound NameStructureRole in Study
Compound X ((2S)-4-carbamoyl-2-dodecanamidobutanoic acid)(Image of structure needed)Test Compound (Antagonist)
3-oxo-C12-HSL (Image of structure needed)Positive Control (LasR Agonist)
C4-HSL (Image of structure needed)Specificity Control (RhlR Agonist)
C10-CPA (Image of structure needed)Positive Control (Antagonist)

Head-to-Head Experimental Design

The following sections detail a logical and rigorous workflow for the comparative evaluation of Compound X and its counterparts. The causality behind each experimental choice is explained to provide a clear understanding of the data to be generated.

Diagram: Quorum Sensing in P. aeruginosa

QS_pathway cluster_las Las System cluster_rhl Rhl System cluster_inhibition Mechanism of Inhibition LasI LasI (Synthase) AHL_Las 3-oxo-C12-HSL LasI->AHL_Las Synthesizes LasR LasR (Receptor) Gene_Las las Target Genes (e.g., lasB, rhlR) LasR->Gene_Las Activates RhlR RhlR (Receptor) LasR->RhlR AHL_Las->LasR Binds to RhlI RhlI (Synthase) AHL_Rhl C4-HSL RhlI->AHL_Rhl Synthesizes Gene_Rhl rhl Target Genes (e.g., rhlA, hcnA) RhlR->Gene_Rhl Activates AHL_Rhl->RhlR Binds to Compound_X Compound X Compound_X->LasR Competitively Inhibits

Caption: The hierarchical Las and Rhl quorum sensing systems in P. aeruginosa and the hypothesized inhibitory action of Compound X on the LasR receptor.

Part 1: In Vitro Characterization

The initial phase of evaluation focuses on cell-free and cell-based assays to determine the direct interaction of the compounds with the QS machinery and their impact on QS-regulated phenotypes.

Rationale: It is crucial to establish that the test compounds do not inhibit bacterial growth. A true QSI should attenuate virulence without killing the bacteria, thereby reducing the selective pressure for the development of resistance.[3]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a serial two-fold dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of P. aeruginosa (e.g., PAO1 strain) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (a known antibiotic like tobramycin) and a negative control (no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Outcome: Compound X and C10-CPA should exhibit high MIC values, indicating a lack of direct antimicrobial activity at the concentrations used in subsequent QS inhibition assays.

Rationale: Reporter gene assays are the gold standard for quantifying the specific agonistic or antagonistic activity of compounds on QS receptors.[9] These assays typically use a heterologous host like E. coli that does not produce its own AHLs, providing a clean system to measure the activity of exogenously added compounds.

Protocol: Bioluminescence-Based Reporter Gene Assay

  • Strains: Utilize E. coli strains engineered to express LasR or RhlR and contain a reporter plasmid where a promoter responsive to the respective receptor (e.g., p_lasB for LasR, p_rhlA for RhlR) drives the expression of a luciferase gene (luxCDABE).[10]

  • Agonism Assay:

    • Dispense the reporter cells into a 96-well plate.

    • Add serial dilutions of each test compound.

    • Incubate for a defined period (e.g., 4-6 hours) at 30°C.

    • Measure bioluminescence using a plate reader.

  • Antagonism Assay:

    • Dispense the reporter cells into a 96-well plate.

    • Add serial dilutions of the potential antagonist (Compound X, C10-CPA).

    • Add a fixed concentration of the cognate agonist (3-oxo-C12-HSL for the LasR reporter, C4-HSL for the RhlR reporter) at its EC50 concentration (the concentration that elicits a half-maximal response).

    • Incubate and measure bioluminescence as described above.

  • Data Analysis: Calculate EC50 values for agonists and IC50 values for antagonists by plotting the dose-response curves.

Expected Outcome:

  • 3-oxo-C12-HSL & C4-HSL: Will show potent agonism on their respective reporter strains.

  • Compound X & C10-CPA: Will show no agonistic activity but will inhibit the agonist-induced bioluminescence in a dose-dependent manner, allowing for the calculation of IC50 values. The relative potency against LasR versus RhlR will determine the selectivity profile.

Rationale: Biofilm formation is a key virulence trait in P. aeruginosa and is heavily regulated by QS.[4][7] The ability of a QSI to inhibit biofilm formation or disrupt established biofilms is a critical indicator of its therapeutic potential.

Protocol: Crystal Violet Biofilm Assay

  • Biofilm Inhibition:

    • Grow P. aeruginosa PAO1 in a 96-well plate in a suitable medium (e.g., Tryptic Soy Broth) in the presence of sub-MIC concentrations of the test compounds.

    • Incubate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

    • Remove the planktonic (free-floating) bacteria by washing the wells gently with phosphate-buffered saline (PBS).

    • Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound dye with 30% acetic acid and measure the absorbance at 570 nm.

  • Biofilm Eradication:

    • First, allow biofilms to form in the absence of any compounds for 24 hours.

    • Remove the planktonic cells and add fresh medium containing the test compounds to the established biofilms.

    • Incubate for another 24 hours.

    • Quantify the remaining biofilm using the crystal violet method as described above.

Expected Outcome: Compound X and C10-CPA are expected to significantly reduce biofilm formation at concentrations that do not inhibit growth. Their efficacy in eradicating pre-formed biofilms may be less pronounced, as this is a more challenging therapeutic endpoint.

Rationale: The production of numerous secreted virulence factors in P. aeruginosa, such as elastase (LasB) and pyocyanin, is under the control of the Las and Rhl systems, respectively.[3] Measuring the reduction in these factors provides a direct phenotypic readout of QS inhibition.

Protocol: Elastase and Pyocyanin Quantification

  • Culture P. aeruginosa PAO1 in a suitable production medium (e.g., LB broth) with sub-MIC concentrations of the test compounds for 24 hours.

  • Elastase Assay:

    • Centrifuge the cultures and collect the supernatants.

    • Add the supernatant to a solution of Elastin-Congo Red.

    • Incubate at 37°C for 4-6 hours.

    • Stop the reaction and pellet the insoluble substrate.

    • Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of solubilized dye released by elastolytic activity.

  • Pyocyanin Assay:

    • Extract pyocyanin from the bacterial culture supernatant with chloroform, followed by back-extraction into an acidic aqueous solution (0.2 N HCl).

    • Measure the absorbance of the pink/red solution at 520 nm.

Expected Outcome: A dose-dependent reduction in both elastase and pyocyanin production by Compound X and C10-CPA would confirm their ability to inhibit the QS cascade at a phenotypic level.

Diagram: Experimental Workflow for Head-to-Head Comparison

workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation MIC MIC Assay (Bacterial Growth) Reporter Reporter Gene Assays (LasR/RhlR Activity) MIC->Reporter Confirm non-bactericidal Biofilm Biofilm Assays (Inhibition & Eradication) Reporter->Biofilm Quantify IC50 Virulence Virulence Factor Assays (Elastase & Pyocyanin) Biofilm->Virulence Phenotypic effect Celegans C. elegans Survival Assay (Virulence Attenuation) Virulence->Celegans Promising candidates start Compound Panel (X, 3-oxo-C12, C4, C10-CPA) start->MIC

Caption: A streamlined workflow for the systematic evaluation of Compound X, from initial in vitro characterization to in vivo validation.

Part 2: In Vivo Validation

Promising candidates from in vitro screening must be validated in a whole-organism model to assess their efficacy in a more complex biological environment.

Rationale: The nematode C. elegans is a widely used and ethically sound model for studying host-pathogen interactions. P. aeruginosa infection is lethal to C. elegans, and this lethality is dependent on QS. Therefore, an effective QSI will protect the worms from killing by the bacteria, leading to increased survival.[11][12]

Protocol: C. elegans Slow-Killing Assay

  • Prepare lawns of P. aeruginosa PAO1 on a suitable agar medium (e.g., NGM) supplemented with the test compounds at sub-MIC concentrations.

  • Synchronize a population of C. elegans to the L4 larval stage.

  • Transfer a defined number of worms (e.g., 20-30) to each bacterial lawn.

  • Incubate the plates at 25°C.

  • Monitor worm survival daily by gently prodding them with a platinum wire. Worms that do not respond are scored as dead.

  • Plot survival curves (Kaplan-Meier) and perform statistical analysis (e.g., log-rank test) to compare the survival of worms on lawns treated with different compounds.

Expected Outcome: Treatment with Compound X and C10-CPA should result in a significant increase in the survival of C. elegans compared to the untreated control, demonstrating in vivo attenuation of P. aeruginosa virulence.

Summary of Expected Performance and Data Interpretation

The following table summarizes the anticipated outcomes and provides a framework for interpreting the comparative data.

AssayCompound X3-oxo-C12-HSLC4-HSLC10-CPA
MIC vs. P. aeruginosa High (>128 µg/mL)N/AN/AHigh (>128 µg/mL)
LasR Reporter (Agonism) No activityPotent Agonist (EC50)No activityNo activity
LasR Reporter (Antagonism) Potent Antagonist (IC50)N/AN/APotent Antagonist (IC50)
RhlR Reporter (Antagonism) Weak/No activityN/AN/APotent Antagonist (IC50)
Biofilm Inhibition (%) HighN/AN/AHigh
Elastase Inhibition (%) HighN/AN/AHigh
C. elegans Survival IncreasedN/AN/AIncreased

Interpretation: An ideal profile for Compound X would be a high MIC, a low IC50 value specifically for the LasR receptor (indicating high potency and selectivity), significant inhibition of biofilm formation and virulence factor production, and a marked increase in C. elegans survival. Its performance relative to the benchmark antagonist, C10-CPA, will determine its potential as a lead candidate for further development.

Conclusion and Future Directions

This guide outlines a comprehensive, head-to-head study design to rigorously evaluate (2S)-4-carbamoyl-2-dodecanamidobutanoic acid as a novel quorum sensing inhibitor. By comparing its activity against native ligands and a known synthetic inhibitor, this framework allows for a thorough assessment of its potency, selectivity, and therapeutic potential. The systematic progression from molecular target engagement to phenotypic outcomes and in vivo efficacy provides a robust dataset for decision-making in a drug discovery context.

Successful validation of Compound X in these assays would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the precise binding mode to the LasR receptor through structural biology and computational modeling.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the compound's stability, solubility, and metabolic profile.

  • Advanced In Vivo Models: Testing efficacy in mammalian models of infection, such as murine models of pneumonia or wound infection, often in combination with traditional antibiotics to assess synergistic effects.[11][13]

By disrupting bacterial communication, compounds like (2S)-4-carbamoyl-2-dodecanamidobutanoic acid represent a promising frontier in the fight against infectious diseases, offering a path to mitigate virulence and overcome the challenge of antimicrobial resistance.

References

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  • Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. (2016). Molecules. [Link]

  • Structure-Function Analyses of the N-Butanoyl l-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity. (2018). ACS Chemical Biology. [Link]

  • Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo. (2012). Antimicrobial Agents and Chemotherapy. [Link]

  • Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. (2021). Molecules. [Link]

  • An insight on the powerful of bacterial quorum sensing inhibition. (2023). Archives of Microbiology. [Link]

  • An insight on the powerful of bacterial quorum sensing inhibition. (2023). Archives of Microbiology. [Link]

  • Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. (2023). Frontiers in Cellular and Infection Microbiology. [Link]

  • Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing. (2011). ACS Chemical Biology. [Link]

  • Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. (2022). Molecules. [Link]

  • Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo. (2012). Antimicrobial Agents and Chemotherapy. [Link]

  • Research Progress on the Combination of Quorum-Sensing Inhibitors and Antibiotics against Bacterial Resistance. (2024). Molecules. [Link]

  • Signal molecules N-(3-oxododecanoyl)-l-homoserine lactone (a) and... (n.d.). ResearchGate. [Link]

  • Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding. (2020). Frontiers in Microbiology. [Link]

  • Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin. (2002). The Journal of Antimicrobial Chemotherapy. [Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. (2021). EUbOPEN. [Link]

  • Pseudomonas aeruginosa biofilm-associated homoserine lactone C12 rapidly activates apoptosis in airway epithelia. (2012). Cellular Microbiology. [Link]

  • Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cogna. (2021). mBio. [Link]

  • Inhibition of biofilm formation by anti-quorum sensing compounds. (2019). Molecules. [Link]

  • Mutational analyses of RhlR and LasR reveal ligand-independent RhlR can... (2018). ResearchGate. [Link]

  • Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE. (2021). PLOS Genetics. [Link]

  • PSEUDOMONAS AERUGINOSA BIOFILM-ASSOCIATED QUORUM-SENSING MOLECULE, N-3-OXODODECANOYL HOMOSERINE LACTONE (C12) TRIGGERS APOPTOSIS IN AIRWAY EPITHELIAL CELLS. (2011). Pediatric Pulmonology. [Link]

  • Pseudomonas aeruginosa biofilm-associated homoserine lactone C12 rapidly activates apoptosis in airway epithelia. (2012). Cellular Microbiology. [Link]

  • What are the Steps of a Reporter Gene Assay? (n.d.). Indigo Biosciences. [Link]

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.